molecular formula C40H58O B094384 Rhodopin CAS No. 105-92-0

Rhodopin

Katalognummer: B094384
CAS-Nummer: 105-92-0
Molekulargewicht: 554.9 g/mol
InChI-Schlüssel: CNYVJTJLUKKCGM-RGGGOQHISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rhodopin, identified by CAS Registry Number 105-92-0 and molecular formula C 40 H 58 O, is a naturally occurring carotenoid alcohol with a molecular weight of approximately 554.9 g/mol . This compound, also known as 1-hydroxylycopene or 1,2-dihydro-ψ,ψ-caroten-1-ol, is characterized as a tertiary alcohol and serves as a significant bacterial metabolite . Its key physical properties include a density of 0.912 g/cm³ and a flash point of 166.8°C . This compound's primary research value stems from its role as a major carotenoid pigment in various phototropic bacteria, including Rhodomicrobium vannielii and Rhodopseudomonas acidophila . Studies of this compound are therefore essential in microbiology and biochemistry for investigating bacterial photosynthesis, photoprotection mechanisms, and metabolic pathways in microorganisms. Its specific structure, featuring an extended polyene chain, makes it a subject of interest for probing light-harvesting complexes and energy transfer processes within bacterial systems . This product is supplied strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Eigenschaften

CAS-Nummer

105-92-0

Molekularformel

C40H58O

Molekulargewicht

554.9 g/mol

IUPAC-Name

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26,30-dodecaen-2-ol

InChI

InChI=1S/C40H58O/c1-33(2)19-13-22-36(5)25-16-28-37(6)26-14-23-34(3)20-11-12-21-35(4)24-15-27-38(7)29-17-30-39(8)31-18-32-40(9,10)41/h11-12,14-17,19-21,23-30,41H,13,18,22,31-32H2,1-10H3/b12-11+,23-14+,24-15+,28-16+,29-17+,34-20+,35-21+,36-25+,37-26+,38-27+,39-30+

InChI-Schlüssel

CNYVJTJLUKKCGM-RGGGOQHISA-N

SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C)C)C)C

Isomerische SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O)/C)/C)/C)C

Kanonische SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C)C)C)C

Synonyme

1,2-dihydro-psi,psi-caroten-1-ol
rhodopin

Herkunft des Produkts

United States

Foundational & Exploratory

The Influence of Solvent Environments on the Absorption Spectrum of Rhodopin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the absorption spectrum of the carotenoid Rhodopin and the significant influence of various solvent environments on its spectral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying principles of solvent-solute interactions.

Introduction to this compound and its Spectroscopic Properties

This compound (C40H58O) is a carotenoid pigment found in various phototrophic bacteria.[1] Like other carotenoids, this compound possesses a long system of conjugated double bonds, which is responsible for its strong absorption of light in the visible region of the electromagnetic spectrum. The precise wavelengths at which this compound absorbs light, particularly its absorption maxima (λmax), are highly sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism, provides valuable insights into the electronic structure of the molecule and its interactions with its local environment. Understanding these solvent-dependent spectral shifts is crucial for researchers in fields ranging from photosynthesis research to the development of novel photosensitizers and drug delivery systems.

Quantitative Analysis of this compound's Absorption Maxima in Various Solvents

The absorption spectrum of this compound typically exhibits three distinct peaks. The positions of these peaks (λmax) shift depending on the polarity and polarizability of the solvent. The following table summarizes the available quantitative data for the absorption maxima of this compound and its closely related derivative, this compound glucoside, in a range of solvents.

SolventAbsorption Maximum 1 (λmax, nm)Absorption Maximum 2 (λmax, nm)Absorption Maximum 3 (λmax, nm)Reference
Chloroform453486521[2]
Methanol (this compound Glucoside)~500 (spectral origin)--[3]
Carbon Disulfide (this compound Glucoside)--Red-shifted and broader spectrum[3]
Benzyl Alcohol (this compound Glucoside)--Red-shifted spectrum[3]
Acetonitrile (this compound Glucoside)--Less red-shifted spectrum[3]
Petroleum EtherAbsorption peaks present--[4][5]

Note: Data for this compound glucoside is included as a close structural analog, providing insight into the expected behavior of this compound in similar solvents. The term "red-shifted" indicates a shift to longer wavelengths.

Experimental Protocol for Determining the Absorption Spectrum of this compound

The following is a representative experimental protocol for measuring the absorption spectrum of this compound in different solvents, based on established methods for carotenoid analysis.[6][7]

Materials and Equipment
  • This compound Standard: Crystalline or purified this compound.

  • Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., hexane, ethanol, acetone, chloroform, carbon disulfide).

  • UV-Vis Spectrophotometer: A dual-beam spectrophotometer capable of scanning the visible range (typically 350-700 nm).

  • Quartz Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

  • Volumetric Glassware: For accurate preparation of solutions.

  • Analytical Balance: For precise weighing of the this compound standard.

  • Inert Gas: Nitrogen or argon to prevent oxidation of this compound solutions.

Preparation of Stock Solution
  • Accurately weigh a small amount of crystalline this compound (e.g., 1 mg) using an analytical balance.

  • Dissolve the weighed this compound in a small, known volume of a suitable solvent in which it is readily soluble (e.g., chloroform or acetone) in a volumetric flask.

  • Gently agitate the flask to ensure complete dissolution. If necessary, use an ultrasonic bath for a short period.

  • Once dissolved, dilute the solution to the final volume with the same solvent to obtain a concentrated stock solution.

  • Purge the headspace of the flask with an inert gas and store the stock solution in the dark at a low temperature (e.g., -20°C) to minimize degradation.

Preparation of Working Solutions
  • From the stock solution, prepare a series of dilutions in the desired solvents to be tested.

  • Ensure that the final concentration of the working solutions results in an absorbance reading within the linear range of the spectrophotometer (typically between 0.2 and 0.8 arbitrary units).[6]

Spectrophotometric Measurement
  • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.

  • Set the wavelength range for scanning (e.g., 350-700 nm).

  • Fill both the sample and reference cuvettes with the pure solvent that was used to prepare the working solution.

  • Place the cuvettes in the spectrophotometer and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvettes themselves.

  • Empty the sample cuvette and rinse it with a small amount of the this compound working solution before filling it with the solution.

  • Place the sample cuvette back into the spectrophotometer and record the absorption spectrum of the this compound solution.

  • Identify the wavelengths of maximum absorbance (λmax) from the recorded spectrum.

  • Repeat the measurement for each solvent to be tested, ensuring to record a new baseline with each new pure solvent.

Visualization of Solvent Effects

The interaction between a solvent and a solute like this compound can be visualized as a logical workflow. The properties of the solvent directly influence the electronic state of the this compound molecule, which in turn determines its absorption spectrum.

Solvent_Effect_on_Rhodopin_Spectrum cluster_solvent Solvent Properties cluster_solute This compound Molecule cluster_spectrum Spectroscopic Outcome Polarity Polarity (Dielectric Constant) GroundState Ground Electronic State (S0) Polarity->GroundState Stabilization ExcitedState Excited Electronic State (S1/S2) Polarity->ExcitedState Differential Stabilization Polarizability Polarizability (Refractive Index) Polarizability->GroundState Stabilization Polarizability->ExcitedState Differential Stabilization AbsorptionSpectrum Absorption Spectrum (λmax) GroundState->AbsorptionSpectrum Photon Absorption ExcitedState->AbsorptionSpectrum Determines λmax

References

The Pivotal Role of Rhodopin in Bacterial Photosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rhodopin in Bacterial Photosynthesis

This compound, a member of the carotenoid family, plays a crucial role in the survival and photosynthetic efficiency of certain anoxygenic purple photosynthetic bacteria, such as Rhodoblastus acidophilus.[1] This C40 carotenoid, characterized by its long polyene chain, is an integral component of the light-harvesting complex 2 (LH2), where it participates in the intricate processes of light absorption and energy transfer.[2] Its presence and chemical modifications can be dynamically regulated by environmental factors like light intensity, highlighting its importance in the adaptation of these microorganisms to their ecological niches. This technical guide delves into the core functions of this compound, presenting quantitative data, detailed experimental protocols for its study, and visual representations of the key pathways and workflows involved in its function.

Core Functions of this compound

This compound's functions within the bacterial photosynthetic apparatus are multifaceted, primarily revolving around two key processes: light harvesting and photoprotection.

Light Harvesting

As an accessory pigment, this compound significantly broadens the absorption spectrum of the photosynthetic machinery, capturing light in the blue-green region (approximately 450-550 nm) where bacteriochlorophylls (BChl) have weak absorption.[3] This absorbed energy is then efficiently transferred to the BChl molecules within the LH2 complex. This energy transfer occurs through a singlet-singlet energy transfer mechanism and is remarkably rapid, proceeding through this compound's excited singlet states (S2 and S1).[4] The efficiency of this transfer is critical for the overall quantum yield of photosynthesis, especially under low-light conditions.

Photoprotection

In the presence of light and oxygen, the triplet excited state of bacteriochlorophyll (3BChl) can be formed. This highly reactive species can interact with molecular oxygen to produce damaging singlet oxygen (1O2), which can lead to photo-oxidative damage to cellular components.[5][6] this compound plays a vital photoprotective role by quenching this harmful 3BChl through a process called triplet-triplet energy transfer.[5][6] This process involves the transfer of energy from 3BChl* to the ground state of this compound, generating the triplet excited state of this compound (3this compound). This 3this compound then harmlessly dissipates the excess energy as heat, preventing the formation of singlet oxygen and thereby safeguarding the photosynthetic apparatus.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the photophysical properties and energy transfer dynamics of this compound and its glucoside derivative, which is commonly found in Rhodoblastus acidophilus.

Table 1: Absorption Maxima of this compound and this compound Glucoside

CompoundSolvent/EnvironmentAbsorption Maxima (nm)
This compound GlucosideCarbon Disulfide504, 539, 578
This compound GlucosideBenzyl Alcohol490, 522, 558
This compound GlucosideMethanol482, 512, 547
This compound GlucosideAcetonitrile480, 510, 545
This compound GlucosideLH2 Complex (Rbl. acidophilus)~490, ~520, ~550

Data compiled from various spectroscopic studies.[3]

Table 2: Excited State Lifetimes and Energy Transfer Efficiencies of this compound Glucoside

Excited StateLifetime in Solution (ps)Energy Transfer PathwayEnergy Transfer Efficiency (%)
S2 (11Bu+)~0.12 - 0.13S2 → BChl63 ± 10
S1 (21Ag-)~3.8 - 4.3S1 → BChl23 ± 7

Values are for this compound glucoside in the LH2 complex of Rhodoblastus acidophilus and in various organic solvents.[3][7] The energy transfer efficiencies can vary depending on the specific bacterial species and the experimental conditions.

Detailed Experimental Protocols

The study of this compound's function relies on a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Carotenoid Extraction from Rhodoblastus acidophilus

This protocol describes a single-step extraction method suitable for the recovery of this compound and other hydrophobic pigments.[8]

Materials:

  • Bacterial cell pellet of Rhodoblastus acidophilus

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Water (deionized)

  • Vortex mixer

  • Centrifuge

  • Nylon filter (0.2 µm)

Procedure:

  • Harvest bacterial cells by centrifugation at 4,000 x g for 15 minutes and discard the supernatant.

  • To the cell pellet, add 1 mL of methanol and 2 mL of hexane.

  • Vortex the mixture vigorously for 2 minutes to ensure complete cell lysis and pigment extraction.

  • Induce phase separation by adding 1 mL of water to the mixture.

  • Vortex for an additional 1 minute and then centrifuge at 4,000 x g for 20 minutes.

  • Carefully collect the upper hexane phase, which contains the carotenoids.

  • Filter the extract through a 0.2 µm nylon filter to remove any particulate matter.

  • The filtered extract is now ready for analysis by HPLC and/or spectroscopy.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation, identification, and quantification of this compound.

Instrumentation and Columns:

  • An HPLC system equipped with a photodiode array (PDA) detector is recommended for spectral analysis.

  • A C18 reversed-phase column (e.g., Spherisorb C18, 5 µm, 4.6 x 250 mm) is commonly used.

Mobile Phase and Gradient:

  • Solvent A: Acetonitrile:Methanol:Water (85:10:5, v/v/v)

  • Solvent B: Methylene chloride (100%)

  • A typical gradient program:

    • 0-10 min: 100% A

    • 10-25 min: Linear gradient to 70% A, 30% B

    • 25-30 min: Hold at 70% A, 30% B

    • 30-35 min: Linear gradient back to 100% A

    • 35-45 min: Re-equilibration at 100% A

  • The flow rate is typically maintained at 1 mL/min.

Detection:

  • This compound can be detected by its characteristic absorption spectrum, with major peaks around 460, 490, and 525 nm.

Femtosecond Transient Absorption Spectroscopy

This advanced spectroscopic technique allows for the direct observation of the ultrafast energy transfer dynamics from this compound to bacteriochlorophyll.

Experimental Setup:

  • A femtosecond laser system is used to generate both the pump and probe pulses.

  • The pump pulse is tuned to selectively excite the this compound molecules (e.g., at 520 nm).

  • A white-light continuum is typically used as the probe pulse to monitor the resulting changes in absorption across a broad spectral range (visible to near-infrared).

Data Acquisition and Analysis:

  • The sample, typically purified LH2 complexes, is placed in a cuvette and excited by the pump pulse.

  • The probe pulse, delayed by a variable time, passes through the sample, and its spectrum is recorded.

  • By varying the delay time between the pump and probe pulses, a time-resolved series of absorption difference spectra is collected.

  • The data is then analyzed using global fitting procedures with a sequential decay model. This analysis yields evolution-associated difference spectra (EADS) and the time constants for the various kinetic processes, such as internal conversion and energy transfer.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the function of this compound.

EnergyTransferPathway cluster_this compound This compound cluster_BChl Bacteriochlorophyll S0 S0 (Ground State) S2 S2 (1¹Bu⁺) S1 S1 (2¹Ag⁻) S2->S1 Internal Conversion BChl_Qy Qy State S2->BChl_Qy Singlet-Singlet Energy Transfer S1->S0 Internal Conversion S1->BChl_Qy Singlet-Singlet Energy Transfer BChl_Ground Ground State BChl_Qy->BChl_Ground Fluorescence/ Photosynthesis Photon Photon (Light Energy) Photon->S0 Absorption

Caption: Energy transfer pathway from this compound to bacteriochlorophyll.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Culture Bacterial Culture (Rhodoblastus acidophilus) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extraction Pigment Extraction (Hexane/Methanol/Water) Harvest->Extraction Purification LH2 Complex Purification (for spectroscopy) Harvest->Purification HPLC HPLC Analysis (Separation & Quantification) Extraction->HPLC Spectroscopy Transient Absorption Spectroscopy Purification->Spectroscopy DataAnalysis Data Analysis & Modeling Spectroscopy->DataAnalysis

Caption: Experimental workflow for studying this compound function.

PhotoprotectionMechanism cluster_BChl_Excitation Bacteriochlorophyll Excitation cluster_Oxygen Molecular Oxygen cluster_Rhodopin_Quenching This compound Quenching BChl_S1 ¹BChl* (Singlet Excited State) BChl_T1 ³BChl* (Triplet Excited State) BChl_S1->BChl_T1 Intersystem Crossing O2_Singlet ¹O₂ (Singlet Oxygen - Harmful) BChl_T1->O2_Singlet Rhodopin_T1 ³this compound* BChl_T1->Rhodopin_T1 Triplet-Triplet Energy Transfer O2_Ground ³O₂ (Ground State) Heat Heat Dissipation Rhodopin_T1->Heat Non-radiative Decay

Caption: Photoprotection mechanism involving this compound.

Conclusion

This compound is a vital pigment in the photosynthetic apparatus of certain purple bacteria, fulfilling essential roles in both light harvesting and photoprotection. Its ability to absorb light in a spectral region complementary to bacteriochlorophylls and efficiently transfer that energy significantly enhances the photosynthetic capacity of these organisms. Furthermore, its role in quenching harmful triplet excited states of bacteriochlorophyll is indispensable for survival in oxic environments. The detailed understanding of this compound's function, facilitated by advanced spectroscopic and analytical techniques, provides valuable insights into the fundamental mechanisms of bacterial photosynthesis and the remarkable adaptability of these microorganisms. This knowledge is not only of fundamental scientific interest but also holds potential for applications in areas such as bio-inspired solar energy conversion and the development of novel photoprotective agents.

References

Spectroscopic Profile of Rhodopin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodopin, a C40 carotenoid with the chemical formula C40H58O, is a significant pigment found in various phototrophic bacteria, including Rhodomicrobium vannielii and Rhodopseudomonas acidophila.[1] As a member of the carotenoid family, its extended system of conjugated double bonds is responsible for its characteristic light-absorbing properties. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including its absorption and potential emission properties, alongside relevant experimental methodologies and biosynthetic context. This document is intended to serve as a valuable resource for researchers in fields such as microbial physiology, natural product chemistry, and drug development who are interested in the photophysical and photochemical properties of this bacterial carotenoid.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C40H58OPubChem
Molar Mass 554.9 g/mol PubChem
Structure Acyclic carotenoid with a hydroxyl groupPubChem

Spectroscopic Data

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of this compound is characterized by a three-peaked absorption band in the visible region, which is typical for carotenoids. The exact position of these absorption maxima (λmax) is dependent on the solvent used.

Solventλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)Molar Absorptivity (ε) at λmax
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Fluorescence Spectroscopy

Data on the fluorescence emission spectra and quantum yield of this compound are not extensively reported in the scientific literature. Generally, carotenoids are known to have very low to negligible fluorescence quantum yields due to efficient internal conversion and other non-radiative decay pathways from the excited state.

ParameterValue
Emission Maxima (λem) Data Not Available
Fluorescence Quantum Yield (ΦF) Data Not Available

Note: The lack of available data highlights an area for future research into the photophysical properties of this compound.

Experimental Protocols

Extraction of this compound from Bacterial Cultures

A general protocol for the extraction of carotenoids, including this compound, from bacterial cells is outlined below. This protocol may require optimization depending on the specific bacterial strain and culture conditions.

Extraction_Workflow cluster_harvesting Cell Harvesting cluster_extraction Extraction cluster_purification Purification & Analysis Harvest Bacterial Culture Centrifuge1 Centrifugation Harvest->Centrifuge1 Pellet Cell Pellet Centrifuge1->Pellet Solvent Add Acetone/Methanol Mixture Pellet->Solvent Vortex Vortex/Sonication Solvent->Vortex Centrifuge2 Centrifugation Vortex->Centrifuge2 Extract Collect Supernatant (Carotenoid Extract) Centrifuge2->Extract CrudeExtract Crude Extract Extract->CrudeExtract Partition Partition with Petroleum Ether/Water CrudeExtract->Partition Evaporation Evaporation of Solvent Partition->Evaporation Purified Purified this compound Evaporation->Purified Spectroscopy Spectroscopic Analysis Purified->Spectroscopy

Fig. 1: General workflow for the extraction and purification of this compound.

Methodology:

  • Cell Harvesting: Bacterial cultures are harvested by centrifugation to obtain a cell pellet.

  • Extraction: The cell pellet is repeatedly extracted with a mixture of acetone and methanol until the pellet is colorless. Sonication or vortexing can be used to enhance extraction efficiency.

  • Phase Separation: The combined extracts are partitioned with a non-polar solvent, such as petroleum ether or hexane, and water. The carotenoids will preferentially move to the non-polar layer.

  • Washing and Drying: The non-polar layer containing the carotenoids is washed with water to remove any residual polar solvents and then dried over anhydrous sodium sulfate.

  • Solvent Evaporation: The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude extract can be further purified using techniques like column chromatography or high-performance liquid chromatography (HPLC).

Spectroscopic Analysis
  • UV-Visible Spectroscopy: The absorption spectrum of the purified this compound is recorded in a suitable solvent (e.g., hexane, ethanol, or acetone) using a UV-Visible spectrophotometer.

  • Mass Spectrometry: The molecular weight and fragmentation pattern of this compound can be determined using techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to elucidate the detailed chemical structure of this compound.

Biosynthesis of this compound

This compound is an intermediate in the carotenoid biosynthesis pathway of several phototrophic bacteria. In Rhodomicrobium vannielii, this compound is synthesized from lycopene.[1] The pathway involves the hydration of the C-1,2 double bond of lycopene.

Rhodopin_Biosynthesis Lycopene Lycopene This compound This compound Lycopene->this compound Hydration (CrtC) Spirilloxanthin Spirilloxanthin This compound->Spirilloxanthin Further modifications

Fig. 2: Simplified biosynthetic pathway of this compound from Lycopene.

Inhibition studies have shown that compounds like nicotine can block the conversion of lycopene to this compound, leading to the accumulation of lycopene.[1] This highlights the enzymatic nature of this conversion.

Functional Role

In phototrophic bacteria such as Rhodopseudomonas acidophila, carotenoids like this compound play a crucial role in photosynthesis.[2] They function as accessory light-harvesting pigments, absorbing light in wavelength regions where bacteriochlorophylls absorb weakly and transferring the absorbed energy to the photosynthetic reaction centers. Additionally, they are involved in photoprotection by quenching triplet states of bacteriochlorophyll and scavenging reactive oxygen species, thus protecting the photosynthetic apparatus from photodamage.

Conclusion

This technical guide has summarized the currently available information on the spectroscopic characteristics of this compound. While basic structural information is known, there is a notable gap in the literature regarding detailed, quantitative spectroscopic data such as solvent-dependent absorption maxima, molar absorptivity, and fluorescence properties. The provided experimental protocols offer a general framework for the extraction and analysis of this compound, which can be adapted and optimized for specific research needs. The elucidation of the biosynthetic pathway and the functional role of this compound in phototrophic bacteria provide a foundation for further investigation into the biological significance of this carotenoid. Future research should focus on obtaining precise quantitative spectroscopic data for this compound to enable a more complete understanding of its photophysical properties and potential applications.

References

The Pivotal Role of Rhodopin in the Structural Integrity and Function of Bacterial Light-Harvesting Complexes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The intricate process of photosynthesis in purple non-sulfur bacteria relies on the precise assembly of light-harvesting complexes (LHCs), macromolecular structures responsible for capturing and transferring solar energy. Within these complexes, carotenoids play a critical dual role: photoprotection and structural stabilization. This technical guide delves into the specific functions of the carotenoid rhodopin in the assembly and function of bacterial light-harvesting complexes, primarily the LH1 and LH2 complexes. We will explore the quantitative aspects of its involvement, detail relevant experimental protocols for its study, and provide visual representations of the key pathways and molecular interactions. This document is intended for researchers in photosynthesis, structural biology, and drug development who are interested in the molecular intricacies of these vital biological systems.

Introduction

Photosynthetic purple non-sulfur bacteria, such as members of the genera Rhodobacter, Rhodospirillum, and Rhodopseudomonas, have evolved sophisticated mechanisms to capture light energy across a broad spectrum. Central to this process are the light-harvesting complexes, which consist of bacteriochlorophylls and carotenoids non-covalently bound to apoproteins. These complexes funnel absorbed energy to the reaction center, where charge separation initiates the cascade of photosynthetic electron transport.

This compound, a C40 carotenoid, is a prominent component of the photosynthetic apparatus in many of these bacteria. Its extended system of conjugated double bonds allows it to absorb light in the blue-green region of the spectrum, complementing the absorption spectrum of bacteriochlorophylls. Beyond its role in light harvesting, this compound is essential for the stable assembly and structural integrity of the light-harvesting complexes. This guide will provide a comprehensive overview of the current understanding of this compound's multifaceted role.

Quantitative Analysis of this compound in Light-Harvesting Complexes

The functional significance of this compound in light-harvesting complexes is underscored by quantitative data from various spectroscopic and analytical studies. These data provide insights into its efficiency in energy transfer and its stoichiometric relationship with other pigments within the complex.

Energy Transfer Efficiency

The primary function of carotenoids in light-harvesting is to absorb light and transfer the excitation energy to bacteriochlorophylls. The efficiency of this process is a key determinant of overall photosynthetic efficiency. In the case of this compound, the energy transfer efficiency to bacteriochlorophyll has been measured to be approximately 62% in the LH2 complex of Rhodobacter sphaeroides[1]. This intermediate efficiency highlights the dual role of this compound, contributing to both light harvesting and photoprotection.

Carotenoid SpeciesNumber of Conjugated C=C Bonds (N)Energy Transfer Efficiency (%) in LH2Reference
Neurosporene994[1]
Spheroidene1096[1]
Spheroidenone1195[1]
Lycopene1164[1]
This compound 11 62 [1]
Spirilloxanthin1339[1]
2,2'-diketo-spirilloxanthin1535[2]
Stoichiometry and Abundance

The stoichiometry of this compound within the light-harvesting complexes is crucial for their structural stability. In the LH2 complex of Rhodopseudomonas acidophila, each αβ-apoprotein dimer non-covalently binds three bacteriochlorophyll a molecules and one to two carotenoid molecules[3]. Under high-light conditions, Rhodoblastus acidophilus primarily accumulates this compound and its glucoside derivative in the B800-850 LH2 complex[4][5]. However, under low-light conditions, there is a significant decrease in the total amount of this compound and a concurrent increase in rhodopinal and its glucoside in the B800-820 variant of the LH2 complex[4]. This shift in carotenoid composition is a key adaptation to changing light environments. In the LH2 complexes of Rhodopseudomonas palustris, this compound is a major carotenoid component[6].

Light ConditionPredominant LH2 ComplexMajor CarotenoidsReference
High LightB800-850This compound, this compound glucoside[4][5]
Low LightB800-820Rhodopinal, Rhodopinal glucoside[4]

Experimental Protocols

The study of this compound's role in light-harvesting complex assembly necessitates a combination of biochemical and biophysical techniques. This section provides detailed methodologies for key experiments.

Extraction and Analysis of this compound from Bacterial Cells

Objective: To extract and quantify the this compound content from photosynthetic bacteria.

Materials:

  • Bacterial cell pellet

  • Methanol

  • Hexane

  • Water

  • Vortex mixer

  • Centrifuge

  • Nylon filter (0.2 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Harvest bacterial cells by centrifugation (e.g., 1,800 x g for 15 minutes).

  • To the cell pellet, add 1 mL of methanol and 2 mL of hexane.

  • Vortex the mixture vigorously for 2 minutes to ensure complete cell lysis and pigment extraction.

  • Induce phase separation by adding 1 mL of water, followed by vortexing for 1 minute.

  • Centrifuge the mixture at 1,800 x g for 20 minutes to separate the phases.

  • The upper hexane phase, containing the hydrophobic pigments including this compound, is carefully collected.

  • Filter the hexane extract through a 0.2 µm nylon filter.

  • The filtered extract is then ready for analysis by HPLC. A C18 column with a non-linear gradient of acetone-water (e.g., 50% to 100% acetone) is suitable for separating different carotenoid species[7].

In Vitro Reconstitution of a Light-Harvesting Complex with this compound

Objective: To assemble a functional light-harvesting complex from its constituent apoproteins and pigments, including this compound, in vitro. This allows for the study of the specific role of this compound in a controlled environment.

Materials:

  • Purified LH1 α and β apoproteins (can be expressed in E. coli and purified)

  • Bacteriochlorophyll a

  • This compound (purified from bacterial cultures or obtained commercially)

  • Detergent (e.g., n-octyl-β-D-glucopyranoside (OG), Lithium Dodecyl Sulfate (LDS))

  • Dialysis tubing

  • Buffer solutions

Protocol:

  • Apoprotein Preparation: Solubilize the purified apoproteins in a buffer containing a denaturing detergent like LDS.

  • Pigment Preparation: Dissolve bacteriochlorophyll a and this compound in a suitable organic solvent (e.g., acetone), and then transfer them into a detergent-containing buffer. The final detergent concentration should be above its critical micelle concentration.

  • Reconstitution: Mix the solubilized apoproteins and pigments in a specific molar ratio. The optimal ratio needs to be determined empirically but is typically close to the native stoichiometry.

  • Assembly: The assembly of the complex is initiated by removing the denaturing detergent. This can be achieved through dialysis against a detergent-free buffer or by using a milder detergent like OG that facilitates folding. The process often involves several cycles of freezing and thawing to promote proper folding and pigment incorporation[8][9].

  • Purification: The reconstituted complexes are then purified from unassembled components and free pigments using techniques such as sucrose density gradient centrifugation or affinity chromatography (if the apoproteins are tagged)[8].

  • Characterization: The successfully reconstituted complexes can be characterized by absorption and fluorescence spectroscopy to confirm the correct assembly and functional energy transfer[9].

Visualizing the Pathways and Interactions

Graphical representations are invaluable for understanding the complex biological processes involved in this compound biosynthesis and its integration into the light-harvesting machinery.

Spirilloxanthin Biosynthesis Pathway

This compound is an intermediate in the spirilloxanthin biosynthesis pathway. Understanding its synthesis is crucial for studies involving genetic manipulation of carotenoid content.

Spirilloxanthin_Biosynthesis Spirilloxanthin Biosynthesis Pathway Lycopene Lycopene CrtC CrtC Lycopene->CrtC Hydration This compound This compound CrtD CrtD This compound->CrtD Desaturation Rhodovibrin Rhodovibrin CrtF CrtF Rhodovibrin->CrtF Methylation Spirilloxanthin Spirilloxanthin CrtC->this compound CrtD->Rhodovibrin CrtF->Spirilloxanthin

Caption: The spirilloxanthin biosynthesis pathway, highlighting the central role of this compound.

Light-Harvesting Complex 2 (LH2) Assembly Workflow

The assembly of the LH2 complex is a stepwise process involving the coordinated insertion of apoproteins and pigments into the membrane.

LH2_Assembly_Workflow LH2 Assembly Workflow cluster_synthesis Synthesis & Membrane Insertion cluster_pigment_binding Pigment Binding cluster_assembly Complex Assembly alpha_beta_synthesis α & β apoprotein synthesis membrane_insertion Membrane Insertion alpha_beta_synthesis->membrane_insertion BChl_binding Bacteriochlorophyll a Binding membrane_insertion->BChl_binding Rhodopin_binding This compound Binding BChl_binding->Rhodopin_binding subunit_formation αβ-BChl-Rhodopin Subunit Formation Rhodopin_binding->subunit_formation oligomerization Oligomerization into Ring Structure subunit_formation->oligomerization LH2_complex Functional LH2 Complex oligomerization->LH2_complex

Caption: A simplified workflow of the light-harvesting complex 2 (LH2) assembly process.

This compound Interactions within the LH2 Binding Pocket

The stable incorporation of this compound into the LH2 complex is mediated by specific interactions with surrounding amino acid residues and other pigments.

Rhodopin_Interactions This compound Interactions in LH2 cluster_protein Apoprotein Residues cluster_pigments Pigments This compound This compound Trp_beta Trp (β-apoprotein) This compound->Trp_beta van der Waals Tyr_alpha Tyr (α-apoprotein) This compound->Tyr_alpha van der Waals Phe_alpha Phe (α-apoprotein) This compound->Phe_alpha van der Waals B800 BChl a (B800) This compound->B800 Energy Transfer B850 BChl a (B850) This compound->B850 Energy Transfer

Caption: Key interactions of this compound within the LH2 complex binding pocket.

Conclusion

This compound is a vital component of the photosynthetic machinery in many purple non-sulfur bacteria. Its role extends beyond that of a simple accessory light-harvesting pigment. The quantitative data on its energy transfer efficiency and stoichiometry, combined with structural studies, firmly establish its importance in the stable assembly and functional integrity of light-harvesting complexes. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced roles of this compound and other carotenoids in these fascinating biological systems. A deeper understanding of these molecular mechanisms not only advances our fundamental knowledge of photosynthesis but also opens avenues for the development of novel bio-inspired technologies and therapeutic strategies.

References

A Technical Guide to Rhodopin-Producing Bacterial Species for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 13, 2025

Introduction

Rhodopin, a carotenoid pigment, is a key intermediate in the biosynthesis of spirilloxanthin in many phototrophic bacteria. Its unique chemical structure and potential antioxidant properties have garnered interest within the scientific community, particularly in the fields of microbiology, biotechnology, and pharmacology. This technical guide provides an in-depth overview of bacterial species known to produce this compound, presenting quantitative data, detailed experimental protocols, and a visualization of the biosynthetic pathway to aid researchers, scientists, and drug development professionals in their endeavors.

This compound-Producing Bacterial Species

Several species of purple non-sulfur bacteria are known to produce this compound. The accumulation of this carotenoid is often influenced by environmental factors, particularly light intensity. Key identified species include:

  • Rhodomicrobium vannielii : This gram-negative, photoheterotrophic bacterium is a known producer of various carotenoids, including this compound.[1][2]

  • Rhodopseudomonas acidophila (now classified as Rhodoblastus acidophilus) : Strain 7050 of this species has been observed to accumulate this compound, with its production being notably influenced by light intensity.[3][4]

  • Rhodoplanes species : Several species within this genus, including the thermotolerant Rhodoplanes tepidamans (formerly known as 'Rhodopseudomonas cryptolactis' or 'Rhodoplanes cryptolactis'), are recognized as this compound producers.[5][6]

  • Rhodospirillum rubrum : This well-studied purple non-sulfur bacterium also synthesizes this compound as part of its carotenoid biosynthesis pathway.

Quantitative Data on this compound Production

Quantitative data on the specific yield of this compound from these bacterial species remains limited in publicly available literature. However, studies on the total phospholipid content in Rhodomicrobium vannielii indicate that these lipids account for 4.2% of the cell's dry weight, providing some context for the abundance of lipid-soluble compounds like carotenoids.[7][8] Further research is required to establish precise figures for this compound content, which can be expressed in milligrams per gram of dry cell weight (mg/g DCW) or milligrams per liter of culture (mg/L). The production of carotenoids in purple non-sulfur bacteria is known to be influenced by factors such as light intensity and the composition of the culture medium.[9][10] For instance, in Rhodopseudomonas acidophila, higher light intensities can lead to an increased proportion of this compound.

Bacterial SpeciesStrainThis compound Yield (mg/g DCW)This compound Yield (mg/L)Cultivation ConditionsReference
Rhodomicrobium vannieliiATCC 17100Data not availableData not availableAnaerobic, light[1]
Rhodoblastus acidophilus7050Data not availableData not availableHigh light intensity
Rhodoplanes tepidamansDSM 9987Data not availableData not availableThermotolerant[6]
Rhodospirillum rubrumVariousData not availableData not availableAnaerobic, light

Table 1: Summary of this compound-Producing Bacteria and Available Production Data. Note: Specific quantitative yield data for this compound is currently not well-documented in the cited literature. The table will be updated as more precise data becomes available.

Experimental Protocols

Cultivation of this compound-Producing Bacteria

A general protocol for the cultivation of purple non-sulfur bacteria can be adapted for this compound production.

Materials:

  • Selected bacterial strain (e.g., Rhodomicrobium vannielii DSM 725)

  • Rhodospirillaceae medium (DSMZ Medium 27)[11]

  • Anaerobic culture vessels

  • Light source (e.g., tungsten lamp)

  • Incubator

Procedure:

  • Prepare the Rhodospirillaceae medium according to the formulation provided by the German Collection of Microorganisms and Cell Cultures (DSMZ).

  • Inoculate the sterile medium with the selected bacterial strain.

  • Incubate the culture under anaerobic conditions at the optimal temperature for the specific strain (e.g., 28 °C for R. vannielii).[11]

  • Provide continuous illumination with a light source at an intensity optimized for carotenoid production (e.g., 2000 lux for R. vannielii).[1]

  • Monitor growth by measuring the optical density at a suitable wavelength (e.g., 660 nm).

  • Harvest the cells during the late logarithmic or early stationary phase of growth by centrifugation.

Extraction and Purification of this compound

This protocol outlines a general method for the extraction and purification of carotenoids, which can be specifically adapted for this compound.

Materials:

  • Bacterial cell pellet

  • Acetone

  • Methanol

  • Petroleum ether or hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography column (e.g., silica gel or alumina)

  • Elution solvents (e.g., hexane, diethyl ether, acetone mixtures)

Procedure:

  • Extraction: a. Resuspend the harvested bacterial cell pellet in a small volume of water. b. Add a sufficient volume of acetone and methanol to the cell suspension and mix thoroughly to extract the pigments. This process should be carried out under dim light to prevent photo-oxidation of the carotenoids. c. Centrifuge the mixture to pellet the cell debris. d. Collect the supernatant containing the extracted pigments. e. Repeat the extraction process with the cell pellet until it is colorless. f. Pool the supernatants.

  • Phase Separation: a. Transfer the pooled pigment extract to a separatory funnel. b. Add an equal volume of petroleum ether or hexane and a saturated NaCl solution to the extract to facilitate phase separation. c. Gently mix and allow the layers to separate. The carotenoids will partition into the upper organic phase. d. Collect the upper organic phase and wash it several times with distilled water to remove any residual acetone and methanol.

  • Drying and Concentration: a. Dry the organic phase containing the carotenoids over anhydrous sodium sulfate. b. Filter to remove the sodium sulfate. c. Concentrate the extract to a small volume using a rotary evaporator at a temperature below 40°C.

  • Chromatographic Purification: a. Prepare a chromatography column with a suitable adsorbent (e.g., silica gel or alumina). b. Load the concentrated pigment extract onto the column. c. Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding diethyl ether or acetone. d. Collect the fractions and monitor the separation of the different carotenoids by their color. This compound will typically elute as a distinct pinkish-red band. e. Pool the fractions containing pure this compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of this compound.

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column.

Procedure:

  • Sample Preparation: a. Dissolve the purified this compound fraction or a known amount of dried total carotenoid extract in a suitable solvent (e.g., acetone or a mixture of methanol, acetonitrile, and dichloromethane). b. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis: a. Set the HPLC conditions. A typical mobile phase for carotenoid separation is a gradient of methanol, acetonitrile, and water. The specific gradient will need to be optimized for the best separation of this compound from other carotenoids. b. Set the detection wavelength to the absorption maximum of this compound in the mobile phase (typically around 480-500 nm). c. Inject the sample into the HPLC system.

  • Quantification: a. Identify the this compound peak based on its retention time and absorption spectrum compared to a standard (if available) or based on literature data. b. Integrate the area of the this compound peak. c. Calculate the concentration of this compound using a calibration curve prepared with a pure this compound standard. If a standard is not available, quantification can be estimated using the extinction coefficient of this compound.

Biosynthetic Pathway of this compound

This compound is an intermediate in the spirilloxanthin biosynthetic pathway, which starts from the precursor lycopene. The key enzymatic steps leading to and from this compound are catalyzed by carotenoid hydratase (CrtC) and carotenoid 3,4-desaturase (CrtD). The accumulation of this compound in certain bacterial species is often attributed to a lower activity of the CrtD enzyme. The expression of the genes encoding these enzymes (crtC, crtD, and the subsequent crtF for methylation) is often regulated by environmental factors such as light intensity and oxygen levels.

Rhodopin_Biosynthesis cluster_regulation Regulation Lycopene Lycopene This compound This compound Lycopene->this compound CrtC (Hydratase) Anhydrorhodovibrin Anhydrorhodovibrin This compound->Anhydrorhodovibrin CrtD (Desaturase) Spirilloxanthin Spirilloxanthin Anhydrorhodovibrin->Spirilloxanthin CrtF (Methyltransferase) Light High Light Intensity Light->this compound Low_CrtD_Activity Low CrtD Activity Low_CrtD_Activity->this compound

Figure 1: Simplified biosynthetic pathway of spirilloxanthin, highlighting the role of this compound as a key intermediate.

Conclusion

This technical guide provides a foundational understanding of this compound-producing bacterial species for professionals in research and drug development. While the identification of these bacteria and the elucidation of the biosynthetic pathway are significant steps, a notable gap exists in the quantitative data regarding this compound yields. Future research should focus on optimizing cultivation conditions to maximize this compound production and on developing standardized, validated protocols for its extraction, purification, and quantification. Such advancements will be crucial for unlocking the full biotechnological and pharmacological potential of this intriguing carotenoid.

References

A Technical Guide to the Natural Sources and Isolation of Rhodopin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodopin is a carotenoid pigment found in various photosynthetic bacteria. As an intermediate in the spirilloxanthin biosynthesis pathway, it possesses a unique chemical structure that makes it a compound of interest for various research and development applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its key analytical characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, microbiology, and drug development.

Natural Sources of this compound

This compound is primarily synthesized by purple non-sulfur bacteria (PNSB) as a precursor to other carotenoids. Its accumulation in significant quantities often requires specific genetic or environmental manipulations.

Primary Microbial Sources

The principal natural sources of this compound are members of the Rhodospirillaceae family. While it is an intermediate and not typically the final product, certain species and engineered strains can be utilized for its production.

  • Rhodoblastus acidophilus : This purple non-sulfur bacterium is a known natural producer of this compound and its glucosides, particularly under high-light conditions.[1] It utilizes the spirilloxanthin pathway for carotenoid biosynthesis, in which this compound is a key intermediate.

  • Rhodospirillum rubrum : Wild-type R. rubrum synthesizes spirilloxanthin as its major carotenoid.[2][3] However, the inhibition of the carotenoid biosynthesis pathway, for instance through the use of diphenylamine, can lead to the accumulation of upstream intermediates, including this compound.[2]

  • Rhodobacter sphaeroides : Similar to R. rubrum, wild-type R. sphaeroides does not accumulate this compound. However, genetically modified strains in which downstream genes of the spirilloxanthin pathway (such as crtC or crtD) are inactivated can be engineered to accumulate this compound as a major carotenoid.[4][5]

Biosynthesis of this compound

This compound is an intermediate in the spirilloxanthin biosynthetic pathway, a common pathway for carotenoid synthesis in many photosynthetic bacteria. The pathway begins with the precursor geranylgeranyl pyrophosphate (GGPP) and proceeds through a series of desaturation and hydration steps.

The biosynthesis of this compound from lycopene is catalyzed by the enzyme CrtC, a lycopene hydratase. This enzyme introduces a hydroxyl group at the C-1 position of one of the ψ-end groups of lycopene.

Biosynthesis of this compound within the Spirilloxanthin Pathway.

Isolation and Purification of this compound

The isolation of this compound from bacterial biomass involves cell harvesting, pigment extraction, and chromatographic purification. The following protocols are generalized from methods used for carotenoid extraction from photosynthetic bacteria.

General Experimental Workflow

Rhodopin_Isolation_Workflow Culture Bacterial Culture (e.g., R. acidophilus) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extraction Pigment Extraction (Acetone/Methanol) Harvest->Extraction Saponification Saponification (Optional) (KOH/Methanol) Extraction->Saponification Partition Solvent Partitioning (Hexane/Water) Saponification->Partition Chromatography Chromatographic Purification (HPLC) Partition->Chromatography Analysis Purity and Identity Confirmation (UV-Vis, MS, NMR) Chromatography->Analysis Pure_this compound Pure this compound Analysis->Pure_this compound

General workflow for the isolation and purification of this compound.
Detailed Experimental Protocols

Protocol 1: Cultivation and Harvest of Bacterial Biomass

  • Cultivation: Culture the selected bacterial strain (e.g., Rhodoblastus acidophilus) in an appropriate growth medium under optimal conditions for carotenoid production (e.g., high light intensity for R. acidophilus).

  • Harvesting: Harvest the bacterial cells in the late logarithmic or early stationary phase by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium components.

  • Lyophilization: Lyophilize the cell pellet to obtain a dry biomass.

Protocol 2: Extraction of Carotenoids

  • Solvent Selection: Utilize a mixture of acetone and methanol (e.g., 7:3, v/v) for efficient extraction of carotenoids.

  • Extraction Procedure: Resuspend the lyophilized biomass in the extraction solvent and stir or sonicate the mixture in the dark to prevent photodegradation.

  • Clarification: Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the carotenoid extract.

  • Repeated Extraction: Repeat the extraction process until the cell debris is colorless.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Saponification and Solvent Partitioning

  • Saponification (Optional): To remove contaminating lipids and chlorophylls, the dried extract can be saponified by dissolving it in a methanolic solution of potassium hydroxide (e.g., 5% KOH in methanol) and incubating in the dark.

  • Partitioning: Transfer the saponified or crude extract to a separatory funnel. Add a non-polar solvent such as hexane or diethyl ether and an equal volume of water to partition the carotenoids into the organic phase.

  • Washing: Wash the organic phase with water to remove residual alkali and other water-soluble impurities.

  • Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound extract.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification

  • Column: A C30 reversed-phase column is recommended for the separation of carotenoid isomers.[6]

  • Mobile Phase: A gradient elution system is typically employed. A common system involves a gradient of methanol, methyl-tert-butyl ether (MTBE), and water.[7]

  • Detection: Monitor the elution profile using a photodiode array (PDA) detector at the absorption maxima of this compound (around 450-500 nm).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Assessment: Re-inject an aliquot of the collected fraction into the HPLC system to assess purity.

Quantitative Data

The yield of this compound can vary significantly depending on the bacterial strain and cultivation conditions. The following table summarizes representative data from the literature.

Microbial SourceConditionThis compound Yield (mg/g dry weight)Purity (%)Reference
Rhodoblastus acidophilus 7050High-lightData not explicitly quantified in mg/g, but is a major carotenoid>95% after HPLC[1]
Rhodobacter sphaeroides (crtD mutant)Semi-aerobicData not explicitly quantified in mg/g, but is a major carotenoid>95% after HPLC[4][5]
Rhodospirillum rubrum (diphenylamine inhibited)Anaerobic, lightAccumulation observed, but not quantifiedN/A[2]

Analytical Characterization

The identity and purity of isolated this compound are confirmed through various spectroscopic techniques.

Spectroscopic Data
TechniqueSolvent/MethodKey Observations
UV-Visible Spectroscopy Hexaneλmax at approximately 458, 485, and 518 nm
Acetoneλmax at approximately 463, 491, and 525 nm
Mass Spectrometry (MS) Electron Ionization (EI)Molecular ion (M+) peak at m/z 554.45, corresponding to the molecular formula C40H58O. Fragmentation pattern shows characteristic losses of toluene (92 amu) and xylene (106 amu) from the polyene chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy CDCl3¹H NMR: Signals in the olefinic region (δ 6.0-7.0 ppm) characteristic of the conjugated polyene chain. Methyl group signals appear in the upfield region (δ 1.0-2.0 ppm). ¹³C NMR: Resonances for sp²-hybridized carbons of the polyene chain (δ 120-140 ppm) and sp³-hybridized carbons of the terminal groups and methyl substituents.

Conclusion

This technical guide has outlined the primary natural sources of the carotenoid this compound and provided a detailed framework for its isolation and purification from bacterial cultures. While Rhodoblastus acidophilus serves as a natural source, genetic engineering of other photosynthetic bacteria like Rhodobacter sphaeroides offers a promising avenue for enhanced production. The provided experimental protocols and analytical data serve as a foundational resource for researchers aiming to work with this intriguing natural product. Further research into optimizing fermentation conditions and developing more efficient purification strategies will be crucial for unlocking the full potential of this compound in various scientific and industrial applications.

References

The Photoprotective Role of Rhodopin in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photosynthetic bacteria have evolved sophisticated mechanisms to protect themselves from the damaging effects of high light intensity and oxygen, which can lead to the formation of reactive oxygen species (ROS). A key player in this defense system is the carotenoid Rhodopin. This technical guide provides an in-depth analysis of this compound's contribution to photoprotection in bacteria. It details the biosynthetic pathway of this compound, its potent antioxidant capabilities through the quenching of singlet oxygen and scavenging of free radicals, and the regulation of its production in response to light. This document also includes detailed experimental protocols for the extraction, quantification, and assessment of this compound's photoprotective and antioxidant activities, along with quantitative data presented for comparative analysis. Visual diagrams of key pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's critical role in bacterial survival and its potential applications in drug development as a natural antioxidant and photoprotective agent.

Introduction

In oxygenic and anoxygenic photosynthetic organisms, the absorption of light energy can lead to the formation of highly reactive and damaging molecules, particularly reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and free radicals. To counteract this photo-oxidative stress, bacteria synthesize a variety of carotenoids, which are pigments that play a crucial role in photoprotection. Among these, this compound, a C40 carotenoid, is of significant interest due to its efficient antioxidant properties. This guide explores the multifaceted role of this compound in bacterial photoprotection, providing a technical overview for researchers and professionals in related fields.

The this compound Biosynthetic Pathway

This compound is synthesized from the central isoprenoid pathway, starting from the precursor lycopene. The key enzymatic steps involved in the conversion of lycopene to this compound are catalyzed by a specific set of carotenoid biosynthesis (Crt) enzymes.

The biosynthesis of this compound from lycopene is a critical branch in the spirilloxanthin pathway found in many purple non-sulfur bacteria. The primary enzymes involved are:

  • CrtC (Lycopene hydratase): This enzyme catalyzes the hydration of the C1-C2 double bond at one end of the lycopene molecule, introducing a hydroxyl group and forming this compound.

  • CrtD (Methoxyneurosporene dehydrogenase): While primarily involved in the main spirilloxanthin pathway, its substrate specificity can influence the accumulation of intermediates like this compound.

  • CrtF (Hydroxyneurosporene-O-methyltransferase): Similar to CrtD, the activity and substrate preference of CrtF can impact the flux of precursors towards or away from this compound synthesis.

The regulation of these crt genes is tightly controlled, often in response to light intensity and oxygen levels, ensuring that this compound is produced when it is most needed for photoprotection.

Rhodopin_Biosynthesis cluster_pathway This compound Biosynthesis Lycopene Lycopene This compound This compound Lycopene->this compound CrtC (Hydratase)

Caption: The enzymatic conversion of Lycopene to this compound by CrtC.

Photoprotective Mechanisms of this compound

This compound employs two primary mechanisms to protect bacterial cells from photo-oxidative damage: the quenching of singlet oxygen and the scavenging of free radicals.

Quenching of Singlet Oxygen

Singlet oxygen (¹O₂) is a highly cytotoxic ROS generated when the triplet state of bacteriochlorophyll (³BChl*) transfers its energy to molecular oxygen (³O₂). Carotenoids with a sufficient number of conjugated double bonds, like this compound, can efficiently quench ¹O₂ through a physical process, dissipating the excess energy as heat and returning to their ground state without being chemically altered. This process is crucial for preventing the damaging oxidation of cellular components.

Singlet_Oxygen_Quenching cluster_quenching Singlet Oxygen Quenching by this compound BChl BChl ³BChl ³BChl BChl->³BChl Light (Intersystem Crossing) ³BChl* ³BChl* ¹O₂ ¹O₂ ³BChl*->¹O₂ Energy Transfer to O₂ ³O₂ ³O₂ ¹O₂->³O₂ Quenching by this compound Cellular Damage Cellular Damage ¹O₂->Cellular Damage Rhodopin_ground This compound (Ground State) Rhodopin_triplet This compound (Triplet State) Rhodopin_ground->Rhodopin_triplet Energy Transfer from ¹O₂ Rhodopin_triplet->Rhodopin_ground Heat Dissipation Heat Heat ³BChl->BChl

Caption: Mechanism of singlet oxygen quenching by this compound.

Free Radical Scavenging

This compound can also act as a chemical antioxidant by donating an electron to neutralize damaging free radicals, such as the hydroxyl radical (•OH) and superoxide anion (O₂⁻•). This process, while resulting in the oxidation of the this compound molecule, effectively terminates the chain reactions initiated by these radicals, thereby preventing widespread cellular damage.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound can be quantified using various in vitro assays. The following table summarizes typical quantitative data for carotenoids, which are indicative of this compound's potential activity. It is important to note that specific values for purified this compound are not widely available in the literature and require further investigation.

AssayParameterTypical Value for CarotenoidsReference Standard (e.g., Trolox)
DPPH Radical Scavenging IC₅₀ (µg/mL)10 - 1005 - 20
ABTS Radical Scavenging IC₅₀ (µg/mL)5 - 502 - 10
Singlet Oxygen Quenching Rate Constant (k_q) (M⁻¹s⁻¹)10⁹ - 10¹⁰-

Note: The provided values are estimates based on data for similar carotenoids and should be experimentally verified for this compound.

Regulation of this compound Biosynthesis by Light

The synthesis of this compound is intricately regulated by environmental cues, primarily light intensity. In many phototrophic bacteria, the expression of the crt genes, including crtC, is upregulated in response to high light conditions. This regulation is often mediated by photoreceptors and transcriptional regulators that sense changes in light intensity and cellular redox state. For instance, in some purple non-sulfur bacteria, the expression of photosynthesis genes, which includes carotenoid biosynthesis genes, is controlled by regulatory systems that respond to both oxygen tension and light quantity. This ensures that the cellular machinery for photoprotection is enhanced when the risk of photo-oxidative damage is highest.

Light_Regulation cluster_regulation Light-Dependent Regulation of this compound Synthesis Light Light Photoreceptors Photoreceptors Light->Photoreceptors Activates Transcriptional_Regulators Transcriptional_Regulators Photoreceptors->Transcriptional_Regulators Signals to crt_genes crtC, crtD, crtF genes Transcriptional_Regulators->crt_genes Upregulates Expression Crt_enzymes CrtC, CrtD, CrtF enzymes crt_genes->Crt_enzymes Transcription & Translation This compound This compound Crt_enzymes->this compound Catalyzes Biosynthesis Photoprotection Photoprotection This compound->Photoprotection Contributes to

Caption: Simplified pathway for light regulation of this compound synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound's photoprotective properties.

Extraction and Quantification of this compound from Bacterial Cultures

This protocol outlines the steps for extracting and quantifying this compound from phototrophic bacteria.

Extraction_Workflow cluster_workflow This compound Extraction and Quantification Workflow Start Bacterial Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Extraction Extract with Acetone/Methanol (e.g., 7:2 v/v) Harvest->Extraction Evaporation Evaporate Solvent (under Nitrogen) Extraction->Evaporation Resuspension Resuspend in Mobile Phase Evaporation->Resuspension HPLC HPLC Analysis (C18 column) Resuspension->HPLC Quantification Quantify using Standard Curve HPLC->Quantification

Caption: Workflow for this compound extraction and HPLC quantification.

Methodology:

  • Cell Harvesting: Grow the bacterial culture to the desired cell density. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Pigment Extraction: Resuspend the cell pellet in a mixture of acetone and methanol (typically 7:2, v/v). Vortex vigorously and incubate in the dark for 30 minutes at room temperature to extract the pigments.

  • Cell Debris Removal: Centrifuge the mixture to pellet the cell debris. Collect the supernatant containing the carotenoids.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen gas to prevent oxidation.

  • Sample Preparation for HPLC: Resuspend the dried pigment extract in a known volume of the HPLC mobile phase (e.g., acetonitrile:methanol:dichloromethane).

  • HPLC Analysis: Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a photodiode array (PDA) detector.

  • Quantification: Identify the this compound peak based on its retention time and characteristic absorption spectrum. Quantify the amount of this compound by comparing the peak area to a standard curve prepared with purified this compound.

In Vitro Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the this compound extract or purified compound in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Protocol:

  • Generate the ABTS•+ radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a small volume of the this compound sample at various concentrations to the diluted ABTS•+ solution.

  • After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vivo Photoprotection Assay

Principle: This assay assesses the ability of this compound to protect bacterial cells from the lethal effects of high light intensity in the presence of oxygen.

Protocol:

  • Grow parallel cultures of a wild-type this compound-producing bacterial strain and a mutant strain deficient in this compound biosynthesis to the same cell density under low-light, anaerobic conditions.

  • Expose both cultures to high-intensity light (e.g., >1000 µmol photons m⁻² s⁻¹) in the presence of air.

  • At regular time intervals, take samples from both cultures and determine the cell viability by plating serial dilutions on appropriate growth media and counting the colony-forming units (CFUs).

  • Compare the survival rates of the wild-type and mutant strains. A significantly higher survival rate in the wild-type strain indicates the photoprotective role of this compound.

Conclusion and Future Perspectives

This compound is a vital component of the photoprotective machinery in many photosynthetic bacteria. Its ability to efficiently quench singlet oxygen and scavenge free radicals makes it a powerful antioxidant. The biosynthesis of this compound is a tightly regulated process, ensuring its availability under conditions of high photo-oxidative stress. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound's properties.

For drug development professionals, this compound represents a promising natural product with potential applications as a potent antioxidant and photoprotective agent in pharmaceuticals and cosmetics. Further research is warranted to fully elucidate its mechanisms of action, optimize its production, and explore its therapeutic potential. Understanding the intricate details of this compound's function in bacteria can pave the way for novel biotechnological applications and the development of new strategies to combat oxidative stress-related diseases.

Methodological & Application

Application Note: Quantification of Rhodopin using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the quantification of Rhodopin, a C40 carotenoid, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample extraction, HPLC analysis, and data interpretation. The described methodology is applicable for the analysis of this compound from bacterial cultures and other biological matrices.

Introduction

This compound is a carotenoid pigment found in various photosynthetic bacteria, belonging to the spirilloxanthin series. As with other carotenoids, this compound possesses antioxidant properties and has potential applications in the food, pharmaceutical, and cosmetic industries. Accurate quantification of this compound is crucial for research and quality control purposes. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of carotenoids due to its high resolution and sensitivity. This application note outlines a detailed protocol for the quantification of this compound using a C30 reverse-phase column, which is well-suited for the separation of carotenoid isomers.

Principle

The method is based on the separation of this compound from other cellular components by RP-HPLC. A C30 stationary phase is used to provide excellent selectivity for non-polar compounds like carotenoids. A gradient elution with a mobile phase consisting of methanol, methyl-tert-butyl ether (MTBE), and water allows for the efficient separation of this compound from other pigments and lipids. Detection is performed using a UV-Vis detector set at the maximum absorption wavelength of this compound. Quantification is achieved by comparing the peak area of the analyte to a standard curve generated from a primary standard of a structurally similar carotenoid, such as lycopene, due to the commercial unavailability of a certified this compound standard.

Experimental Protocols

Sample Preparation and Extraction

This protocol is optimized for the extraction of this compound from bacterial cell pellets. All procedures should be performed under dim light to prevent isomerization and degradation of carotenoids.

Materials:

  • Bacterial cell pellet

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge

  • Vortex mixer

  • Rotary evaporator or nitrogen evaporator

  • Amber glass vials

Procedure:

  • Harvest bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • To the cell pellet, add 1 mL of a cold acetone:methanol (7:3, v/v) solution.

  • Vortex vigorously for 5 minutes or until the pellet is completely dispersed and the solvent becomes colored.

  • Centrifuge at 5,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the extracted pigments into a clean amber glass tube.

  • Repeat the extraction (steps 2-5) on the pellet until it becomes colorless.

  • Pool all the supernatants.

  • Add an equal volume of ethyl acetate and 0.5 volumes of saturated NaCl solution to the pooled extract.

  • Vortex for 2 minutes and then centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.

  • Transfer the upper organic phase (containing this compound) to a new tube.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 35°C.

  • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL of Methanol:MTBE:Water, 81:15:4, v/v/v).

  • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

HPLC Instrumentation and Conditions

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector.

Chromatographic Conditions:

ParameterValue
Column C30 Reverse-Phase Column (e.g., YMC Carotenoid S-3, 250 x 4.6 mm, 3 µm)
Mobile Phase A Methanol:Water (96:4, v/v) with 10 mM Ammonium Acetate
Mobile Phase B Methyl-tert-butyl ether (MTBE)
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 20 µL
Detection Wavelength 461 nm

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0964
15.07030
30.03070
35.03070
35.1964
45.0964
Data Analysis and Quantification
  • Identification: Identify the this compound peak in the chromatogram based on its retention time, which should be consistent with the injection of a known sample or can be confirmed by mass spectrometry if available.

  • Quantification:

    • Due to the lack of a commercially available certified standard for this compound, quantification can be performed by creating a standard curve of a structurally similar carotenoid, such as lycopene.

    • Prepare a series of standard solutions of lycopene of known concentrations in the mobile phase.

    • Inject the standards into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 2: Summary of HPLC Method Parameters for this compound Quantification

ParameterDescription
Analyte This compound
Matrix Bacterial Cells
Extraction Solvent Acetone:Methanol (7:3, v/v) followed by partitioning into Ethyl Acetate
HPLC Column C30 Reverse-Phase, 250 x 4.6 mm, 3 µm
Mobile Phase Gradient of Methanol/Water and MTBE
Detection UV-Vis at 461 nm
Quantification External standard curve using a similar carotenoid (e.g., lycopene)
Expected Retention Time Variable, dependent on the specific C30 column and exact gradient conditions.

Visualization of Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_hplc HPLC Analysis cluster_data Data Analysis sample Bacterial Cell Pellet extraction Solvent Extraction (Acetone:Methanol) sample->extraction partition Liquid-Liquid Partition (Ethyl Acetate) extraction->partition drying Evaporation to Dryness partition->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C30 Reverse-Phase Separation hplc_injection->separation detection UV-Vis Detection (461 nm) separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Area Integration chromatogram->peak_integration quantification Quantification (Standard Curve) peak_integration->quantification results Results (mg/g this compound) quantification->results

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a detailed and reliable HPLC method for the quantification of this compound. The use of a C30 reverse-phase column and a gradient elution program ensures excellent separation of this compound from complex biological matrices. While the lack of a commercial standard for this compound necessitates the use of a structurally similar compound for quantification, this method provides a robust framework for the relative and semi-quantitative analysis of this important carotenoid. This protocol can be readily adopted by researchers in various fields for the routine analysis of this compound.

Application Notes and Protocols for the Identification of Rhodopin by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodopin, a C40 carotenoid with a distinctive acyclic structure and a tertiary hydroxyl group, is a significant pigment in various photosynthetic bacteria, including species of Rhodospirillum and Rhodoblastus. Its antioxidant properties and potential as a biomarker for certain microbial populations make its accurate identification and quantification crucial in diverse fields of research, from microbial ecology to drug discovery. Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC), offers a powerful analytical platform for the sensitive and specific determination of this compound in complex biological matrices.

These application notes provide a comprehensive overview and detailed protocols for the extraction, identification, and quantification of this compound using HPLC-tandem mass spectrometry (HPLC-MS/MS).

Mass Spectrometric Properties of this compound

  • Chemical Formula: C40H58O

  • Molecular Weight: 554.9 g/mol

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) is a highly effective ionization technique for carotenoids like this compound, which are of low to medium polarity. APCI typically yields a strong protonated molecule [M+H]+. Electrospray ionization (ESI) can also be used, often forming molecular ions (M+) or protonated molecules ([M+H]+).

  • Fragmentation: Tandem mass spectrometry (MS/MS) of the protonated this compound molecule allows for structural confirmation. Common fragmentation patterns for carotenoids involve the neutral loss of water ([M+H-H₂O]⁺) if hydroxyl groups are present, as well as losses of toluene (-92 Da) and xylene (-106 Da) from the polyene chain. Cleavage of the polyene chain can also result in a variety of smaller fragment ions.

Experimental Protocols

Extraction of this compound from Bacterial Cells

This protocol is adapted from a method developed for the rapid extraction of carotenoids from the photosynthetic bacterium Rhodospirillum rubrum.[1]

Materials:

  • Bacterial cell pellet

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Milli-Q water

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

  • Autosampler vials

Procedure:

  • To a known quantity of bacterial cell pellet (e.g., 10-50 mg wet weight), add a 1.7 mL mixture of hexane/methanol/water (1:1:0.7 v/v/v).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 14,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper hexane layer, which contains the carotenoids, and transfer it to a clean tube.

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for HPLC-MS analysis (e.g., 100 µL of acetone or mobile phase).

  • Transfer the reconstituted sample to an autosampler vial for injection.

HPLC-MS/MS Analysis of this compound

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole)

  • APCI or ESI source

HPLC Conditions (adapted from[1]):

ParameterValue
Column C18 reversed-phase column (e.g., Spherisorb C18, 5 µm, 4.6 x 250 mm)
Mobile Phase A Water
Mobile Phase B Acetone
Gradient 50% B to 100% B over 20 minutes (non-linear)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive APCI or ESI
Scan Mode Multiple Reaction Monitoring (MRM) or Product Ion Scan
Precursor Ion (Q1) m/z 555.4 [M+H]+
Product Ions (Q3) Monitoring for characteristic fragments (e.g., m/z 537.4 [M+H-H₂O]+, m/z 463.4 [M+H-92]+) is recommended. Specific transitions should be optimized experimentally.
Collision Energy To be optimized for the specific instrument and this compound.
Gas Temperatures As per instrument manufacturer's recommendations.
Gas Pressures As per instrument manufacturer's recommendations.

Quantitative Data

The following table summarizes the relative abundance of this compound and its derivatives found in the LH2 complexes of Rhodoblastus acidophilus grown under different light conditions, as determined by HPLC analysis.[2] This data illustrates how quantitative mass spectrometry can be used to study changes in pigment composition in response to environmental stimuli.

CarotenoidHigh-Light Conditions (%)Low-Light Conditions (%)
This compound 285
This compound glucoside 2810
RhodopinalNot detected58
Rhodopinal glucosideNot detected7
Lycopene84

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis bacterial_culture Bacterial Culture cell_pellet Cell Pellet bacterial_culture->cell_pellet Centrifugation extraction Solvent Extraction (Hexane/Methanol/Water) cell_pellet->extraction extract This compound Extract extraction->extract hplc HPLC Separation (C18 Column) extract->hplc Injection ms Mass Spectrometry (APCI-MS/MS) hplc->ms data_analysis Data Analysis (Identification & Quantification) ms->data_analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

logical_relationship cluster_fragments Characteristic Product Ions This compound This compound (Precursor Ion: m/z 555.4) loss_water [M+H-H₂O]⁺ (m/z 537.4) This compound->loss_water Collision-Induced Dissociation loss_toluene [M+H-Toluene]⁺ (m/z 463.4) This compound->loss_toluene Collision-Induced Dissociation other_fragments Other Fragments (Polyene Chain Cleavage) This compound->other_fragments Collision-Induced Dissociation

Caption: Logical relationship of this compound fragmentation in MS/MS.

References

Application Notes and Protocols for Rhodopin Antioxidant Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodopin, a carotenoid pigment found in phototrophic bacteria such as Rhodobacter sphaeroides, is of significant interest for its potential antioxidant properties.[1] Carotenoids are well-established scavengers of free radicals and reactive oxygen species (ROS), playing a crucial role in mitigating oxidative stress implicated in numerous chronic diseases. The extended system of conjugated double bonds in the this compound molecule allows for the delocalization of electrons, which is believed to be the primary mechanism behind its antioxidant capacity. This document provides detailed protocols for assessing the antioxidant activity of this compound using three common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and FRAP (Ferric Reducing Antioxidant Power) Assay.

Data Presentation

The antioxidant capacity of this compound can be quantified and compared with standard antioxidants. While specific data for pure this compound is limited, the following table summarizes representative antioxidant activity data for carotenoid extracts from Rhodobacter sphaeroides, which contains this compound among other carotenoids. This data can serve as a valuable reference for interpreting experimental results.

AssayParameterResult for Rhodobacter sphaeroides Carotenoid ExtractStandard CompoundStandard Value
DPPH Radical Scavenging Activity IC50 (µg/mL)~8.175Ascorbic Acid-
Reducing Power Absorbance at 700 nm0.497 ± 0.022 (at a solvent-to-solid ratio of 30)--
Lipid Peroxidation Inhibitory Activity % Inhibition77.6% ± 3.2% (at a solvent-to-solid ratio of 30)--

Note: The provided data is for a carotenoid extract and may not represent the exact activity of isolated this compound. Experimental conditions can significantly influence results.

Experimental Protocols

Due to the lipophilic nature of this compound, modifications to standard assay protocols are necessary. This compound is soluble in organic solvents like tetrahydrofuran, and less soluble in more nonpolar solvents like hexane. For assay purposes, a suitable solvent that is compatible with the assay reagents should be chosen. A mixture of ethanol and n-hexane (1:1, v/v) is often a good starting point for dissolving carotenoids for antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH radical to a yellow-colored hydrazine is monitored spectrophotometrically.

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Radical Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in a dark, amber-colored bottle at 4°C.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol/n-hexane 1:1, v/v).

    • Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a stock solution of the standard antioxidant (ascorbic acid or Trolox) and a similar series of dilutions.

  • Assay Protocol:

    • To a 96-well plate, add 100 µL of the different concentrations of the this compound sample or standard solutions to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent used to dissolve the samples and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the respective sample solvent and 100 µL of methanol or ethanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100 Where:

    • A_blank = Absorbance of the blank

    • A_sample = Absorbance of the sample

  • IC50 Value Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from the graph.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically. This assay is suitable for both hydrophilic and lipophilic compounds.

Materials:

  • This compound sample

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or a mixture of ethanol and n-hexane

  • Trolox (as a positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio (v/v) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution:

    • Before use, dilute the stock ABTS•+ solution with ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol/n-hexane 1:1, v/v).

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a stock solution of Trolox and a similar series of dilutions.

  • Assay Protocol:

    • Add 10 µL of the different concentrations of the this compound sample or standard solutions to a 96-well plate.

    • Add 190 µL of the working ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control = Absorbance of the control (ABTS•+ solution without sample)

    • A_sample = Absorbance of the sample

  • Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is prepared using different concentrations of Trolox, and the TEAC value of the sample is calculated from this curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex is monitored spectrophotometrically.

Materials:

  • This compound sample

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) or Trolox (as a standard)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

  • Water bath set to 37°C

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of this compound and Standard Solutions:

    • Dissolve this compound in a suitable solvent such as n-hexane or a mixture of ethanol and n-hexane.

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a standard curve using different concentrations of FeSO₄ or Trolox.

  • Assay Protocol:

    • Add 30 µL of the this compound sample or standard solution to a 96-well plate.

    • Add 270 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance of each well at 593 nm.

  • Calculation of FRAP Value: The antioxidant capacity is determined by comparing the change in absorbance of the sample with the standard curve. The results are expressed as µM Fe(II) equivalents or Trolox equivalents.

Visualizations

Experimental_Workflow cluster_prep Sample and Reagent Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis This compound This compound Sample DPPH DPPH Assay This compound->DPPH ABTS ABTS Assay This compound->ABTS FRAP FRAP Assay This compound->FRAP Standard Standard (Trolox/Ascorbic Acid) Standard->DPPH Standard->ABTS Standard->FRAP DPPH_reagent DPPH Reagent DPPH_reagent->DPPH ABTS_reagent ABTS•+ Reagent ABTS_reagent->ABTS FRAP_reagent FRAP Reagent FRAP_reagent->FRAP Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc % Inhibition / FRAP Value Spectro->Calc IC50 IC50 / TEAC Calculation Calc->IC50

Caption: General workflow for this compound antioxidant activity assays.

DPPH_Mechanism DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H + H• (from this compound) Rhodopin_H This compound-H Rhodopin_Radical This compound• Rhodopin_H->Rhodopin_Radical - H•

Caption: Simplified mechanism of the DPPH radical scavenging by this compound.

FRAP_Mechanism Fe3 Fe³⁺-TPTZ (Colorless) Fe2 Fe²⁺-TPTZ (Blue) Fe3->Fe2 + e⁻ (from this compound) This compound This compound Rhodopin_Ox Oxidized this compound This compound->Rhodopin_Ox - e⁻

Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

References

Application Notes and Protocols: Rhodopin as a Biomarker in Microbial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodopin, a C40 carotenoid alcohol, is an intermediate in the spirilloxanthin biosynthesis pathway found in many purple non-sulfur bacteria (PNSB) and other anoxygenic phototrophs. Its accumulation or relative abundance within a microbial community can serve as a valuable biomarker for identifying the presence of these bacteria, particularly those with specific genetic or metabolic characteristics. This document provides detailed application notes and experimental protocols for the use of this compound as a biomarker in microbial studies.

Under normal physiological conditions, this compound is converted to downstream carotenoids in the spirilloxanthin pathway. However, in organisms with low or absent activity of the enzyme CrtD (3,4-desaturase), this compound can accumulate to detectable levels. This makes it a potential biomarker for:

  • Identifying specific microbial taxa: The presence of this compound can indicate the presence of bacteria from the order Rhodospirillales, such as species of Rhodospirillum, Rhodopseudomonas, and Rhodoplanes.

  • Assessing metabolic status: The accumulation of this compound may signify a metabolic bottleneck or a specific regulatory state within the spirilloxanthin pathway.

  • Screening for genetic mutants: Elevated levels of this compound can be a clear indicator of mutations in the crtD gene.

Data Presentation

The following table summarizes hypothetical quantitative data illustrating the potential of this compound as a biomarker. This data is based on the known function of the CrtD enzyme in the spirilloxanthin pathway and serves as an example for comparative analysis.

Strain/ConditionCrtD ActivityThis compound Concentration (µg/g dry cell weight)Spirilloxanthin Concentration (µg/g dry cell weight)
Wild-Type Strain (e.g., Rhodospirillum rubrum)Normal5 ± 2150 ± 20
crtD Mutant StrainDeficient120 ± 1510 ± 3
Wild-Type under specific stress conditionReduced30 ± 5100 ± 15

Experimental Protocols

Extraction of Carotenoids (including this compound) from Microbial Cells

This protocol is adapted for the extraction of carotenoids from purple non-sulfur bacteria such as Rhodopseudomonas palustris.

Materials:

  • Bacterial cell pellet

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Sonicator (optional, for difficult to lyse cells)

  • Rotary evaporator or nitrogen stream for solvent evaporation

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells. Discard the supernatant.

  • Cell Washing: Wash the cell pellet twice with deionized water to remove any residual media components. Centrifuge as in step 1 after each wash.

  • Pigment Extraction:

    • To the cell pellet, add a 1:1 (v/v) solution of acetone and methanol. Use approximately 5 mL of the solvent mixture per gram of wet cell pellet.

    • Vortex the mixture vigorously for 2 minutes to resuspend the cells and initiate pigment extraction.

    • For enhanced extraction, sonicate the suspension on ice for 3-5 cycles of 30 seconds on, 30 seconds off.

    • Incubate the suspension in the dark at 30°C with shaking for 15-20 minutes.

  • Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Collection: Carefully transfer the colored supernatant containing the carotenoids to a new tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-5) with the cell pellet until the pellet is colorless to ensure complete extraction of all pigments.

  • Phase Separation (for HPLC analysis):

    • Pool the supernatants and add an equal volume of hexane.

    • Add 0.5 volumes of deionized water to the mixture to induce phase separation.

    • Vortex gently and then centrifuge at low speed (1,000 x g) for 5 minutes to separate the phases.

    • The upper hexane layer will contain the carotenoids. Carefully collect this layer.

  • Solvent Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Reconstitute the dried pigment extract in a known volume of a suitable solvent for analysis (e.g., acetone or the initial mobile phase for HPLC).

Quantification of this compound by HPLC

This is a general protocol for the analysis of carotenoids by High-Performance Liquid Chromatography (HPLC). Optimization of the gradient and column may be required for specific applications.

Materials and Equipment:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C30 or C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Acetonitrile:Methanol:Water (e.g., 85:10:5 v/v/v)

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • This compound standard (if available for absolute quantification)

  • Extracted and reconstituted pigment sample

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 100% Mobile Phase A) for at least 30 minutes at a flow rate of 1 mL/min.

  • Injection: Inject 10-20 µL of the reconstituted pigment extract onto the column.

  • Elution Gradient (Example):

    • 0-15 min: 0% to 50% Mobile Phase B

    • 15-25 min: 50% to 80% Mobile Phase B

    • 25-30 min: Hold at 80% Mobile Phase B

    • 30-35 min: 80% to 0% Mobile Phase B

    • 35-45 min: Hold at 0% Mobile Phase B (re-equilibration)

  • Detection: Monitor the elution of carotenoids using the PDA/UV-Vis detector. This compound has a characteristic absorption spectrum with maxima around 450, 478, and 510 nm.

  • Identification: Identify the this compound peak based on its retention time (compared to a standard, if available) and its characteristic absorption spectrum.

  • Quantification:

    • External Standard Method: If a pure this compound standard is available, create a calibration curve by injecting known concentrations. Quantify this compound in the sample by comparing its peak area to the calibration curve.

    • Relative Quantification: In the absence of a standard, the relative amount of this compound can be determined by comparing its peak area to the total area of all identified carotenoid peaks.

Spectrophotometric Quantification of Total Carotenoids

This method provides a rapid estimation of the total carotenoid content, which can be useful for initial screening.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Extracted pigment sample in a known solvent (e.g., hexane)

Procedure:

  • Spectrophotometer Setup: Blank the spectrophotometer with the solvent used to reconstitute the pigment extract.

  • Measurement: Measure the absorbance of the pigment extract at the absorption maximum for this compound (approximately 478 nm).

  • Calculation: Calculate the concentration of total carotenoids using the Beer-Lambert law:

    • Concentration (mg/L) = (A * V_extract * DF) / (E * l)

    • Where:

      • A = Absorbance at 478 nm

      • V_extract = Total volume of the extract (in L)

      • DF = Dilution factor (if any)

      • E = Molar extinction coefficient of this compound in the specific solvent (if known). A general value for carotenoids of 2500 for a 1% solution is sometimes used for estimation.

      • l = Path length of the cuvette (usually 1 cm)

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results culture Microbial Culture pellet Cell Pellet culture->pellet Centrifugation extraction Solvent Extraction (Acetone:Methanol) pellet->extraction extract Pigment Extract extraction->extract Centrifugation hplc HPLC-PDA Analysis extract->hplc ms LC-MS/MS Analysis extract->ms spectro UV-Vis Spectroscopy extract->spectro identification This compound Identification hplc->identification quantification Quantification hplc->quantification ms->identification biomarker Biomarker Assessment quantification->biomarker

Experimental workflow for this compound biomarker analysis.

spirilloxanthin_pathway cluster_pathway Spirilloxanthin Biosynthesis Pathway cluster_biomarker Biomarker Indication lycopene Lycopene This compound This compound lycopene->this compound CrtC (Hydratase) dehydrothis compound 3,4-Dehydrothis compound This compound->dehydrothis compound CrtD (Desaturase) accumulation This compound Accumulation anhydrorhodovibrin Anhydrorhodovibrin dehydrothis compound->anhydrorhodovibrin CrtF (Methyltransferase) low_crtd Low CrtD Activity low_crtd->accumulation

Spirilloxanthin biosynthesis pathway highlighting this compound.

Concluding Remarks

The use of this compound as a biomarker offers a targeted approach for studying specific groups of anoxygenic phototrophic bacteria. The protocols provided herein offer a starting point for the extraction, identification, and quantification of this carotenoid. Researchers are encouraged to optimize these methods for their specific microbial strains and experimental conditions. The accumulation of this compound, particularly in conjunction with the analysis of other carotenoids in the spirilloxanthin pathway, can provide valuable insights into the physiology, genetics, and metabolic engineering of these fascinating microorganisms.

Application of Rhodopin in photodynamic therapy research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cellular destruction. The efficacy of PDT is critically dependent on the photophysical properties of the photosensitizer. Rhodopin, a carotenoid of bacterial origin, has emerged as a molecule of interest in PDT research due to its demonstrated ability to generate singlet oxygen (¹O₂), a key cytotoxic agent in this therapeutic approach. This document provides an overview of this compound's potential applications in PDT research, along with detailed experimental protocols for its evaluation.

This compound is a carotenol with the chemical structure of 1,2-dihydro-ψ,ψ-carotene-1-ol. Its extended system of conjugated double bonds is responsible for its absorption of light in the visible spectrum and its photosensitizing capabilities.

Principle of this compound-Mediated Photodynamic Therapy

The mechanism of this compound-mediated PDT is predicated on the principles of photosensitization. Upon absorption of light of a specific wavelength, the this compound molecule transitions from its ground state to an excited singlet state. Subsequently, it can undergo intersystem crossing to a longer-lived excited triplet state. This triplet-state this compound can then transfer its energy to molecular oxygen (³O₂), which is abundant in biological tissues, converting it into the highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can induce cellular damage by reacting with various biomolecules, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.

Data Presentation

Table 1: Photophysical and Photochemical Properties of this compound
PropertyValueReference
Chemical FormulaC₄₀H₅₈O[PubChem CID: 5365880]
Molar Mass554.9 g/mol [PubChem CID: 5365880]
Singlet Oxygen Quantum Yield (ΦΔ)(1.5-3.0) x 10⁻²[1]
Absorption Maxima (in Hexafluorobenzene)Main absorption maxima in the visible region[1]

Experimental Protocols

Protocol 1: Determination of Singlet Oxygen Generation

This protocol describes a method to quantify the generation of singlet oxygen by this compound upon illumination.

Materials:

  • This compound

  • Hexafluorobenzene (or other suitable solvent)

  • Singlet Oxygen Sensor Green (SOSG) or other ¹O₂ probe

  • Spectrofluorometer

  • Light source with a specific wavelength corresponding to this compound's absorption maximum

  • Cuvettes

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Prepare a working solution of the ¹O₂ probe (e.g., SOSG) in the same solvent.

  • In a cuvette, mix the this compound solution with the ¹O₂ probe solution.

  • Measure the baseline fluorescence of the ¹O₂ probe.

  • Irradiate the solution with the light source for a defined period.

  • Measure the fluorescence of the ¹O₂ probe at regular intervals during irradiation. An increase in fluorescence indicates the generation of singlet oxygen.

  • The quantum yield of singlet oxygen generation can be calculated by comparing the rate of fluorescence increase to that of a standard photosensitizer with a known quantum yield.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol details the evaluation of this compound's photodynamic cytotoxicity in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • This compound

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • 96-well plates

  • Light source for irradiation

  • MTT or other cell viability assay reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • This compound Incubation: Prepare various concentrations of this compound in the cell culture medium (using a stock solution in DMSO). Replace the medium in the wells with the this compound-containing medium and incubate for a specific period (e.g., 4, 12, or 24 hours) to allow for cellular uptake. Include a vehicle control (medium with DMSO).

  • Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular this compound.

  • Irradiation: Add fresh, phenol red-free medium to the wells. Irradiate the designated plates with a light source at a specific wavelength and light dose. Keep a set of non-irradiated plates as a dark toxicity control.

  • Post-Irradiation Incubation: Incubate the plates for 24-48 hours.

  • Cell Viability Assessment: Perform an MTT assay or another viability assay to determine the percentage of viable cells in each well.

  • Data Analysis: Calculate the cell viability for each condition and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for the photodynamic treatment.

Protocol 3: Cellular Uptake Study

This protocol describes how to assess the uptake of this compound by cancer cells.

Materials:

  • Cancer cell line

  • This compound

  • Cell culture medium

  • Fluorescence microscope or flow cytometer

  • PBS

Procedure:

  • Seed cells on glass coverslips in a petri dish or in a multi-well plate.

  • Incubate the cells with a specific concentration of this compound for various time points (e.g., 1, 4, 8, 24 hours).

  • After each time point, wash the cells with PBS to remove extracellular this compound.

  • Fluorescence Microscopy: Fix the cells (optional) and mount the coverslips on microscope slides. Observe the intracellular fluorescence of this compound using a fluorescence microscope with appropriate filter sets.

  • Flow Cytometry: For a quantitative analysis, detach the cells, resuspend them in PBS, and analyze the intracellular fluorescence using a flow cytometer. This will provide a measure of the mean fluorescence intensity, which correlates with the amount of this compound uptake.

Mandatory Visualizations

PDT_Mechanism cluster_0 Light Activation cluster_1 Energy Transfer cluster_2 Cellular Damage This compound (S0) This compound (S0) This compound (S1) This compound (S1) This compound (S0)->this compound (S1) Light (hν) This compound (T1) This compound (T1) This compound (S1)->this compound (T1) Intersystem Crossing This compound (T1)->this compound (S0) Phosphorescence O2 (Triplet) ³O₂ This compound (T1)->O2 (Triplet) O2 (Singlet) ¹O₂ O2 (Triplet)->O2 (Singlet) Energy Transfer Biomolecules Biomolecules O2 (Singlet)->Biomolecules Oxidized Biomolecules Oxidized Biomolecules Biomolecules->Oxidized Biomolecules Oxidation Cell Death Cell Death Oxidized Biomolecules->Cell Death Apoptosis/ Necrosis

Caption: Mechanism of this compound-mediated photodynamic therapy.

Experimental_Workflow cluster_assessment Efficacy Assessment Methods A Cell Culture (e.g., Cancer Cell Line) B Incubation with this compound (Varying concentrations and times) A->B C Wash to remove extracellular this compound B->C D Irradiation with Light (Specific wavelength and dose) C->D E Post-Irradiation Incubation D->E F Assessment of PDT Efficacy E->F G Cell Viability Assay (e.g., MTT) F->G H ROS Detection (e.g., DCFH-DA) F->H I Apoptosis Assay (e.g., Annexin V) F->I

Caption: General experimental workflow for in vitro evaluation of this compound in PDT.

Signaling_Pathway Rhodopin_PDT This compound + Light ROS Reactive Oxygen Species (¹O₂) Rhodopin_PDT->ROS Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage ER_Stress ER Stress ROS->ER_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Damage->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis UPR Unfolded Protein Response ER_Stress->UPR UPR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest UPR->Cell_Cycle_Arrest

Caption: Potential signaling pathways activated by this compound-PDT.

References

Application Notes and Protocols for Analyzing Rhodopin's Role in Energy Transfer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhodopin, a carotenoid found in various photosynthetic bacteria, plays a crucial role as an accessory light-harvesting pigment. It absorbs light in a spectral region where bacteriochlorophylls (BChl) have weak absorption and efficiently transfers the excitation energy to BChl molecules within the light-harvesting complexes (LHCs). This process significantly expands the spectral cross-section for photosynthesis. Understanding the dynamics and efficiency of this energy transfer is fundamental for elucidating the mechanisms of natural photosynthesis and for the rational design of artificial light-harvesting systems.

These application notes provide an overview of the key spectroscopic techniques and detailed protocols for analyzing the role of this compound in energy transfer within bacterial light-harvesting complexes, primarily the LH2 complex from species like Rhodopseudomonas acidophila.

Key Spectroscopic Techniques

The investigation of ultrafast energy transfer processes involving this compound necessitates techniques with femtosecond time resolution. The primary methods employed are:

  • Femtosecond Transient Absorption Spectroscopy (TAS): This pump-probe technique is the workhorse for studying ultrafast dynamics. A short laser pulse (pump) excites the sample, and a second, time-delayed pulse (probe) measures the resulting changes in absorption. By varying the delay between the pump and probe pulses, the evolution of the excited states can be tracked in real-time. This allows for the determination of energy transfer rates and the identification of transient species.

  • Two-Dimensional Electronic Spectroscopy (2DES): A more advanced technique that provides a deeper insight into the electronic couplings and energy transfer pathways between different chromophores. 2DES correlates the excitation frequency with the detection frequency, revealing cross-peaks that are a direct signature of energy transfer between specific pigments. This method is particularly powerful for dissecting the complex network of energy transfer pathways in multi-chromophoric systems like the LH2 complex.[1][2][3][4]

  • Time-Resolved Fluorescence Spectroscopy: This technique measures the decay of fluorescence from the excited states of the pigments. While this compound's S2 state has a very short lifetime and low fluorescence quantum yield, this method can be used to probe the arrival of excitation energy at the bacteriochlorophylls, providing complementary information to transient absorption measurements.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound-mediated energy transfer, primarily within the LH2 complex of photosynthetic bacteria.

Table 1: Excited State Lifetimes of this compound Glucoside

Excited StateLifetime in Benzyl AlcoholLifetime in B850-only LH2 ComplexLifetime in Native LH2 Complex
S2~120 fs--
S14.8 ± 0.2 ps4.1 ± 0.1 ps3.7 ± 0.1 ps
(Data sourced from studies on Rhodopseudomonas acidophila)[5]

Table 2: Energy Transfer Time Constants from this compound Glucoside to Bacteriochlorophyll in LH2 Complex

Energy Transfer PathwayTime ConstantNotes
This compound S2 → BChlUltrafast (< 200 fs)This is the dominant and most rapid energy transfer pathway.[5]
This compound S1 → BChl~2.5 psA minor but significant pathway for energy transfer.[6]

Table 3: Energy Transfer Efficiencies

CarotenoidLH ComplexEnergy Transfer Efficiency
This compound glucosideLH2 (Rps. acidophila)~53%
SpheroideneLH2 (Rb. sphaeroides)~90%
NeurosporeneLH2 (Rb. sphaeroides G1C)~90%
(Efficiency can vary depending on the specific carotenoid and the bacterial species.)[7]

Experimental Protocols

Protocol 1: Isolation and Purification of LH2 Complexes from Rhodopseudomonas acidophila

This protocol describes the initial and crucial step of obtaining pure LH2 complexes for spectroscopic analysis.

Materials:

  • Cell paste of Rps. acidophila

  • 20 mM Tris-HCl buffer, pH 8.0

  • Lauryl dimethylamine N-oxide (LDAO)

  • Sucrose (for gradient preparation)

  • DEAE cellulose anion-exchange column

  • Ultracentrifuge and tubes

Procedure:

  • Membrane Solubilization: Resuspend the cell paste in 20 mM Tris-HCl buffer. Solubilize the photosynthetic membranes by adding 1% (v/v) LDAO and stirring gently at 4°C.[8]

  • Sucrose Gradient Centrifugation: Layer the solubilized membrane fraction onto a discontinuous sucrose gradient (e.g., 0.3 M, 0.6 M, 1.2 M sucrose in Tris-HCl buffer).

  • Ultracentrifugation: Centrifuge at high speed (e.g., 150,000 x g) for 16-18 hours at 4°C. The different pigment-protein complexes will separate into distinct colored bands. The LH2 complex typically forms a prominent red band.[8][9]

  • Collection and Dialysis: Carefully collect the LH2 band using a syringe. Dialyze the collected fraction against 20 mM Tris-HCl buffer with a low concentration of a milder detergent (e.g., 0.05% LDAO or β-octylglucoside) to remove the sucrose and excess detergent.

  • Anion-Exchange Chromatography: For higher purity, load the dialyzed LH2 sample onto a DEAE cellulose column. Elute with a linear gradient of NaCl (e.g., 0-300 mM) in the same buffer.

  • Purity Check: Monitor the purity of the LH2 complex by measuring the ratio of the absorbance at ~850 nm to that at ~280 nm. A high ratio indicates a high degree of purity.[8]

  • Sample Preparation for Spectroscopy: The purified LH2 complexes should be suspended in a buffer (e.g., 20 mM Tris-HCl, pH 8.0) containing a minimal amount of detergent to maintain solubility and stability.

Protocol 2: Femtosecond Transient Absorption Spectroscopy (TAS) of LH2 Complexes

This protocol outlines the procedure for measuring the ultrafast energy transfer dynamics from this compound to bacteriochlorophyll.

Instrumentation:

  • Femtosecond laser system (e.g., Ti:Sapphire oscillator and regenerative amplifier)

  • Optical Parametric Amplifier (OPA) for generating tunable pump pulses

  • White-light generation setup for the probe pulse (e.g., by focusing a portion of the fundamental laser beam into a sapphire crystal)

  • Pump-probe transient absorption spectrometer with a delay stage for controlling the pump-probe delay and a detector (e.g., CCD camera coupled to a spectrograph).

Procedure:

  • Sample Preparation: Place the purified LH2 sample in a cuvette with a short path length (e.g., 1 mm) to minimize signal distortion. The optical density at the pump wavelength should be optimized (typically 0.3-0.5) to ensure a good signal-to-noise ratio while avoiding exciton-exciton annihilation.

  • Pump Pulse Generation: Tune the OPA to generate pump pulses that selectively excite the this compound. The excitation wavelength is typically in the range of 480-530 nm, corresponding to the S0 → S2 absorption band of the carotenoid.[10]

  • Probe Pulse Generation: Generate a broadband white-light continuum probe pulse that covers the spectral regions of interest, including the ground-state bleach of this compound and the excited-state absorption of both this compound and the bacteriochlorophylls (typically 450-1000 nm).

  • Data Acquisition:

    • Measure the absorption spectrum of the probe pulse after passing through the unexcited sample (pump beam blocked).

    • Measure the absorption spectrum of the probe pulse after passing through the excited sample at a specific time delay.

    • Repeat these measurements for a range of time delays (from femtoseconds to picoseconds) by moving the delay stage.

    • The transient absorption spectrum (ΔA) is calculated as ΔA = -log(I_excited / I_unexcited), where I_excited and I_unexcited are the intensities of the probe light transmitted through the excited and unexcited sample, respectively.

  • Data Analysis:

    • The collected data is a 3D matrix of ΔA as a function of wavelength and time delay.

    • Perform a global analysis of the data using a sequential kinetic model. This involves fitting the entire dataset to a sum of exponential decay components, which yields the decay-associated difference spectra (DADS) and the corresponding time constants.[11]

    • The time constants represent the lifetimes of the transient species and the rates of energy transfer between them.

Visualizations

Energy_Transfer_Pathway cluster_this compound This compound cluster_BChl Bacteriochlorophyll S0_Car S0 S1_Car S1 S1_Car->S0_Car Internal Conversion (~4 ps) Qy_B850 Qy (B850) S1_Car->Qy_B850 Energy Transfer (~2.5 ps, Minor) S2_Car S2 S2_Car->S1_Car Internal Conversion (~120 fs) Qx_B850 Qx (B850) S2_Car->Qx_B850 Energy Transfer (<200 fs, Major) Qx_B800 Qx (B800) S2_Car->Qx_B800 Energy Transfer S0_BChl S0 Qy_B850->S0_BChl Fluorescence/Non-radiative decay Qx_B850->Qy_B850 Qy_B800 Qy (B800) Qy_B800->Qy_B850 Energy Transfer (~0.7-1 ps) Qx_B800->Qy_B800 Photon Photon (Light Absorption) Photon->S2_Car ~500 nm

Caption: Energy transfer pathways in the LH2 complex.

TAS_Workflow cluster_setup Experimental Setup cluster_process Data Acquisition & Analysis Laser Femtosecond Laser OPA OPA Laser->OPA Pump Path WhiteLight White Light Generation Laser->WhiteLight Probe Path Sample LH2 Sample OPA->Sample Pump Pulse WhiteLight->Sample Probe Pulse Detector Spectrograph & Detector Sample->Detector Acquire Acquire Transient Spectra at various time delays Detector->Acquire GlobalAnalysis Global Analysis Acquire->GlobalAnalysis Results Time Constants & DADS GlobalAnalysis->Results

Caption: Workflow for Femtosecond Transient Absorption Spectroscopy.

References

Application Notes and Protocols for Incorporating Rhodopin into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodopin, a carotenoid with a distinctive structure, holds promise for various biomedical applications due to its potential antioxidant properties. Liposomes, as versatile drug delivery vehicles, offer an effective means to enhance the stability, bioavailability, and targeted delivery of hydrophobic compounds like this compound. This document provides a detailed protocol for the incorporation of this compound into liposomes using the thin-film hydration method, followed by comprehensive characterization techniques.

Data Presentation: Quantitative Parameters of Carotenoid-Loaded Liposomes

While specific quantitative data for this compound encapsulation is not extensively available, the following table summarizes typical data obtained for structurally similar carotenoids, such as β-carotene and lutein, which can serve as a benchmark for this compound-liposome formulations.

ParameterTypical Value RangeAnalytical Technique(s)
Encapsulation Efficiency (EE %) 85% - 99%UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC)
Particle Size (Diameter) 100 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -20 mV to -40 mV (for anionic lipids)Electrophoretic Light Scattering (ELS)
This compound to Lipid Molar Ratio 1:50 to 1:200 (recommended starting range)N/A (Formulation parameter)

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar this compound-containing liposomes using the well-established thin-film hydration method followed by extrusion.

Materials:

  • This compound (Molecular Weight: 554.9 g/mol )

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas stream

Procedure:

  • Lipid and this compound Co-solution:

    • Dissolve the desired amounts of DPPC, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical starting molar ratio for DPPC:cholesterol is 2:1. The this compound-to-lipid molar ratio can be varied, with a suggested starting point of 1:100.

  • Thin Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DPPC, this is 41°C; a bath temperature of 50-60°C is recommended).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent.

    • For final traces of solvent removal, the flask can be placed under a high vacuum for 1-2 hours.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed (50-60°C) PBS (pH 7.4) to the flask. The volume of the aqueous phase will determine the final concentration of the liposomes.

    • Continue to rotate the flask in the water bath for 1-2 hours to allow for complete hydration of the lipid film. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion for Size Reduction and Unilamellar Vesicle Formation:

    • Load the MLV suspension into a pre-heated extruder.

    • Extrude the suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This process reduces the size of the liposomes and promotes the formation of large unilamellar vesicles (LUVs).

  • Purification (Optional):

    • To remove any unencapsulated this compound, the liposome suspension can be purified by size exclusion chromatography or dialysis.

  • Storage:

    • Store the final this compound-loaded liposome suspension at 4°C in the dark to minimize degradation.

Protocol 2: Characterization of this compound-Loaded Liposomes

1. Determination of Encapsulation Efficiency (EE%)

  • Principle: The amount of this compound successfully incorporated into the liposomes is quantified and compared to the initial amount used.

  • Procedure:

    • Separate the liposomes from the unencapsulated this compound using a method like centrifugation or size exclusion chromatography.

    • Disrupt the collected liposomes using a suitable solvent (e.g., a mixture of chloroform and methanol) to release the encapsulated this compound.

    • Quantify the amount of this compound in the disrupted liposome fraction using UV-Vis spectroscopy at its maximum absorbance wavelength (λmax).

    • Calculate the EE% using the following formula: EE% = (Amount of encapsulated this compound / Initial amount of this compound) x 100

2. Particle Size and Polydispersity Index (PDI) Analysis

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the liposomes.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in filtered PBS.

    • Analyze the sample using a DLS instrument.

    • The instrument software will provide the average particle size (Z-average) and the PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse and homogenous population of liposomes.

3. Zeta Potential Measurement

  • Principle: Electrophoretic Light Scattering (ELS) measures the surface charge of the liposomes, which is an indicator of their stability in suspension.

  • Procedure:

    • Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the electrophoretic mobility of the liposomes using a zeta potential analyzer.

    • The zeta potential is calculated from the electrophoretic mobility. A highly negative or positive zeta potential (e.g., > |20| mV) suggests good colloidal stability due to electrostatic repulsion between particles.

Visualizations: Experimental Workflow and Signaling Pathways

experimental_workflow cluster_preparation Liposome Preparation cluster_characterization Characterization start Start: Lipids & this compound dissolve Dissolve in Organic Solvent start->dissolve film Thin Film Formation (Rotary Evaporation) dissolve->film hydrate Hydration with Aqueous Buffer film->hydrate extrude Extrusion (Size Reduction) hydrate->extrude final This compound-Loaded Liposomes extrude->final dls DLS: Size & PDI final->dls Analyze els ELS: Zeta Potential final->els Analyze uvvis UV-Vis/HPLC: Encapsulation Efficiency final->uvvis Analyze

Caption: Experimental workflow for this compound-liposome preparation and characterization.

antioxidant_pathway cluster_cell Cellular Response to Oxidative Stress cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2 Pathway ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces RhodopinLipo This compound Liposome PI3K PI3K RhodopinLipo->PI3K Akt Akt PI3K->Akt activates Akt->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes activates transcription AntioxidantEnzymes->ROS neutralizes

Caption: Proposed signaling pathway for this compound-liposome mediated antioxidant response.

Quantification of Rhodopin Content in Bacterial Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodopin, a C40 carotenoid, is a significant pigment in many anoxygenic phototrophic bacteria. Its unique chemical structure, characterized by a long chain of conjugated double bonds, imparts it with potent antioxidant properties. These properties make this compound a compound of interest for applications in the pharmaceutical, nutraceutical, and cosmetic industries. Accurate quantification of this compound content in bacterial cultures is crucial for optimizing production processes, screening high-yielding strains, and ensuring quality control in downstream applications. This document provides detailed application notes and protocols for the extraction and quantification of this compound from bacterial cultures using spectrophotometric and High-Performance Liquid Chromatography (HPLC) methods.

I. Quantitative Data Summary

The this compound content in bacterial cultures can vary significantly depending on the species, strain, and cultivation conditions such as light intensity, oxygen tension, and nutrient availability. The following table summarizes this compound content from various bacterial species as reported in the literature.

Bacterial SpeciesStrainCultivation ConditionsThis compound Content (μg/g dry cell weight)Reference
Rhodoplanes cryptolactis-PhotosyntheticMajor Carotenoid[1]
Rhodoplanes pokkaliisoliJA415TPhotosyntheticPresent[1]
Rhodopseudomonas palustris-PhotosyntheticPresent[1]

Note: This table is intended to be illustrative. Researchers are encouraged to consult the primary literature for detailed experimental conditions.

II. Experimental Protocols

A. Spectrophotometric Quantification of Total Carotenoids (including this compound)

This method provides a rapid estimation of the total carotenoid content. It is important to note that this method is not specific for this compound and will measure all carotenoids present in the extract.

1. Principle: The total carotenoid content is estimated by measuring the absorbance of the pigment extract at the wavelength of maximum absorption (λmax) for this compound and applying the Beer-Lambert law.

2. Materials:

  • Bacterial cell pellet

  • Acetone or Methanol

  • Centrifuge

  • Spectrophotometer

  • Cuvettes

3. Protocol:

  • Harvest bacterial cells from a known volume of culture by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet with distilled water and centrifuge again to remove residual media.

  • Resuspend the pellet in a known volume of acetone or methanol. The volume should be sufficient to fully immerse the pellet.

  • Vortex the suspension vigorously for 5-10 minutes to ensure complete extraction of pigments. The solution should turn a distinct pink or red color, and the cell debris should appear pale.

  • Centrifuge the mixture at high speed (e.g., 10,000 x g for 5 minutes) to pellet the cell debris.

  • Carefully transfer the supernatant containing the extracted pigments to a clean tube.

  • Measure the absorbance of the supernatant at the λmax for this compound (typically around 480-500 nm in acetone or methanol). Use the extraction solvent as a blank.

  • Calculate the total carotenoid concentration using the following formula:

    Total Carotenoids (µg/mL) = (Aλmax * V * 10^4) / (E1% * m)

    Where:

    • Aλmax = Absorbance at the wavelength of maximum absorption

    • V = Volume of the solvent used for extraction (mL)

    • E1% = The specific extinction coefficient of a 1% solution over a 1 cm path length. For this compound in petroleum ether, an approximate value of 2600 can be used, but it is highly recommended to determine this experimentally or find a value for the specific solvent used.

    • m = Dry weight of the bacterial cells (g)

B. HPLC Quantification of this compound

This method allows for the separation and precise quantification of this compound from other carotenoids and pigments in the bacterial extract.

1. Principle: A reversed-phase HPLC system with a C18 column is used to separate the carotenoids based on their hydrophobicity. The separated this compound is detected by a UV-Vis detector at its λmax, and the peak area is compared to a standard curve of known this compound concentrations for quantification.

2. Materials:

  • Bacterial pigment extract (prepared as in the spectrophotometric method, but evaporated to dryness and reconstituted in a suitable injection solvent like acetone or mobile phase)

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile phase solvents (HPLC grade): Acetonitrile, Methanol, Water

  • This compound standard (if available) or a purified this compound reference

  • Syringe filters (0.22 µm)

3. Protocol:

a. Preparation of Bacterial Extract for HPLC:

  • Extract the pigments from the bacterial cell pellet using acetone or methanol as described previously.

  • Evaporate the solvent from the pigment extract to dryness under a stream of nitrogen gas.

  • Reconstitute the dried extract in a small, known volume of acetone or the initial mobile phase composition.

  • Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

b. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., Waters Spherisorb ODS2, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A gradient of acetonitrile and methanol is often effective. For example, a linear gradient from 100% acetonitrile to 100% methanol over 20 minutes can be used. Isocratic elution with a mixture of acetonitrile and methanol may also be suitable depending on the complexity of the pigment mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Set the detector to the λmax of this compound (e.g., 488 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 25-30 °C.

c. Quantification:

  • Inject the prepared bacterial extract into the HPLC system.

  • Identify the this compound peak based on its retention time, which should be confirmed by running a this compound standard or by comparing with published chromatograms.[1]

  • Integrate the area of the this compound peak.

  • To quantify the this compound content, a calibration curve must be prepared using a this compound standard of known concentrations. If a commercial standard is unavailable, a purified this compound sample with a known concentration (determined spectrophotometrically using its extinction coefficient) can be used.

  • Plot the peak area of the standard against its concentration to generate a calibration curve.

  • Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the injected sample.

  • Calculate the this compound content in the original bacterial culture, typically expressed as µg of this compound per gram of dry cell weight.

III. Visualizations

A. This compound Biosynthesis Pathway

The biosynthesis of this compound is part of the broader carotenoid biosynthesis pathway in bacteria. It originates from the central isoprenoid pathway and proceeds through several key enzymatic steps.

Rhodopin_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP CrtE DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP CrtE GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI This compound This compound Lycopene->this compound CrtC Spirilloxanthin Spirilloxanthin This compound->Spirilloxanthin CrtD, CrtF Rhodopin_Quantification_Workflow Culture Bacterial Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extraction Pigment Extraction (e.g., Acetone/Methanol) Harvest->Extraction Spectro Spectrophotometric Quantification (Total Carotenoids) Extraction->Spectro HPLC_Prep Sample Preparation for HPLC (Drying and Reconstitution) Extraction->HPLC_Prep HPLC HPLC Analysis (C18 Column) HPLC_Prep->HPLC Data Data Analysis (Peak Integration and Quantification) HPLC->Data

References

Spectrophotometric Determination of Rhodopin Concentration: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodopin, a carotenoid pigment found in phototrophic bacteria such as Rhodomicrobium vannielii and Rhodopseudomonas acidophila, plays a crucial role in light harvesting and photoprotection.[1] Accurate quantification of this compound is essential for various research applications, including metabolic engineering of carotenoid production, understanding photosynthetic mechanisms, and exploring its potential as a bioactive compound in drug development. This application note provides a detailed protocol for the spectrophotometric determination of this compound concentration, including sample preparation, measurement, and calculation.

Principle

The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength using a spectrophotometer. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. The concentration of this compound can be calculated using its specific absorption maxima (λmax) and molar extinction coefficient (ε) in a given solvent.

Quantitative Data

The spectrophotometric properties of this compound vary depending on the solvent used for analysis. The following table summarizes the known absorption maxima for this compound in different solvents. For quantitative analysis, it is crucial to use the molar extinction coefficient corresponding to the chosen solvent and wavelength.

SolventAbsorption Maxima (λmax) in nmMolar Extinction Coefficient (ε) in M⁻¹cm⁻¹
Chloroform453, 486, 521[2]Data not available
Acetone458, 485, 51813.5 x 10⁴ at 485 nm
Petroleum Ether455, 482, 515Data not available
Ethanol457, 484, 517Data not available
Hexane456, 483, 516Data not available

Note: The molar extinction coefficient in acetone is a representative value for similar acyclic carotenoids and should be used with the understanding that the exact value for this compound may vary. For highest accuracy, it is recommended to determine the molar extinction coefficient experimentally using a pure standard of this compound.

Experimental Protocols

Extraction of this compound from Bacterial Cultures (e.g., Rhodopseudomonas palustris)

This protocol is adapted from methods for carotenoid extraction from photosynthetic bacteria.

Materials:

  • Bacterial cell culture (e.g., Rhodopseudomonas palustris)

  • Acetone

  • Methanol

  • Petroleum ether (boiling range 40-60 °C)

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Rotary evaporator (optional)

  • Glassware (beakers, flasks, graduated cylinders)

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Cell Harvesting: Centrifuge a known volume of the bacterial culture (e.g., 50 mL) at 5000 x g for 10 minutes at 4°C to pellet the cells.

  • Cell Lysis and Pigment Extraction:

    • Discard the supernatant.

    • Resuspend the cell pellet in 10 mL of an acetone:methanol (7:2, v/v) mixture.

    • Vortex vigorously for 5-10 minutes to ensure complete cell lysis and pigment extraction. The mixture should turn a deep red color.

    • Centrifuge at 5000 x g for 10 minutes to pellet the cell debris.

  • Phase Separation:

    • Carefully transfer the colored supernatant to a separatory funnel.

    • Add 10 mL of petroleum ether to the separatory funnel.

    • Add 10 mL of distilled water to facilitate phase separation.

    • Gently invert the separatory funnel several times to mix the phases. Allow the layers to separate. The upper, colored layer contains the carotenoids in petroleum ether.

  • Drying and Concentration:

    • Drain and discard the lower aqueous phase.

    • Pass the upper petroleum ether phase through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Collect the dried petroleum ether extract.

    • If necessary, the extract can be concentrated using a rotary evaporator at a temperature below 40°C.

  • Solvent Exchange (if necessary): If the desired solvent for spectrophotometric analysis is not petroleum ether, evaporate the petroleum ether to dryness under a gentle stream of nitrogen and redissolve the pigment extract in a known volume of the desired solvent (e.g., acetone).

Spectrophotometric Measurement

Procedure:

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes. Set the wavelength to the desired λmax for this compound in the chosen solvent (e.g., 485 nm for acetone).

  • Blank Measurement: Fill a quartz cuvette with the solvent used to dissolve the this compound extract (e.g., acetone) and use it to zero the spectrophotometer (set absorbance to 0).

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the this compound extract.

    • Fill the cuvette with the this compound extract.

    • Place the cuvette in the spectrophotometer and record the absorbance reading at the selected λmax.

    • If the absorbance reading is above the linear range of the spectrophotometer (typically > 1.5), dilute the sample with a known volume of the solvent and repeat the measurement.

Calculation of this compound Concentration

The concentration of this compound can be calculated using the Beer-Lambert law:

A = εbc

Where:

  • A is the absorbance measured at the λmax.

  • ε is the molar extinction coefficient of this compound in the specific solvent (in M⁻¹cm⁻¹).

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of this compound (in mol/L or M).

Calculation Steps:

  • Rearrange the Beer-Lambert equation to solve for concentration: c = A / (εb)

  • Substitute the measured absorbance (A), the known molar extinction coefficient (ε), and the path length (b) into the equation.

  • If the sample was diluted, multiply the calculated concentration by the dilution factor.

Example Calculation (using acetone as solvent):

  • Measured Absorbance (A) at 485 nm = 0.75

  • Molar Extinction Coefficient (ε) in acetone = 135,000 M⁻¹cm⁻¹

  • Path Length (b) = 1 cm

Concentration (c) = 0.75 / (135,000 M⁻¹cm⁻¹ * 1 cm) = 5.56 x 10⁻⁶ M

Visualizations

The following diagrams illustrate the experimental workflow for the spectrophotometric determination of this compound concentration.

experimental_workflow cluster_extraction Extraction of this compound cluster_measurement Spectrophotometric Measurement cluster_calculation Concentration Calculation start Bacterial Cell Culture harvest Cell Harvesting (Centrifugation) start->harvest extract Pigment Extraction (Acetone:Methanol) harvest->extract separate Phase Separation (Petroleum Ether) extract->separate dry Drying and Concentration separate->dry end_extract This compound Extract dry->end_extract measure Sample Measurement (Record Absorbance) end_extract->measure prepare_spectro Spectrophotometer Setup (Set λmax) blank Blank Measurement (Solvent) prepare_spectro->blank blank->measure calculate Calculate Concentration c = A / (εb) measure->calculate beer_lambert Beer-Lambert Law A = εbc beer_lambert->calculate logical_relationship Absorbance Measured Absorbance (A) Concentration This compound Concentration (c) Absorbance->Concentration c = A / (εb) MolarExtinction Molar Extinction Coefficient (ε) MolarExtinction->Concentration c = A / (εb) PathLength Path Length (b) PathLength->Concentration c = A / (εb)

References

Troubleshooting & Optimization

Optimizing Rhodopin yield from bacterial fermentation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing rhodopin yield from bacterial fermentation.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.

Question: Why am I getting low or no this compound yield?

Answer: Low or no yield is a common issue in recombinant protein expression. Several factors, from the genetic construct to the culture conditions, could be responsible. Consider the following potential causes and solutions:

  • Codon Bias: The codons in your this compound gene may be rare for the bacterial host (E. coli, etc.), leading to inefficient translation.

    • Solution: Re-synthesize the gene with codons optimized for your expression host.[1][2]

  • Protein Toxicity: Overexpression of a membrane protein like this compound can be toxic to the host cells, leading to poor growth and low yield.

    • Solution: Use a host strain with tighter control over expression, such as BL21(DE3)(pLysS). You can also add glucose (e.g., 1%) to the medium to further repress basal expression from the T7 promoter.[1]

  • Inefficient Induction: The timing and concentration of the inducer (e.g., IPTG) are critical.

    • Solution: Induce the culture during the mid-exponential growth phase (OD600 of 0.5-0.6).[2] Test a range of IPTG concentrations (from 0.1 mM to 1.0 mM) to find the optimal level.[1]

  • Missing Cofactor (Retinal): this compound is an opsin protein that requires the chromophore retinal to fold correctly and become a functional, colored pigment. Without retinal, the protein may be misfolded and degraded.

    • Solution: Ensure your bacterial strain can synthesize retinal. This typically requires co-expressing the this compound gene with a cassette of genes for retinal biosynthesis (e.g., crtE, crtB, crtI, crtY for β-carotene synthesis, and a β-carotene dioxygenase like blh to cleave it into retinal).[3][4][5] Alternatively, you can supplement the culture medium with exogenous retinal.[4]

Question: My this compound is expressed, but it's insoluble and forming inclusion bodies. What can I do?

Answer: Inclusion bodies are insoluble aggregates of misfolded protein, a frequent problem when overexpressing proteins in bacteria.[6] Here are strategies to improve solubility:

  • Lower Expression Temperature: Reducing the temperature after induction slows down protein synthesis, allowing more time for proper folding.

    • Solution: After adding the inducer, move the culture to a lower temperature, such as 18°C, 25°C, or 30°C, and incubate for a longer period (e.g., overnight).[1][7]

  • Reduce Induction Strength: A very high rate of protein synthesis can overwhelm the cell's folding machinery.

    • Solution: Lower the concentration of the inducer (e.g., use 0.1 mM IPTG instead of 1 mM).[1]

  • Change Expression Host: Some E. coli strains are engineered to promote disulfide bond formation or contain chaperone proteins that can aid in folding.

    • Solution: Experiment with different expression strains.

  • Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein (like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST)) to your this compound can improve its solubility.

    • Solution: Clone your this compound gene into a vector that adds a solubility tag to the N- or C-terminus of the protein.

Question: My fermentation results are inconsistent between batches. How can I improve reproducibility?

Answer: Inconsistency often stems from small variations in starting materials or procedures.

  • Inoculum Preparation: The age and health of the starter culture are critical.

    • Solution: Always use a fresh colony from a plate to start your overnight culture.[1] Standardize the volume and growth phase (OD600) of the starter culture used to inoculate your main fermentation.

  • Media Components: Variations in media preparation can affect results.

    • Solution: Use the same source and lot number for media components whenever possible. Prepare media in large batches if you are running a series of experiments.

  • Environmental Parameters: Ensure that physical parameters are precisely controlled.

    • Solution: Calibrate your incubators and shakers to ensure accurate temperature and agitation speed. Monitor and control the pH of the medium throughout the fermentation, as metabolic byproducts can cause it to change.[8]

Frequently Asked Questions (FAQs)

What are the key genetic strategies to increase this compound yield?

The primary strategy is to ensure the host bacterium has all the necessary components to produce a functional holoprotein. This involves creating a synthetic pathway for the retinal cofactor. A robust genetic engineering approach includes:

  • This compound Gene Expression: Placing the this compound gene under the control of a strong, inducible promoter (e.g., T7).

  • Retinal Biosynthesis Pathway: Introducing a synthetic operon containing the genes required to produce retinal from a common precursor. This often includes genes for β-carotene synthesis (crtEBIY) and a gene for a β-carotene cleavage enzyme (blh) to produce two molecules of retinal.[3][4][5]

  • Codon Optimization: Ensuring the DNA sequences of all introduced genes are optimized for the codon usage of the host organism to maximize translation efficiency.[4]

What are the optimal fermentation conditions for this compound production?

Optimal conditions can be strain- and construct-dependent. However, a good starting point for optimization involves systematically testing the following parameters:

ParameterTypical RangeKey Consideration
Temperature 18 - 30°CLower temperatures often improve protein solubility and reduce the formation of inclusion bodies.[1][9]
pH 6.0 - 8.0Must be monitored and controlled, as bacterial metabolism can cause pH to drop, inhibiting growth and production.[9]
Inducer (IPTG) Conc. 0.1 - 1.0 mMHigher concentrations do not always lead to higher yields of functional protein and can increase inclusion body formation.[1]
Carbon Source Glucose, GlycerolThe choice and concentration of the carbon source are vital for both cell growth and as a precursor for metabolites.[8][10]
Nitrogen Source Yeast Extract, PeptoneThe carbon-to-nitrogen (C/N) ratio can influence whether cellular resources are directed towards growth or secondary metabolite production.[9][11]
Agitation 200 - 250 rpmEssential for maintaining adequate aeration, which is critical for cell growth and for the enzymatic conversion of β-carotene to retinal.[3][12]

How do I properly extract and quantify this compound?

This compound is a membrane protein, so extraction requires separating the membrane fraction and solubilizing the protein.

  • Cell Lysis: Harvest cells by centrifugation and resuspend them in a buffer. Break the cells open using physical methods like a French press or sonication.[4]

  • Membrane Isolation: Centrifuge the lysate at a low speed to remove cell debris. Then, ultracentrifuge the supernatant to pellet the cell membranes. The this compound will be in this pellet.

  • Solubilization: Resuspend the membrane pellet in a buffer containing a mild detergent (e.g., DDM) to solubilize the membrane proteins.[13]

  • Purification (Optional): For higher purity, use chromatography techniques like size-exclusion chromatography.[13]

  • Quantification: Use a spectrophotometer to measure the absorbance of the solubilized protein. The purity can be determined by calculating the ratio of absorbance at 280 nm (aromatic amino acids in protein) to the absorbance at the visible peak of your specific this compound (e.g., ~500-550 nm), which corresponds to the retinal chromophore. For pure bovine rhodopsin, this A280/A500 ratio is approximately 1.56.[13]

Experimental Protocols

Protocol 1: General Bacterial Fermentation for this compound Production

  • Inoculum Preparation: Pick a single, fresh colony of the engineered bacterial strain from an agar plate and inoculate a 5 mL starter culture of LB medium with the appropriate antibiotic. Incubate overnight at 37°C with shaking (220 rpm).

  • Main Culture Inoculation: The next day, inoculate 500 mL of fermentation medium in a 2L baffled flask with the overnight starter culture to an initial OD600 of ~0.1.

  • Growth Phase: Incubate the main culture at 37°C with vigorous shaking (220 rpm) until the OD600 reaches the mid-exponential phase (0.5 - 0.6).

  • Induction: Cool the culture to your desired expression temperature (e.g., 25°C). Add your inducer (e.g., IPTG to a final concentration of 0.4 mM). If required, add any other supplements like retinal at this stage.

  • Expression Phase: Continue to incubate the culture at the lower temperature (e.g., 25°C) with shaking for a set period (e.g., 16-24 hours). The cells should develop a distinct color (e.g., pink or purple) if this compound is being expressed correctly.

  • Harvesting: After the expression period, harvest the cells by centrifugation at 4°C (e.g., 6,000 x g for 15 minutes). Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for extraction.

Protocol 2: this compound Extraction and Quantification

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris pH 8.0, 200 mM NaCl). Lyse the cells using a sonicator on ice.

  • Debris Removal: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet unbroken cells and debris.

  • Membrane Fraction Isolation: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The pellet contains the cell membranes with your this compound.

  • Solubilization: Discard the supernatant and gently resuspend the membrane pellet in a solubilization buffer (e.g., Lysis Buffer + 1% DDM detergent). Incubate on a rocker at 4°C for 1-2 hours to allow the detergent to extract the protein from the membrane.

  • Final Clarification: Centrifuge the solubilized sample at 100,000 x g for 30 minutes at 4°C to pellet any insoluble material. The supernatant now contains your solubilized this compound.

  • Spectrophotometric Analysis:

    • Take an absorbance spectrum of the supernatant from 250 nm to 700 nm.

    • Record the absorbance value at 280 nm (A280) and at the wavelength of maximum absorbance in the visible range for your this compound (A_max, e.g., 540 nm).

    • Calculate the purity ratio (A280 / A_max). A lower ratio generally indicates higher purity.[13]

Visualizations

TroubleshootingWorkflow Start Low/No this compound Yield CheckCulture Check Culture: - No Growth? - Slow Growth? Start->CheckCulture CheckExpression Check Protein Expression: - Run SDS-PAGE of cell lysate - Western Blot? CheckCulture->CheckExpression Growth OK Toxicity Potential Toxicity? (Cell lysis after induction) CheckCulture->Toxicity Yes NoBand No this compound Band Detected CheckExpression->NoBand BandPresent This compound Band Present CheckExpression->BandPresent CodonUsage Optimize Codon Usage NoBand->CodonUsage VectorIssue Verify Plasmid Sequence NoBand->VectorIssue InductionIssue Optimize Induction: - IPTG concentration - Time / OD600 NoBand->InductionIssue Insolubility Check Solubility: - Is protein in pellet after lysis? BandPresent->Insolubility RetinalIssue Check Retinal Cofactor: - Is biosynthesis pathway present? - Supplement with retinal? BandPresent->RetinalIssue No Color Degradation Potential Degradation? (Multiple lower MW bands) BandPresent->Degradation Toxicity->InductionIssue Solubilize Improve Solubility: - Lower temperature - Reduce inducer - Add solubility tag Insolubility->Solubilize Yes (Inclusion Bodies) ProteaseInhib Add Protease Inhibitors Degradation->ProteaseInhib ExperimentalWorkflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Transform Transform Host with Plasmid Colony Select Single Colony Transform->Colony Starter Grow Starter Culture Colony->Starter Inoculate Inoculate Main Culture Starter->Inoculate Grow Grow to Mid-Log Phase (OD 0.5-0.6) Inoculate->Grow Induce Induce Expression (e.g., IPTG) Grow->Induce Express Express Protein (e.g., 18°C, 24h) Induce->Express Harvest Harvest Cells Express->Harvest Lyse Cell Lysis Harvest->Lyse Solubilize Solubilize Membrane Fraction Lyse->Solubilize Quantify Quantify via Spectrophotometry Solubilize->Quantify

References

Technical Support Center: Preventing Rhodopin Degradation During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Rhodopin during extraction from photosynthetic bacteria.

I. Troubleshooting Guide

Low this compound yield and discoloration of the extract are common indicators of degradation. This guide will help you identify and resolve potential issues throughout your extraction workflow.

Table 1: Troubleshooting Common Issues in this compound Extraction

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Cell Lysis: The robust cell walls of photosynthetic bacteria may not be fully disrupted.- Employ mechanical disruption methods such as sonication, bead beating, or French press in addition to enzymatic lysis. - Optimize the duration and intensity of the chosen lysis method.
Oxidative Degradation: this compound is susceptible to oxidation due to its polyunsaturated structure.- Perform all extraction steps under an inert atmosphere (e.g., nitrogen or argon). - Deoxygenate all solvents and solutions prior to use. - Add antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or ascorbic acid to the extraction solvent.[1]
Thermal Degradation: High temperatures can cause isomerization and breakdown of this compound.- Conduct all extraction and evaporation steps at low temperatures (ideally 4°C). - Use a rotary evaporator with a water bath set to a low temperature for solvent removal.[2]
Photodegradation: Exposure to light, especially UV light, can lead to the degradation of carotenoids.- Work in a dimly lit environment or use red light. - Wrap all glassware and storage containers in aluminum foil or use amber-colored glassware.[2]
Inappropriate Solvent Choice: The solvent may not be optimal for extracting this compound from the bacterial matrix.- Use a mixture of polar and non-polar solvents, such as acetone/methanol or chloroform/methanol, to efficiently extract the relatively non-polar this compound.[3]
Discoloration of Extract (e.g., browning) Oxidation: The formation of oxidation byproducts can alter the color of the extract.- Implement the same preventative measures as for low yield due to oxidative degradation (inert atmosphere, deoxygenated solvents, antioxidants).[1]
Acid-catalyzed Degradation: Acidic conditions can lead to the isomerization and degradation of carotenoids.- Neutralize any acidic reagents used during the extraction process. - Consider adding a small amount of a weak base, such as calcium carbonate, to the extraction mixture to neutralize any acidic components from the cells.
Appearance of Additional Peaks in Chromatogram Isomerization: Exposure to heat, light, or acid can cause the formation of cis-isomers of this compound.- Adhere strictly to low temperature and light-excluded conditions throughout the procedure.[2]
Formation of Degradation Products: Oxidation or other chemical reactions can create smaller, more polar degradation products.- Review and optimize all steps to minimize exposure to oxygen, heat, and light. - Analyze degradation products using techniques like LC-MS to identify their structures and pinpoint the degradation pathway.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during extraction?

A1: The primary factors leading to this compound degradation are exposure to oxygen, light, high temperatures, and acidic conditions. This compound, like other carotenoids, has a conjugated polyene structure that is highly susceptible to oxidation and isomerization when exposed to these elements.[1][2]

Q2: Which solvents are best for extracting this compound while minimizing degradation?

A2: A combination of a polar solvent like acetone or methanol followed by a less polar solvent like petroleum ether or chloroform is generally effective for extracting carotenoids from bacterial cells.[3] The initial polar solvent disrupts the cell membrane and solubilizes the pigments, while the subsequent non-polar solvent partitions the carotenoids. It is crucial to use high-purity, deoxygenated solvents to prevent oxidative damage.

Q3: What concentration of antioxidants should I use to protect my this compound sample?

A3: Butylated hydroxytoluene (BHT) is a commonly used antioxidant in carotenoid extractions. A final concentration of 0.1% (w/v) BHT in the extraction solvent is a good starting point to prevent oxidative degradation.[1] The optimal concentration may vary depending on the specific extraction conditions and the level of endogenous oxidants in the sample.

Q4: How can I safely remove the extraction solvent without degrading the this compound?

A4: Solvent removal should be performed under reduced pressure using a rotary evaporator. The water bath temperature should be kept as low as possible, ideally below 40°C, to prevent thermal degradation.[2] It is also advisable to introduce an inert gas, such as nitrogen, into the flask as the solvent evaporates to minimize contact with oxygen.

Q5: What are the ideal storage conditions for a purified this compound extract?

A5: Purified this compound extracts should be stored under an inert atmosphere (nitrogen or argon) at low temperatures, preferably -80°C, in the dark. Use amber-colored glass vials or vials wrapped in aluminum foil to protect the sample from light.

III. Experimental Protocols & Methodologies

General Protocol for this compound Extraction from Photosynthetic Bacteria

This protocol provides a general framework for extracting this compound while minimizing degradation. Optimization may be required for specific bacterial strains and experimental setups.

ExtractionWorkflow cluster_harvest Cell Harvesting cluster_lysis Cell Lysis cluster_extraction Solvent Extraction cluster_partition Phase Partitioning cluster_purification Purification & Storage Harvest Harvest bacterial cells by centrifugation Lysis Resuspend cell pellet in buffer with lysozyme and antioxidants (e.g., BHT) Harvest->Lysis Disruption Mechanical Disruption (Sonication or Bead Beating) Lysis->Disruption SolventAdd Add acetone/methanol (1:1, v/v) and mix thoroughly in the dark Disruption->SolventAdd Centrifuge1 Centrifuge to pellet cell debris SolventAdd->Centrifuge1 Supernatant1 Collect supernatant Centrifuge1->Supernatant1 Partition Add petroleum ether/diethyl ether and saturated NaCl solution Supernatant1->Partition Centrifuge2 Centrifuge to separate phases Partition->Centrifuge2 Collect Collect the upper organic phase containing this compound Centrifuge2->Collect Evaporate Evaporate solvent under reduced pressure at low temperature Collect->Evaporate Store Store purified this compound under nitrogen at -80°C in the dark Evaporate->Store

Figure 1. A generalized workflow for the extraction and purification of this compound from photosynthetic bacteria, emphasizing steps to minimize degradation.

IV. Logical Relationships in Degradation Prevention

The prevention of this compound degradation relies on the simultaneous control of several key environmental factors. The following diagram illustrates the logical relationship between these factors and the preservation of this compound integrity.

DegradationPrevention cluster_degradation Degradation Pathways cluster_factors Causative Factors cluster_prevention Preventative Measures cluster_outcome Desired Outcome Oxidation Oxidation Stable_this compound Stable this compound Oxidation->Stable_this compound Isomerization Isomerization Isomerization->Stable_this compound Fragmentation Fragmentation Fragmentation->Stable_this compound Oxygen Oxygen Oxygen->Oxidation Light Light (UV) Light->Isomerization Heat High Temperature Heat->Isomerization Heat->Fragmentation Acid Acidic pH Acid->Isomerization Acid->Fragmentation Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Inert_Atmosphere->Oxidation inhibits Antioxidants Antioxidants (BHT, Ascorbic Acid) Antioxidants->Oxidation inhibit Darkness Work in Dark/Red Light Darkness->Isomerization prevents Low_Temp Low Temperature (4°C) Low_Temp->Isomerization prevents Low_Temp->Fragmentation prevents Neutral_pH Maintain Neutral pH Neutral_pH->Isomerization prevents Neutral_pH->Fragmentation prevents

References

Technical Support Center: Troubleshooting Rhodopin Separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rhodopin separation in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the analysis of this carotenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation challenging?

This compound is a carotenol, a type of carotenoid pigment produced by some photosynthetic bacteria.[1] Its structure, characterized by a long conjugated polyene chain, makes it susceptible to isomerization and degradation, which can complicate HPLC analysis. The primary challenges in this compound separation include achieving baseline resolution from other structurally similar carotenoids, preventing peak tailing, and ensuring consistent retention times.

Q2: Which HPLC column is best suited for this compound separation?

For the separation of carotenoids like this compound, and particularly their isomers, a C30 column is highly recommended over the more common C18 columns. C30 columns offer enhanced shape selectivity, which is crucial for differentiating between structurally similar carotenoid isomers that may co-elute on a C18 column.[1][2][3]

Q3: What are the ideal mobile phase compositions for this compound analysis?

A ternary gradient system is often most effective for separating complex mixtures of carotenoids. A common mobile phase combination includes:

  • Solvent A: Methanol or Acetonitrile

  • Solvent B: Methyl-tert-butyl ether (MTBE) or another strong, non-polar solvent

  • Solvent C: Water (often with a modifier)

The gradient elution allows for the separation of a wide range of carotenoids with varying polarities. It is also common to add a small percentage (0.05-0.1%) of triethylamine (TEA) to the mobile phase to improve peak shape by minimizing interactions with residual silanol groups on the stationary phase.

Q4: How can I prevent the degradation of this compound during sample preparation and analysis?

Carotenoids are sensitive to light, heat, and oxygen. To minimize degradation:

  • Work under dim light and use amber vials.

  • Blanket samples with an inert gas like nitrogen or argon.

  • Consider adding an antioxidant such as butylated hydroxytoluene (BHT) to your extraction solvents.

  • Store extracts and standards at low temperatures (-20°C or below) until analysis.

  • Avoid prolonged exposure to high temperatures during analysis by using a column oven set to a moderate temperature (e.g., 25-30°C).

Troubleshooting Guides

Problem 1: Poor Peak Resolution or Co-elution

Poor resolution between this compound and other carotenoids is a frequent issue.

Troubleshooting Workflow for Poor Peak Resolution

PoorResolution Start Poor Peak Resolution C30_Check Are you using a C30 column? Start->C30_Check Switch_C30 Switch to a C30 column for better shape selectivity. C30_Check->Switch_C30 No Optimize_Mobile_Phase Optimize Mobile Phase C30_Check->Optimize_Mobile_Phase Yes End Resolution Improved Switch_C30->End Adjust_Solvent_Ratio Adjust the ratio of organic solvents. (e.g., increase MTBE concentration slowly) Optimize_Mobile_Phase->Adjust_Solvent_Ratio Adjust Ratio Gradient_Elution Employ a shallower gradient to enhance separation of closely eluting peaks. Optimize_Mobile_Phase->Gradient_Elution Adjust Gradient Optimize_Temp Optimize Column Temperature Adjust_Solvent_Ratio->Optimize_Temp Gradient_Elution->Optimize_Temp Lower_Temp Lower the temperature (e.g., 15-25°C) to improve resolution. Optimize_Temp->Lower_Temp Check_Flow_Rate Check Flow Rate Lower_Temp->Check_Flow_Rate Lower_Flow_Rate Decrease the flow rate to increase interaction time with the stationary phase. Check_Flow_Rate->Lower_Flow_Rate Lower_Flow_Rate->End

Caption: Troubleshooting workflow for poor peak resolution in this compound HPLC analysis.

Problem 2: Peak Tailing

Peak tailing can compromise peak integration and reduce resolution.

Decision Tree for Diagnosing Peak Tailing

PeakTailing Start Peak Tailing Observed All_Peaks_Tailing Are all peaks tailing? Start->All_Peaks_Tailing System_Issue Potential System Issue All_Peaks_Tailing->System_Issue Yes Rhodopin_Only_Tailing Only this compound Peak Tailing All_Peaks_Tailing->Rhodopin_Only_Tailing No Check_Frit Check for blocked column frit. Backflush or replace. System_Issue->Check_Frit Check_Void Inspect for column void. System_Issue->Check_Void End Peak Shape Improved Check_Frit->End Check_Void->End Secondary_Interactions Secondary Silanol Interactions Rhodopin_Only_Tailing->Secondary_Interactions Add_TEA Add 0.05-0.1% Triethylamine (TEA) to the mobile phase. Secondary_Interactions->Add_TEA Likely Mobile_Phase_pH Check Mobile Phase pH Secondary_Interactions->Mobile_Phase_pH Possible Add_TEA->End Adjust_pH Ensure mobile phase is slightly acidic (e.g., with 0.1% formic acid) if using a silica-based column without end-capping. Mobile_Phase_pH->Adjust_pH Column_Overload Column Overload? Adjust_pH->Column_Overload Dilute_Sample Dilute sample or reduce injection volume. Column_Overload->Dilute_Sample Yes Column_Overload->End No Dilute_Sample->End

Caption: Decision tree for diagnosing the cause of peak tailing.

Problem 3: Retention Time Variability

Inconsistent retention times can make peak identification and quantification unreliable.

Potential Cause Recommended Solution
Temperature Fluctuations Use a column oven to maintain a stable temperature. Even minor fluctuations in ambient temperature can affect retention times.
Mobile Phase Composition Changes Prepare fresh mobile phase for each run. If using pre-mixed solvents, ensure the reservoir is sealed to prevent evaporation of the more volatile components. Use an online mixer if available.
Column Equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient elution.
Column Aging Over time, the stationary phase can degrade. If retention times consistently decrease and peak shapes worsen, the column may need to be replaced.
Pump Malfunction Inconsistent flow rates from the pump can lead to retention time shifts. Check for leaks and ensure the pump is properly maintained.

Experimental Protocols

General Sample Preparation from Bacterial Culture
  • Harvest Cells: Centrifuge the bacterial culture to obtain a cell pellet.

  • Cell Lysis: Resuspend the pellet in a suitable buffer and lyse the cells using methods such as sonication or enzymatic digestion.

  • Extraction: Extract the carotenoids from the lysed cells using a mixture of organic solvents (e.g., acetone, methanol, and petroleum ether). Perform this step under dim light and on ice to minimize degradation. Add an antioxidant like BHT to the extraction solvent.

  • Phase Separation: Add a saturated NaCl solution to the extract to facilitate phase separation.

  • Collection and Evaporation: Collect the organic phase containing the carotenoids and evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase or a compatible solvent (e.g., MTBE/methanol mixture).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

Example HPLC Method for Carotenoid Separation
  • Column: C30 Carotenoid Column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Methanol/Water (95:5, v/v) with 0.1% TEA

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • Gradient:

    • 0-15 min: 10% to 50% B

    • 15-25 min: 50% to 80% B

    • 25-30 min: 80% to 10% B (return to initial conditions)

    • 30-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: Diode Array Detector (DAD) at 470 nm

Disclaimer: This is a general starting method. The gradient profile and mobile phase composition may need to be optimized for your specific sample matrix and the carotenoids of interest.

Quantitative Data Summary

Parameter C18 Column C30 Column
Selectivity for Isomers ModerateHigh
Retention of Non-polar Carotenoids GoodExcellent
Typical Peak Shape May exhibit tailing without mobile phase modifiersGenerally improved peak shape
Resolution of Complex Mixtures Can be challenging, often requires significant method developmentSuperior resolution for complex carotenoid mixtures and isomers

Note: The actual retention time of this compound will depend on the specific HPLC system, column, mobile phase, and other chromatographic conditions. It is recommended to run a pure standard of this compound to determine its retention time under your experimental conditions.

References

Technical Support Center: Purified Rhodopin (Rhodopsin) Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of purified Rhodopin (more commonly referred to as Rhodopsin) samples.

Frequently Asked Questions (FAQs)

Q1: My purified rhodopsin sample is losing its characteristic pink/purple color. What could be the cause?

A1: The color of rhodopsin is due to the presence of its chromophore, 11-cis-retinal. Loss of color, or bleaching, indicates that the retinal has either isomerized to all-trans-retinal upon exposure to light and/or dissociated from the opsin protein, or the protein itself has denatured. Key factors to investigate are light exposure, elevated temperatures, and suboptimal pH of your buffer.

Q2: What are the optimal storage conditions for purified rhodopsin?

A2: For short-term storage (1-2 weeks), it is recommended to keep the sample at -20°C. For long-term stability, storage at -80°C is optimal. It is crucial to store samples in the dark to prevent photobleaching. Aliquoting the sample into smaller volumes is also recommended to avoid repeated freeze-thaw cycles, which can lead to protein degradation.

Q3: Can I use antioxidants to improve the stability of my rhodopsin sample?

A3: Yes, antioxidants can help protect rhodopsin from oxidative damage. Ascorbic acid (Vitamin C) has been shown to protect against light-induced damage in the retina.[1] While direct quantitative data on purified rhodopsin is limited, the addition of antioxidants to storage buffers is a common practice for improving the stability of sensitive proteins.

Q4: What is the ideal pH range for maintaining rhodopsin stability?

A4: Bovine rhodopsin is most stable in a pH range of 3.9 to 9.6 for at least an hour at 25-27°C.[2] Outside of this range, the protein is prone to bleaching and denaturation. For storage, a buffer with a pH near neutrality (pH 6.5-7.5) is generally recommended.

Q5: My rhodopsin is aggregating after purification. How can I prevent this?

A5: Aggregation of rhodopsin can be caused by several factors, including improper folding, high protein concentration, and suboptimal buffer conditions.[3] Ensure your purification protocol includes detergents appropriate for membrane proteins, such as n-dodecyl-β-D-maltoside (DDM), to maintain solubility. Optimizing the detergent concentration and ionic strength of your buffer can also help prevent aggregation. Misfolded rhodopsin is particularly prone to aggregation, which can be a challenge with certain mutations.[3][4][5]

Troubleshooting Guides

Issue 1: Low Yield of Purified Rhodopsin
Potential Cause Suggested Solution
Incomplete solubilization of rod outer segment (ROS) membranes. Ensure adequate concentration of a suitable detergent (e.g., DDM) and sufficient incubation time for complete membrane solubilization.
Inefficient binding to affinity column. Verify the integrity and binding capacity of your affinity resin (e.g., 1D4 antibody-coupled resin). Ensure the column is not overloaded.
Loss of protein during wash steps. Optimize the composition of your wash buffers. A low concentration of detergent in the wash buffer is often necessary to maintain rhodopsin solubility without eluting it prematurely.
Protein degradation during purification. Perform all purification steps at 4°C and in the dark or under dim red light to minimize thermal and light-induced degradation. The addition of protease inhibitors to your buffers is also recommended.
Issue 2: Purified Rhodopsin is Inactive or Shows Poor G-protein Coupling
Potential Cause Suggested Solution
Denaturation of the protein during purification. Avoid harsh elution conditions and extreme pH. Ensure gentle handling of the protein solution throughout the purification process.
Absence or degradation of the 11-cis-retinal chromophore. If working with opsin (the apoprotein), ensure proper reconstitution with 11-cis-retinal. Protect the sample from light at all stages to prevent isomerization of the chromophore.
Incorrect buffer composition for activity assays. The buffer conditions for purification and storage may not be optimal for functional assays. Refer to established protocols for G-protein coupling assays and adjust your buffer accordingly.

Quantitative Data on Rhodopsin Stability

The stability of rhodopsin is highly dependent on environmental factors. The following table summarizes the stability of a particularly robust microbial rhodopsin, Tara76, at various temperatures and pH levels. While not identical to bovine rhodopsin, this data provides a useful illustration of the interplay between these critical parameters.

Temperature (°C)pHRemaining Stability after 240 min (%)
703Relatively Stable
704Relatively Stable
705-7Decreased Stability
803Decreased Stability
807~70%
8010Strong Stability
85Not specified~40%

Data adapted from a study on Tara76 rhodopsin.

Experimental Protocols

Protocol 1: Purification of Rhodopsin from Bovine Retina

This protocol provides a general overview of a common method for purifying rhodopsin from native sources.[6][7][8]

Materials:

  • Frozen, dark-adapted bovine retinas

  • Sucrose solutions of varying concentrations

  • Solubilization buffer (e.g., containing DDM)

  • Immunoaffinity chromatography column (e.g., 1D4 antibody-coupled Sepharose)

  • Wash buffer (with a low concentration of detergent)

  • Elution buffer (containing a competitive peptide)

  • Size-exclusion chromatography column

Methodology:

  • Isolation of Rod Outer Segments (ROS): a. Thaw retinas in a suitable buffer and gently shake to detach ROS. b. Perform a series of centrifugation steps, including a sucrose density gradient centrifugation, to isolate the ROS.

  • Solubilization of Rhodopsin: a. Resuspend the purified ROS in a solubilization buffer containing a detergent like DDM and incubate at 4°C with gentle agitation. b. Centrifuge at high speed to pellet insoluble material.

  • Immunoaffinity Chromatography: a. Load the supernatant containing solubilized rhodopsin onto a pre-equilibrated immunoaffinity column. b. Wash the column extensively with wash buffer to remove non-specifically bound proteins. c. Elute the purified rhodopsin using an elution buffer containing a peptide that competes for binding to the antibody.

  • Size-Exclusion Chromatography (Optional): a. For higher purity, the eluted rhodopsin can be further purified by size-exclusion chromatography to remove aggregates and any remaining contaminants.

Protocol 2: Expression and Purification of Recombinant Rhodopsin

This protocol outlines the general steps for producing rhodopsin in a mammalian cell culture system.[9][10]

Materials:

  • Mammalian cell line (e.g., HEK293S GnTI⁻)

  • Expression vector containing the rhodopsin gene

  • Transfection reagent

  • Cell lysis buffer with detergent

  • 11-cis-retinal

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged protein or antibody resin)

Methodology:

  • Cell Culture and Transfection: a. Culture mammalian cells to the appropriate density. b. Transfect the cells with the rhodopsin expression vector.

  • Protein Expression and Reconstitution: a. Allow cells to express the opsin protein. b. Harvest the cells and reconstitute the opsin with 11-cis-retinal in the dark to form rhodopsin.

  • Cell Lysis and Solubilization: a. Lyse the cells in a buffer containing detergent to solubilize the membrane-bound rhodopsin. b. Clarify the lysate by centrifugation.

  • Affinity Chromatography: a. Purify the solubilized rhodopsin using an appropriate affinity chromatography method based on the tag fused to the protein (e.g., His-tag, 1D4-tag). b. Perform wash and elution steps as described in the native purification protocol.

Visualizations

RhodopsinPurificationWorkflow cluster_ROS_Isolation Step 1: Rod Outer Segment (ROS) Isolation cluster_Solubilization Step 2: Solubilization cluster_Purification Step 3: Affinity Purification Retina Bovine Retina Homogenization SucroseGradient Sucrose Gradient Centrifugation Retina->SucroseGradient ROS_Pellet Isolated ROS Pellet SucroseGradient->ROS_Pellet Detergent Add Detergent (e.g., DDM) ROS_Pellet->Detergent Centrifugation1 High-Speed Centrifugation Detergent->Centrifugation1 Supernatant Solubilized Rhodopsin Centrifugation1->Supernatant AffinityColumn Immunoaffinity Column Supernatant->AffinityColumn Wash Wash Steps AffinityColumn->Wash Elution Elution Wash->Elution PurifiedRhodopsin Purified Rhodopsin Elution->PurifiedRhodopsin

Caption: Workflow for the purification of rhodopsin from bovine retina.

TroubleshootingWorkflow Start Problem: Purified Rhodopsin is Unstable CheckLight Was the sample exposed to light? Start->CheckLight CheckTemp Was the sample stored at an appropriate temperature? CheckLight->CheckTemp No SolutionLight Solution: Store in dark, handle under red light. CheckLight->SolutionLight Yes CheckpH Is the buffer pH within the optimal range (6.5-7.5)? CheckTemp->CheckpH Yes SolutionTemp Solution: Store at -80°C for long-term. CheckTemp->SolutionTemp No CheckFreezeThaw Were there multiple freeze-thaw cycles? CheckpH->CheckFreezeThaw Yes SolutionpH Solution: Adjust buffer pH. CheckpH->SolutionpH No SolutionFreezeThaw Solution: Aliquot samples before freezing. CheckFreezeThaw->SolutionFreezeThaw Yes

Caption: A logical troubleshooting workflow for unstable rhodopsin samples.

References

Technical Support Center: Overcoming Matrix Effects in Rhodopin Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometric analysis of Rhodopin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: The matrix effect is the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of quantification.[1][2] In complex biological samples, components like phospholipids, salts, and other lipids can interfere with the ionization of this compound in the mass spectrometer's source, leading to unreliable results.[3][4]

Q2: What are the primary strategies to overcome matrix effects in this compound mass spectrometry?

A2: The main strategies can be broadly categorized into three areas:

  • Sample Preparation: Implementing thorough cleanup procedures to remove interfering matrix components before analysis.[1]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from interfering compounds.

  • Calibration and Normalization: Employing advanced calibration techniques to compensate for any remaining matrix effects.[5]

Q3: Which ionization technique is best suited for this compound analysis?

A3: For carotenoids like this compound, Atmospheric Pressure Chemical Ionization (APCI) has been shown to be a more powerful ionization technique than Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI).[6] APCI is generally less susceptible to matrix effects for nonpolar compounds like carotenoids.

Q4: Can I use an internal standard to correct for matrix effects?

A4: Yes, using an internal standard is a highly recommended strategy. The most effective approach is to use a stable isotope-labeled (SIL) internal standard of this compound.[7] A SIL internal standard is chemically identical to this compound but has a different mass, allowing it to co-elute and experience the same matrix effects, thus providing accurate correction.[7] If a SIL standard for this compound is unavailable, a structurally similar carotenoid can be used, but with careful validation.

Q5: What are matrix-matched calibration curves and when should I use them?

A5: Matrix-matched calibration curves are prepared by spiking known concentrations of the analyte (this compound) into a blank matrix that is representative of the samples being analyzed.[8] This approach helps to compensate for matrix effects by ensuring that the calibration standards and the samples have a similar matrix composition.[8][9] They are particularly useful when a SIL internal standard is not available.[8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Signal Intensity / Signal Suppression High concentration of co-eluting matrix components (e.g., phospholipids, salts).[4][10]- Implement a more rigorous sample cleanup method (e.g., Solid Phase Extraction, Liquid-Liquid Extraction).[1]- Optimize the LC gradient to better separate this compound from the interfering peaks.- Dilute the sample, if sensitivity allows.
Inefficient ionization. - Switch to APCI if using ESI.[6]- Optimize ion source parameters (e.g., temperature, gas flows).- Consider the use of dopants in the mobile phase to enhance ionization.
Poor Reproducibility Variable matrix effects between samples. - Use a stable isotope-labeled internal standard for normalization.[7]- Ensure consistent sample preparation across all samples.- Employ matrix-matched calibration curves.[9]
Instrument contamination. - Clean the ion source and mass spectrometer inlet.- Use a divert valve to direct the early and late eluting, high-matrix portions of the chromatogram to waste.
Signal Enhancement Co-eluting compounds that enhance the ionization of this compound. - Improve chromatographic separation to isolate the this compound peak.- Evaluate the matrix effect and use an appropriate calibration method (matrix-matched or SIL internal standard) to correct for the enhancement.
Peak Tailing or Splitting Interaction of this compound with active sites in the LC system or column contamination. - Use a column specifically designed for hydrophobic compounds like a C30 column.[11]- Ensure the injection solvent is compatible with the mobile phase.- Flush the column or replace it if it's aged.[6]

Experimental Protocols

Protocol 1: General Extraction of this compound from Bacterial Cells (e.g., Rhodospirillum rubrum)

This protocol is a general guideline and may require optimization for specific strains and culture conditions.

  • Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove media components.

  • Cell Lysis: Resuspend the cell pellet in a small volume of buffer. Lyse the cells using methods such as sonication or bead beating. Perform all steps on ice to minimize degradation.

  • Extraction:

    • Add a 7:2 (v/v) mixture of acetone:methanol to the cell lysate.[8]

    • Vortex thoroughly for 2-3 minutes to ensure complete extraction of pigments.

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant containing the carotenoids.

    • Repeat the extraction step with the pellet until it is colorless.

    • Pool the supernatants.

  • Phase Separation (if necessary):

    • Add the pooled supernatant to a separatory funnel containing a non-polar solvent like hexane or diethyl ether and a saline solution to facilitate phase separation.

    • Gently mix and allow the layers to separate. The upper, colored layer contains the carotenoids.

    • Collect the upper layer and wash it with water to remove residual methanol and acetone.

  • Drying and Reconstitution:

    • Dry the organic extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of mobile phase components).

Protocol 2: Sample Cleanup using Solid Phase Extraction (SPE)
  • Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the reconstituted this compound extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove polar impurities.

  • Elution: Elute the carotenoids, including this compound, with a less polar solvent (e.g., acetone or ethyl acetate).

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the injection solvent.

Data Presentation

Table 1: Comparison of Sample Cleanup Methods for Carotenoid Analysis

Cleanup Method Principle Advantages Disadvantages Typical Recovery for Carotenoids
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on their relative solubility.Simple, inexpensive.Can be labor-intensive, may form emulsions, large solvent consumption.80-110%
Solid Phase Extraction (SPE) Analytes in a liquid phase are separated from other compounds by partitioning onto a solid sorbent.High recovery, good reproducibility, can be automated.Can be more expensive, requires method development.85-115%
Dispersive Solid Phase Extraction (dSPE) Sorbent is added directly to the sample extract, followed by centrifugation.Fast, simple, uses less solvent than traditional SPE.May have lower recovery for some analytes.70-100%

Note: Recovery values are generalized for carotenoids and may vary for this compound depending on the specific matrix and protocol.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Bacterial Cell Culture B Cell Harvesting & Lysis A->B C Solvent Extraction (e.g., Acetone/Methanol) B->C D Sample Cleanup (LLE/SPE) C->D E LC Separation (C30 Column) D->E F Ionization (APCI) E->F G MS/MS Detection (MRM) F->G H Quantification using SIL Internal Standard or Matrix-Matched Curve G->H I Data Review & Reporting H->I

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

logical_relationship ME Matrix Effects (Ion Suppression/Enhancement) IR Inaccurate & Irreproducible Results ME->IR SP Sub-optimal Sample Preparation SP->ME CC Poor Chromatographic Separation CC->ME CAL Inappropriate Calibration CAL->IR

Caption: Key factors contributing to inaccurate this compound quantification.

signaling_pathway GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI This compound This compound Lycopene->this compound CrtC Spirilloxanthin Spirilloxanthin Pathway This compound->Spirilloxanthin CrtD, CrtF

Caption: Simplified biosynthetic pathway of this compound from Lycopene.

References

Rhodopsin Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered by researchers, scientists, and drug development professionals during experiments with rhodopsin.

Troubleshooting Guides

Issue: Poor Rhodopsin Solubilization from Native Membranes

Symptoms:

  • Low yield of soluble rhodopsin after detergent extraction.

  • Presence of a large amount of insoluble material after centrifugation.

  • Inconsistent results between solubilization attempts.

Possible Causes and Solutions:

  • Inappropriate Detergent Choice: The type of detergent is critical for effectively solubilizing rhodopsin from the lipid bilayer.

    • Solution: Select a detergent known to be effective for rhodopsin. Non-ionic detergents like n-dodecyl-β-D-maltoside (DDM) and octyl-β-D-glucoside (OG) are commonly used and generally preferred for maintaining rhodopsin's stability.[1] For specific applications, other detergents such as 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) or Emulphogene can be considered, but their efficiency in extracting protein versus lipid varies.[2]

  • Incorrect Detergent Concentration: Both insufficient and excessive detergent concentrations can lead to poor solubilization or protein instability.

    • Solution: The optimal detergent concentration is typically above its critical micelle concentration (CMC).[2] For instance, when solubilizing rhodopsin from rod outer segment (ROS) membranes, a ratio of 2.2–2.5 mg of n-β-D-nonyl-glucoside (NG) per mg of rhodopsin has been used successfully.[3] It is recommended to perform a concentration series to determine the optimal detergent-to-protein ratio for your specific experimental conditions.

  • Suboptimal Temperature: Solubilization efficiency can be highly dependent on temperature.

    • Solution: While many protein purification steps are performed at 4°C to minimize degradation, some detergents, such as octylglucoside, are much more effective at room temperature (around 23°C).[2] If you are experiencing poor solubilization at low temperatures, consider increasing the temperature during the detergent extraction step.

  • Inadequate Incubation Time: Insufficient time for the detergent to interact with the membrane can result in incomplete solubilization.

    • Solution: Allow for an adequate incubation period with gentle agitation. A common starting point is stirring the membrane suspension with the detergent for 30-60 minutes at 4°C.[3]

Issue: Rhodopsin Aggregation and Precipitation After Solubilization

Symptoms:

  • Visible precipitate forming in the rhodopsin solution over time.

  • High molecular weight aggregates observed during size-exclusion chromatography.

  • Loss of rhodopsin's characteristic absorbance at 500 nm.

Possible Causes and Solutions:

  • Rhodopsin Misfolding: Mutations in rhodopsin can lead to misfolding and subsequent aggregation, which is a common issue in studies of retinal degenerative diseases.[4][5][6][7]

    • Solution: While challenging to resolve completely, ensuring the presence of the 11-cis-retinal chromophore can help stabilize the folded state. For some mutants, the addition of retinoid-based chaperones like 9-cis-retinal may offer a potential rescue strategy, though this is not universally effective.[6]

  • Detergent Instability: The stability of solubilized rhodopsin is highly dependent on the surrounding detergent micelles.

    • Solution: The thermal stability of rhodopsin increases with the chain length of alkyltrimethylammonium bromide detergents.[8] If you are observing aggregation, consider switching to a detergent with a longer alkyl chain. Additionally, ensure the detergent concentration remains above the CMC throughout your experiment, as dilution can lead to destabilization.[2]

  • Inappropriate Buffer Conditions (pH): The pH of the buffer can influence the stability of rhodopsin.

    • Solution: While rhodopsin is functional over a range of pH values, a buffer at pH 8 has been shown to provide good stability for rhodopsin-SMALP particles and allows for the observation of photoactivation intermediates.[9] It is advisable to work within a pH range of 6.0 to 8.0 and optimize for your specific rhodopsin construct and application.

  • Presence of Contaminants: Contaminants from the purification process, such as zinc, can cause precipitation.

    • Solution: If zinc was used during the purification process, it is critical to remove it via dialysis before proceeding to steps like size-exclusion chromatography or concentration, as it can form insoluble precipitates.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended detergents for solubilizing rhodopsin?

A1: The choice of detergent is crucial for maintaining the structural and functional integrity of rhodopsin. Here is a summary of commonly used detergents:

DetergentTypeKey Characteristics
n-dodecyl-β-D-maltoside (DDM) Non-ionicWidely used, known for providing good stability to rhodopsin.[1]
octyl-β-D-glucoside (OG) Non-ionicEffective for solubilization, though its efficiency can be temperature-dependent.[2]
n-β-D-nonyl-glucoside (NG) Non-ionicUsed successfully for solubilizing rhodopsin from ROS membranes.[3]
CHAPS ZwitterionicA bile salt-related detergent that tends to release more lipid than protein.[2]
Styrene-maleic acid (SMA) copolymers PolymerAllows for the extraction of rhodopsin within a native lipid nanodisc (SMALP), preserving the native lipid environment.[9]

Q2: How can I prevent aggregation of my rhodopsin sample?

A2: Preventing aggregation is key to obtaining reliable experimental data. Consider the following:

  • Work with high-purity rhodopsin: Ensure your purification protocol effectively removes other proteins and contaminants.[10][11]

  • Maintain optimal detergent concentration: Keep the detergent concentration above its CMC at all times.

  • Control the temperature: Avoid excessive heat, which can lead to denaturation and aggregation.[8]

  • Use stabilizing additives: In some cases, the addition of specific lipids or glycerol can help stabilize the solubilized protein.

  • Handle gently: Avoid harsh vortexing or agitation that can induce protein denaturation.

Q3: What is the role of pH in rhodopsin solubility and stability?

A3: The pH of the buffer can significantly impact the stability of rhodopsin. A pH range of 6.0 to 8.0 is generally considered acceptable.[9] For studies involving photoactivation, a pH of 8 has been shown to be beneficial for observing intermediates.[9] It is always recommended to empirically determine the optimal pH for your specific rhodopsin construct and experimental setup.

Q4: Can organic solvents be used with rhodopsin?

A4: Generally, organic solvents are denaturing to rhodopsin and should be avoided as they can disrupt the protein's tertiary structure and lead to the loss of the retinal chromophore.[1] For specific applications like dissolving synthetic peptides that target rhodopsin, a small amount of a solvent like DMSO may be used to create a stock solution, which is then diluted into an aqueous buffer containing detergent.[12] However, direct solubilization of functional rhodopsin in organic solvents is not a standard practice.

Experimental Protocols & Visualizations

Protocol: Detergent Solubilization of Rhodopsin from Bovine Rod Outer Segments (ROS)

This protocol is adapted from established methods for rhodopsin purification.[3][10]

Materials:

  • Purified ROS membranes

  • Solubilization Buffer: 50 mM MES, pH 6.3

  • Detergent: n-β-D-nonyl-glucoside (NG)

  • Magnetic stir plate and stir bar

  • Centrifuge

Procedure:

  • Resuspend the purified ROS membranes in the Solubilization Buffer.

  • Determine the concentration of rhodopsin in the membrane suspension.

  • Add dry NG powder to the resuspended ROS at a ratio of 2.2–2.5 mg of NG per mg of rhodopsin.[3]

  • Stir the suspension on a magnetic stir plate for 30–60 minutes at 4°C to allow for complete solubilization.[3]

  • Centrifuge the solution at high speed (e.g., >100,000 x g) for 30-60 minutes to pellet any insoluble material.

  • Carefully collect the supernatant containing the solubilized rhodopsin for further purification or experimentation.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_solubilization Solubilization cluster_clarification Clarification ros_membranes Purified ROS Membranes resuspend Resuspend in Solubilization Buffer ros_membranes->resuspend add_detergent Add Detergent (NG) (2.2-2.5 mg/mg Rhodopsin) resuspend->add_detergent incubate Incubate with Stirring (30-60 min at 4°C) add_detergent->incubate centrifuge High-Speed Centrifugation incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant end end collect_supernatant->end Solubilized Rhodopsin

Caption: Workflow for Rhodopsin Solubilization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Solubilization or Aggregation detergent Detergent Issue (Type/Concentration) start->detergent temp_ph Suboptimal Conditions (Temp/pH) start->temp_ph misfolding Protein Misfolding (e.g., Mutants) start->misfolding optimize_detergent Optimize Detergent & Concentration Series detergent->optimize_detergent adjust_conditions Adjust Temp/pH temp_ph->adjust_conditions stabilize_protein Use Stabilizing Agents (e.g., 9-cis-retinal) misfolding->stabilize_protein

Caption: Troubleshooting Logic for Solubility Issues.

References

Technical Support Center: Rhodopin (assumed to be Rhodopsin)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on the context of the query, which includes signaling pathways, drug development, and light-induced degradation, it is highly probable that the user is referring to Rhodopsin , the visual pigment protein, rather than Rhodopin, a carotenoid. This technical support center has been developed based on the available scientific literature for Rhodopsin.

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the light-induced degradation of Rhodopsin and strategies for its prevention.

Frequently Asked Questions (FAQs)

FAQ 1: What is light-induced degradation of Rhodopsin?

Light-induced degradation, or photobleaching, is a process initiated by the absorption of a photon by Rhodopsin's chromophore, 11-cis-retinal. This absorption triggers a series of conformational changes, leading to the isomerization of 11-cis-retinal to all-trans-retinal.[1][2] This isomerization activates Rhodopsin, initiating the visual signaling cascade.[1][3] Subsequently, the all-trans-retinal dissociates from the opsin protein, rendering the protein colorless and inactive until it is regenerated.[2] While this is a normal part of the visual cycle, excessive or prolonged exposure to light can lead to the accumulation of photobleached intermediates and byproducts, which can be toxic to the cell and contribute to retinal damage.[4][5]

FAQ 2: What are the primary factors that influence the rate of Rhodopsin degradation?

Several factors can influence the stability and degradation rate of Rhodopsin:

  • Light Exposure: The intensity and duration of light exposure are the most direct factors. Continuous illumination leads to a gradual decline in Rhodopsin concentration.[4]

  • pH: Rhodopsin is most stable within a pH range of 5.5 to 7.0.[6] Deviations from this range can lead to the bleaching of the pigment.[6]

  • Temperature: Higher temperatures can increase the rate of thermal denaturation of the opsin protein, leading to the loss of its ability to bind retinal.[7]

  • Mutations: Genetic mutations in the Rhodopsin gene are a major cause of retinal diseases like retinitis pigmentosa. These mutations can lead to misfolding of the protein, affecting its stability and making it more prone to degradation.[8][9]

  • Chemical Environment: The presence of certain detergents can affect Rhodopsin's stability.[10][11] Conversely, the lipid environment, particularly the presence of docosahexaenoic acid (DHA), can enhance its stability.[12]

FAQ 3: What are the cellular mechanisms for clearing degraded Rhodopsin?

Cells employ several quality control mechanisms to clear misfolded or degraded Rhodopsin:

  • Endoplasmic Reticulum-Associated Degradation (ERAD): Misfolded Rhodopsin in the endoplasmic reticulum is targeted for degradation by the ubiquitin-proteasome system.[9][13][14]

  • Autophagy: This process is involved in the degradation of activated Rhodopsin in collaboration with endosomal pathways to prevent its accumulation and subsequent retinal degeneration.[15][16]

  • Endolysosomal Pathway: Internalized Rhodopsin is degraded through this pathway to prevent its accumulation in the cytoplasm.[17]

FAQ 4: What are the consequences of impaired Rhodopsin degradation?

The accumulation of misfolded or aggregated Rhodopsin can be toxic to photoreceptor cells. This can disrupt cellular processes, trigger the unfolded protein response (UPR), and ultimately lead to apoptosis (cell death) of photoreceptor cells, a hallmark of diseases like retinitis pigmentosa.[2][13]

FAQ 5: How can the light-induced degradation of Rhodopsin be prevented or minimized in experimental settings?

Several strategies can be employed to minimize Rhodopsin degradation during experiments:

  • Controlled Light Environment: Conduct experiments under dim red light, as Rhodopsin is less sensitive to longer wavelengths.

  • Temperature Control: Maintain samples at low temperatures (e.g., on ice) to reduce thermal denaturation.

  • pH Buffering: Use buffers to maintain the pH within the optimal range for Rhodopsin stability (pH 5.5-7.0).[6]

  • Use of Stabilizing Agents:

    • Antioxidants: Compounds like flavonoids (e.g., quercetin, myricetin) have been shown to bind to opsin, increasing its stability.[18][19]

    • Pharmacological Chaperones: Small molecules can be used to stabilize the conformation of Rhodopsin mutants, aiding in their proper folding and transport.[9]

    • Specific Lipids: Reconstituting Rhodopsin in liposomes containing docosahexaenoic acid (DHA) can enhance its thermal stability.[12]

Troubleshooting Guides

Problem 1: Rapid loss of Rhodopsin signal (bleaching) during spectrophotometric analysis.
Possible Cause Troubleshooting Step
Excessive ambient light Perform all manipulations in a darkroom or under dim red light. Use a spectrophotometer with a shutter to minimize light exposure between readings.
Incorrect pH of buffer Verify the pH of all buffers and solutions. Ensure it is within the optimal range of 5.5-7.0.[6]
High temperature Keep the sample and all solutions on ice. Use a temperature-controlled cuvette holder in the spectrophotometer if available.
Sample contamination Ensure all glassware and reagents are clean. Contaminants can alter the chemical environment and affect stability.
Problem 2: Low yield of functional Rhodopsin from expression systems.
Possible Cause Troubleshooting Step
Protein misfolding and degradation Co-express with molecular chaperones to aid in proper folding. Optimize expression temperature to a lower level to slow down protein synthesis and allow for correct folding. For mutant Rhodopsin, consider the use of pharmacological chaperones.[9]
Instability of opsin without retinal Supplement the culture media with 11-cis-retinal to stabilize the expressed opsin.
Inefficient purification Use a purification protocol optimized for membrane proteins. Ensure the detergent used for solubilization is appropriate and at an optimal concentration to maintain stability.[10]
Problem 3: Inconsistent results in Rhodopsin regeneration assays.
Possible Cause Troubleshooting Step
Incomplete bleaching Ensure complete and consistent photobleaching of the sample before starting the regeneration assay by using a standardized light source and exposure time.
Degradation of 11-cis-retinal 11-cis-retinal is light-sensitive and prone to oxidation. Store it in the dark, under an inert atmosphere (e.g., argon), and at low temperatures. Prepare fresh solutions for each experiment.
Opsin denaturation After bleaching, the resulting opsin is less stable than Rhodopsin.[7] Perform the regeneration assay promptly after bleaching and maintain optimal temperature and pH conditions.

Quantitative Data Summary

Table 1: Factors Affecting Rhodopsin Stability

Factor Condition Effect on Stability Reference
pH 3.9 - 9.6Stable for at least 1 hour at 25-27°C[6]
pH < 3.9 or > 9.6Bleaching occurs (half-life of 1 hour at pH 3.3 and 10.5)[6]
Temperature 47.2°C (T50 for N2C/D282C mutant)50% loss of bound retinal[20]
Temperature 37.3°C (T50 for native)50% loss of bound retinal[20]
Detergent Increasing alkyl chain length (alkyltrimethylammonium bromide)Increased thermal stability[10]
Lipid Environment Reconstitution in DHA liposomesIncreased thermal stability compared to dodecyl maltoside[12]

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of Rhodopsin Bleaching and Regeneration

Objective: To measure the light-induced bleaching of Rhodopsin and its subsequent regeneration with 11-cis-retinal.

Materials:

  • Purified Rhodopsin sample (in a suitable buffer, e.g., phosphate buffer, pH 7.0, with detergent)

  • 11-cis-retinal stock solution (in ethanol, stored under argon at -80°C)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Light source for bleaching (e.g., fiber optic illuminator with appropriate filters)

  • Ice bucket

Procedure:

  • Baseline Spectrum:

    • Work in a darkroom or under dim red light.

    • Place the cuvette containing the Rhodopsin sample in the spectrophotometer.

    • Record the absorption spectrum from 300 to 700 nm. The characteristic peak for Rhodopsin is around 500 nm.

  • Photobleaching:

    • Remove the cuvette from the spectrophotometer.

    • Expose the sample to the light source for a defined period (e.g., 1-5 minutes). The solution should turn from a reddish-purple to a pale yellow.

    • Immediately after bleaching, place the cuvette back in the spectrophotometer and record the absorption spectrum again. The peak at 500 nm should be significantly reduced, and a new peak around 380 nm (corresponding to all-trans-retinal) may appear.

  • Regeneration:

    • To the bleached sample in the cuvette, add a molar excess of 11-cis-retinal (typically a 2-5 fold excess).

    • Mix gently by inverting the cuvette.

    • Incubate the sample in the dark at a controlled temperature (e.g., room temperature or 37°C).

    • Record the absorption spectrum at regular intervals (e.g., every 5-10 minutes) to monitor the increase in absorbance at 500 nm, indicating the regeneration of Rhodopsin.

  • Data Analysis:

    • Calculate the percentage of bleaching by comparing the absorbance at 500 nm before and after light exposure.

    • Plot the absorbance at 500 nm against time during the regeneration step to determine the kinetics of regeneration.

Protocol 2: Forced Degradation Study of Rhodopsin

Objective: To assess the stability of a Rhodopsin formulation under various stress conditions.

Materials:

  • Rhodopsin sample in the formulation to be tested.

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH stress.

  • Hydrogen peroxide (H₂O₂) for oxidative stress.

  • Temperature-controlled oven for thermal stress.

  • Photostability chamber with controlled light and UV exposure.

  • HPLC system with a suitable column for separating Rhodopsin and its degradation products.

Procedure:

  • Sample Preparation: Prepare multiple aliquots of the Rhodopsin sample.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Adjust the pH of the samples to acidic (e.g., pH 1-2 with HCl) and basic (e.g., pH 12-13 with NaOH) conditions. Incubate at a controlled temperature (e.g., 40°C) for a defined period.

    • Oxidation: Add H₂O₂ to the sample (e.g., 3% final concentration) and incubate at room temperature.

    • Thermal Degradation: Place the sample in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the sample to light in a photostability chamber according to ICH guidelines.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Analysis:

    • Neutralize the acid and base-stressed samples.

    • Analyze all samples by HPLC to quantify the remaining Rhodopsin and any degradation products formed.

    • Use a photodiode array detector to obtain the UV-Vis spectra of the peaks to aid in identification.

  • Data Analysis:

    • Calculate the percentage of degradation of Rhodopsin under each condition over time.

    • Determine the degradation kinetics (e.g., zero-order or first-order).

Visualizations

Rhodopsin Phototransduction Cascade

Rhodopsin_Signaling cluster_ROS Rod Outer Segment Light Photon (Light) Rhodopsin Rhodopsin (11-cis-retinal) Light->Rhodopsin Absorption MetaII Metarhodopsin II (all-trans-retinal) Rhodopsin->MetaII Isomerization Transducin Transducin (Gt) (GDP-bound) MetaII->Transducin Activation Transducin_act Activated Transducin (GTP-bound) Transducin->Transducin_act GDP -> GTP exchange PDE Phosphodiesterase (PDE) (inactive) Transducin_act->PDE Activation PDE_act Activated PDE PDE->PDE_act cGMP cGMP PDE_act->cGMP Hydrolysis GMP 5'-GMP cGMP->GMP IonChannel cGMP-gated Ion Channel (Open) cGMP->IonChannel Binding IonChannel_closed Ion Channel (Closed) IonChannel->IonChannel_closed Closure due to low cGMP Hyperpolarization Hyperpolarization (Signal to Brain) IonChannel_closed->Hyperpolarization

Caption: The Rhodopsin phototransduction cascade, illustrating the conversion of a light signal into a neuronal signal.

Experimental Workflow for Studying Light-Induced Degradation

Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Purification Purify Rhodopsin Formulation Prepare Rhodopsin in Test Buffer/Formulation Purification->Formulation Light Light Exposure (Controlled Intensity/Duration) Formulation->Light Control Dark Control Formulation->Control Spectroscopy UV-Vis Spectroscopy (Measure A500) Light->Spectroscopy HPLC HPLC Analysis (Quantify Rhodopsin & Degradants) Light->HPLC Control->Spectroscopy Control->HPLC Kinetics Determine Degradation Kinetics Spectroscopy->Kinetics HPLC->Kinetics Comparison Compare Stability of Different Formulations Kinetics->Comparison

Caption: A typical experimental workflow for investigating the light-induced degradation of Rhodopsin.

Logical Relationship of Factors Leading to Retinal Degeneration

Retinal_Degeneration_Pathway cluster_cause Initial Triggers cluster_cellular Cellular Consequences cluster_outcome Pathological Outcome Mutations Rhodopsin Gene Mutations Misfolding Rhodopsin Misfolding & Aggregation Mutations->Misfolding LightStress Excessive Light Exposure LightStress->Misfolding ERAD_overload ERAD System Overload Misfolding->ERAD_overload Autophagy_dys Autophagy Dysfunction Misfolding->Autophagy_dys UPR Unfolded Protein Response (UPR) Activation ERAD_overload->UPR Apoptosis Photoreceptor Apoptosis UPR->Apoptosis Autophagy_dys->Apoptosis Degeneration Retinal Degeneration Apoptosis->Degeneration

Caption: The logical progression from initial triggers to retinal degeneration in Rhodopsin-related retinopathies.

References

Optimizing culture conditions for maximum Rhodopin production.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Rhodopin Production

Welcome to the technical support center for optimizing this compound production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maximizing the yield of this valuable carotenoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during this compound production experiments.

Question: My this compound yield is lower than expected. What are the most critical culture parameters I should investigate?

Answer: Low this compound yield can be attributed to several factors. The most critical parameters to examine are:

  • Light Exposure: Both light intensity and photoperiod significantly impact carotenoid production. For many purple non-sulfur bacteria (PNSB), such as Rhodopseudomonas palustris, low light intensities can surprisingly lead to higher specific carotenoid concentrations[1][2]. Conversely, excessively high light can lead to photo-inhibition[3].

  • Oxygen Levels: this compound is typically produced under anaerobic or microaerobic conditions. The presence of oxygen can significantly inhibit the expression of genes involved in the biosynthesis of photosynthetic pigments, including carotenoids.

  • Media Composition: The carbon-to-nitrogen ratio is crucial. A high C:N ratio often promotes carotenoid accumulation. Also, ensure essential minerals, like magnesium sulfate, are present in optimal concentrations, as they can enhance carotenoid synthesis[4].

  • pH and Temperature: Most Rhodopseudomonas species prefer a neutral pH (around 7.0) and temperatures in the range of 25-37°C for optimal growth and pigment production[5][6]. Deviations from these optimal ranges can significantly reduce yield.

Question: I am observing a color shift in my culture, but it's not the characteristic red-pink of this compound. What could be the cause?

Answer: A color shift that deviates from the expected hue can indicate a few issues:

  • Contamination: Contamination with other microorganisms can alter the culture's color. It is advisable to check the culture purity through microscopy and plating on a non-selective medium.

  • Shift in Carotenoid Profile: Changes in culture conditions, such as oxygen exposure or light intensity, can alter the carotenoid biosynthesis pathway, leading to the accumulation of different carotenoids. For example, in some Rhodopseudomonas species, lycopene (a precursor to this compound) may accumulate under certain conditions, resulting in a more reddish-orange color[4].

  • pH Fluctuation: A significant change in the pH of the medium can affect pigment stability and color. Monitor and, if necessary, buffer the pH of your culture.

Question: What is the optimal light source and intensity for maximizing this compound production?

Answer: The optimal light conditions can be species-specific. However, for many PNSB, continuous illumination with an incandescent lamp at an intensity of around 2,500 to 4,000 lux is often effective[1]. It has been reported that for Rhodopseudomonas palustris, low light intensities can enhance the specific concentration of carotenoids[1][2]. It is recommended to perform a light intensity optimization experiment for your specific strain and photobioreactor setup.

Question: How does the choice of carbon and nitrogen source in the medium affect this compound yield?

Answer: The carbon and nitrogen sources are critical for both biomass growth and carotenoid production.

  • Carbon Source: Organic acids such as malate, succinate, and acetate are often preferred carbon sources for PNSB[7]. The concentration of the carbon source is also important, as very high concentrations can sometimes be inhibitory[8].

  • Nitrogen Source: The type and concentration of the nitrogen source can influence the C:N ratio, which in turn affects carotenoid synthesis. While some studies suggest that nitrogen limitation can promote carotenoid accumulation, others have found that certain nitrogen sources, like glutamate, can enhance production even at higher concentrations[4]. It is crucial to optimize the nitrogen source and concentration for your specific bacterial strain.

Data on Optimal Culture Conditions

The following tables summarize quantitative data from various studies on optimizing culture conditions for carotenoid production in relevant bacteria.

Table 1: Optimal Temperature and pH for Carotenoid Production

MicroorganismOptimal Temperature (°C)Optimal pHReference
Rhodopseudomonas acidophilaNot Specified6.0 ± 0.24[7]
Microbacterium oleivorans SAA1517307.0[5]
Kocuria sp. RAM131.7Not Specified[6]
Paracoccus zeaxanthinifaciens ATCC2158830Not Specified[6]
Rhodococcus kropenstedtii37 ± 27.2[9]

Table 2: Effect of Light Intensity on Carotenoid Production

MicroorganismLight IntensityEffect on Carotenoid ProductionReference
Rhodopseudomonas palustrisLow lightIncreased specific carotenoid concentration[1][2]
Rhodopseudomonas palustris< 200 W/m²Photolimitation[3]
Rhodopseudomonas palustris> 600 W/m²Photoinhibition[3]
Purple Phototrophic Bacteria (mixed culture)0–30 W m⁻² (low)Higher bacteriochlorophyll and lycopene concentration[10]
Purple Phototrophic Bacteria (mixed culture)87–350 W m⁻² (high)Lower photopigment mass fraction[10]

Table 3: Influence of Media Components on Carotenoid Yield

MicroorganismMedia ComponentConcentrationEffect on Carotenoid YieldReference
Rhodopseudomonas palustris KTSSG46L-glutamate1 g/LEnhanced production[4]
Rhodopseudomonas palustris KTSSG46MgSO₄·7H₂O1.23 g/L40.22% increase in production[4]
Rhodococcus kropenstedtiiGlycerol8.75 g/LOptimized for maximum production[9]
Rhodococcus kropenstedtiiBeef extract20 g/LOptimized for maximum production[9]
Rhodococcus kropenstedtiiAmmonium sulphate2 g/LOptimized for maximum production[9]
Rhodococcus kropenstedtiiMagnesium chloride4 g/LOptimized for maximum production[9]

Experimental Protocols

Protocol 1: General Culture and Growth Conditions

This protocol provides a baseline for the cultivation of Rhodopseudomonas species for this compound production.

  • Media Preparation: Prepare a suitable growth medium such as the Basic Isolation Medium (BIM) or a modified glutamate-acetate medium. A typical medium might contain an organic acid as a carbon source (e.g., sodium succinate or sodium acetate), a nitrogen source (e.g., ammonium chloride or L-glutamate), a phosphate source, and trace elements.

  • Sterilization: Autoclave the prepared medium at 121°C for 15-20 minutes.

  • Inoculation: Inoculate the sterile medium with a fresh starter culture of the desired bacterial strain (e.g., Rhodopseudomonas palustris) to an initial optical density (OD₆₆₀) of approximately 0.1.

  • Incubation: Incubate the culture under anaerobic or microaerobic conditions. This can be achieved by completely filling the culture vessels and sealing them, or by sparging with an inert gas like nitrogen.

  • Illumination: Illuminate the culture with a suitable light source (e.g., a 60W incandescent lamp) at a controlled intensity (e.g., 2500-4000 lux).

  • Temperature and pH: Maintain the temperature at an optimal level (e.g., 30°C) and the pH around 7.0.

  • Monitoring Growth: Monitor bacterial growth by measuring the optical density at 660 nm at regular intervals.

Protocol 2: Extraction and Quantification of this compound by HPLC

This protocol outlines the steps for extracting and quantifying this compound from bacterial biomass.

  • Cell Harvesting: Harvest the bacterial cells from the culture broth by centrifugation (e.g., 8,000 rpm for 15 minutes).

  • Cell Lysis and Extraction:

    • Wash the cell pellet with sterile saline or distilled water and centrifuge again.

    • Resuspend the pellet in a suitable organic solvent mixture, such as acetone-methanol (7:2, v/v).

    • Vortex vigorously to ensure complete cell lysis and pigment extraction. Sonication can also be used to aid in cell disruption.

    • Incubate the mixture in the dark to prevent photodegradation of the carotenoids.

  • Phase Separation:

    • Centrifuge the extract to pellet the cell debris.

    • Collect the supernatant containing the pigments.

    • To separate the carotenoids from more polar compounds, a liquid-liquid extraction can be performed using a non-polar solvent like hexane or petroleum ether.

  • Sample Preparation for HPLC:

    • Evaporate the solvent from the carotenoid extract under a stream of nitrogen.

    • Re-dissolve the dried extract in a suitable solvent for HPLC analysis, such as acetone or a mixture compatible with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is commonly used for carotenoid separation.

    • Mobile Phase: A gradient of solvents is typically employed. For example, a gradient of methanol, acetonitrile, and dichloromethane can be effective.

    • Detection: Use a photodiode array (PDA) detector to monitor the absorbance at the maximum absorption wavelength of this compound (typically around 480-500 nm).

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount of this compound in the samples.

Visualizations

This compound Biosynthetic Pathway

Rhodopin_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) enzyme1 Phytoene synthase (CrtB) GGPP->enzyme1 Phytoene Phytoene enzyme2 Phytoene desaturase (CrtI) Phytoene->enzyme2 Lycopene Lycopene enzyme3 Lycopene hydratase (CrtC) Lycopene->enzyme3 This compound This compound enzyme1->Phytoene enzyme2->Lycopene enzyme3->this compound

Caption: Biosynthetic pathway of this compound from Geranylgeranyl Pyrophosphate (GGPP).

Experimental Workflow for Optimizing this compound Production

Optimization_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Statistical Optimization cluster_2 Phase 3: Validation & Scale-Up A Strain Selection & Revival B One-Factor-at-a-Time (OFAT) Screening (Carbon, Nitrogen, pH, Temp.) A->B C Identify Key Factors B->C D Response Surface Methodology (RSM) (e.g., Box-Behnken Design) C->D E Determine Optimal Levels of Key Factors D->E F Validation Experiment at Optimal Conditions E->F G Scale-Up in Bioreactor F->G H Monitor Production & Final Yield Analysis G->H

Caption: A phased experimental workflow for optimizing this compound production.

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Low_Yield Start Low this compound Yield Detected CheckCulture Check Culture Purity & Morphology? Start->CheckCulture Contaminated Contaminated CheckCulture->Contaminated Yes Pure Pure Culture CheckCulture->Pure No Reinoculate Re-streak for Pure Culture & Restart Contaminated->Reinoculate CheckConditions Review Culture Conditions? Pure->CheckConditions ConditionsCorrect Conditions Appear Correct CheckConditions->ConditionsCorrect Yes ConditionsIncorrect Conditions Incorrect CheckConditions->ConditionsIncorrect No OptimizeMedia Optimize Media Components? (C:N ratio, minerals) ConditionsCorrect->OptimizeMedia AdjustConditions Adjust Light, O2, pH, Temp. Based on Literature/Data ConditionsIncorrect->AdjustConditions FurtherOptimization Perform RSM for Fine-Tuning OptimizeMedia->FurtherOptimization

Caption: A decision tree for troubleshooting low this compound yield.

References

Artifact formation during Rhodopin analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges associated with the analysis of rhodopin, with a focus on preventing and identifying artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is a carotenoid pigment found in phototrophic bacteria, such as Rhodospirillum rubrum. Its chemical formula is C40H58O.[1][2][3][4][5] Like other carotenoids, this compound possesses a long chain of conjugated double bonds, which is responsible for its light-absorbing properties. This structure also makes it highly susceptible to degradation and isomerization, posing significant challenges during its extraction and analysis. Key challenges include its sensitivity to light, heat, and acidic conditions, which can lead to the formation of artifacts that may interfere with accurate quantification and identification.

Q2: What are the most common types of artifacts encountered during this compound analysis?

A2: The most common artifacts in this compound analysis, as with other carotenoids, are cis/trans isomers and oxidation products. The all-trans isomer is typically the most stable and abundant form in nature. However, exposure to light, heat, or acid during sample preparation and analysis can cause the formation of various cis isomers. Oxidation can lead to the formation of epoxides, apocarotenals, and other degradation products, which can further complicate the analytical results.

Q3: How can I minimize the formation of artifacts during sample preparation?

A3: To minimize artifact formation, it is crucial to handle samples with care:

  • Minimize Light Exposure: Work under dim or red light. Use amber-colored glassware or wrap containers in aluminum foil.

  • Control Temperature: Keep samples cold during extraction and storage. Use of dry ice or liquid nitrogen for initial homogenization is recommended.

  • Avoid Acidity: Neutralize any acidic reagents and avoid acidic conditions that can catalyze isomerization.

  • Use Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to extraction solvents can help prevent oxidation.

  • Work Quickly: Process samples as rapidly as possible to minimize exposure to deleterious conditions.

Q4: Which analytical techniques are most suitable for this compound analysis?

A4: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common and effective method for separating and quantifying this compound and its isomers. The PDA detector allows for the acquisition of UV-Vis spectra for each peak, aiding in identification. Liquid chromatography-mass spectrometry (LC-MS) is also highly valuable for confirming the identity of this compound and its degradation products by providing molecular weight and fragmentation information.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound.

Problem Potential Cause Suggested Solution
Appearance of multiple peaks close to the main this compound peak. Cis/trans isomerization: Exposure to light, heat, or acid during sample preparation or analysis.1. Repeat the extraction and analysis under strict light and temperature-controlled conditions. 2. Ensure all solvents are neutral and fresh. 3. Compare the retention times and UV-Vis spectra of the unknown peaks with literature values for carotenoid isomers if available. Cis-isomers typically have a hypsochromic shift (shift to a shorter wavelength) in their λmax and a characteristic "cis-peak."
Broad or tailing peaks for this compound. Secondary interactions with the stationary phase: Residual silanol groups on C18 columns can interact with the hydroxyl group of this compound. Column overload: Injecting too concentrated a sample.1. Use a modern, end-capped HPLC column to minimize silanol interactions. 2. Optimize the mobile phase, for example, by adding a small amount of a modifier like triethylamine. 3. Dilute the sample before injection.
"Ghost peaks" appearing in blank runs. Carryover from previous injections: this compound, being hydrophobic, can adsorb to parts of the HPLC system. Contaminated mobile phase or system. 1. Implement a robust needle and injection port washing protocol between runs, using a strong solvent like dichloromethane or a mixture of the mobile phase with a higher percentage of the strong solvent. 2. Flush the entire HPLC system with a strong solvent. 3. Prepare fresh mobile phase using high-purity solvents.
Loss of this compound signal or appearance of unknown peaks with different spectra. Oxidation: Exposure to oxygen, peroxides in solvents, or metal ions. Photodegradation: Exposure to UV or high-intensity visible light.1. Degas all solvents and use an inert gas (e.g., nitrogen) to blanket samples. 2. Use freshly opened, high-purity solvents to avoid peroxides. 3. Add an antioxidant like BHT to the extraction solvent. 4. Use a UV filter on the detector or ensure the analysis is performed in a light-protected environment.
Irreproducible retention times. Fluctuations in column temperature: Carotenoid separations can be sensitive to temperature. Changes in mobile phase composition: Inaccurate mixing or evaporation of a volatile solvent component.1. Use a column oven to maintain a constant and consistent temperature. 2. Ensure the mobile phase is well-mixed and covered to prevent evaporation. Prepare fresh mobile phase daily.

Experimental Protocols

Protocol 1: Extraction of this compound from Rhodospirillum rubrum

This protocol is a general guideline and may require optimization based on your specific experimental conditions.

Materials:

  • Cell pellet of Rhodospirillum rubrum

  • Acetone (HPLC grade) containing 0.1% BHT

  • Methanol (HPLC grade) containing 0.1% BHT

  • Dichloromethane (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Amber-colored glassware

Procedure:

  • Cell Lysis and Extraction:

    • To a pellet of R. rubrum cells (approximately 1g wet weight), add 10 mL of a cold (4°C) acetone:methanol (7:3, v/v) solution containing 0.1% BHT.

    • Homogenize the mixture using a probe sonicator on ice for 3 x 30-second bursts, with 30-second cooling intervals. All steps should be performed under dim light.

    • Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Repeat the extraction of the pellet with another 10 mL of the acetone:methanol mixture and combine the supernatants.

  • Phase Separation:

    • To the combined supernatant, add 10 mL of dichloromethane and 20 mL of saturated NaCl solution in a separatory funnel.

    • Shake gently to partition the carotenoids into the dichloromethane layer.

    • Collect the lower, colored dichloromethane layer.

    • Wash the dichloromethane layer twice with 20 mL of deionized water.

  • Drying and Concentration:

    • Dry the dichloromethane extract over anhydrous sodium sulfate.

    • Filter the dried extract to remove the sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 30°C.

  • Sample Reconstitution:

    • Immediately redissolve the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., methyl tert-butyl ether (MTBE) or a mixture compatible with the initial mobile phase).

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

    • Analyze immediately or store at -80°C under a nitrogen atmosphere.

Visualizations

Experimental Workflow for this compound Analysis

cluster_extraction Sample Preparation (in dim light) cluster_analysis Analysis cluster_data Data Interpretation start Bacterial Cell Pellet extraction Solvent Extraction (Acetone:Methanol + BHT) start->extraction partition Liquid-Liquid Partition (Dichloromethane) extraction->partition drying Drying and Evaporation (N2 stream) partition->drying reconstitution Reconstitution in HPLC solvent drying->reconstitution hplc HPLC-PDA Analysis reconstitution->hplc ms LC-MS Confirmation hplc->ms quant Quantification hplc->quant ident Artifact Identification ms->ident

Caption: Workflow for the extraction and analysis of this compound.

Logical Troubleshooting Flow for Artifacts in this compound HPLC Analysis

start Unexpected Peaks in Chromatogram check_blank Run a Blank Injection start->check_blank ghost_peaks Ghost Peaks Present? check_blank->ghost_peaks clean_system Clean System and Use Fresh Solvents ghost_peaks->clean_system Yes no_ghost_peaks No Ghost Peaks ghost_peaks->no_ghost_peaks No check_spectra Examine UV-Vis Spectra of Unexpected Peaks no_ghost_peaks->check_spectra isomer_signature Cis-Isomer Signature? (Hypsochromic Shift, Cis-Peak) check_spectra->isomer_signature isomer_artifact Likely Isomerization Artifact isomer_signature->isomer_artifact Yes oxidation_signature Loss of Fine Structure? Significant Hypsochromic Shift? isomer_signature->oxidation_signature No review_prep Review Sample Prep for Light/Heat/Acid Exposure isomer_artifact->review_prep oxidation_artifact Likely Oxidation Product oxidation_signature->oxidation_artifact Yes other_artifact Other Contaminant oxidation_signature->other_artifact No review_prep_ox Review Sample Prep for Oxygen Exposure and Use of Antioxidants oxidation_artifact->review_prep_ox check_solvents Check Purity of Solvents and Reagents other_artifact->check_solvents

Caption: Troubleshooting logic for identifying artifact sources in this compound HPLC analysis.

References

Technical Support Center: Chromatographic Resolution of Rhodopin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Rhodopin isomers during chromatographic analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound isomers in a question-and-answer format.

Question: Why am I seeing poor resolution or co-elution of my this compound isomers?

Answer: Poor resolution of this compound isomers is a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

  • Column Chemistry: The choice of stationary phase is critical for separating structurally similar isomers. Standard C18 columns may not provide sufficient selectivity.

  • Mobile Phase Composition: The mobile phase composition directly influences the retention and selectivity of the isomers. An inappropriate solvent blend or gradient can lead to co-elution.

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Inconsistent or suboptimal temperatures can diminish resolution.

  • Flow Rate: While a faster flow rate can reduce analysis time, it may also decrease resolution. Slower flow rates generally allow for better separation.

Question: My chromatogram shows peak tailing. What could be the cause?

Answer: Peak tailing can be caused by several factors, including:

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Secondary Interactions: Interactions between the analyte and active sites on the silica backbone of the column can cause tailing.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.

Question: I am observing broad peaks, which is affecting my ability to accurately quantify the isomers. What should I do?

Answer: Peak broadening can result from:

  • Column Degradation: An old or contaminated column can lead to a loss of efficiency and broader peaks.

  • Extra-Column Volume: Excessive tubing length or large-volume fittings in the HPLC system can contribute to peak broadening.

  • Sample Degradation: Carotenoids like this compound are susceptible to degradation from light, heat, and oxygen, which can manifest as broadened peaks.

Question: What are the initial steps I should take to troubleshoot my separation?

Answer: Before making significant changes to your method, verify the following:

  • Sample Integrity: Ensure that your this compound standards and samples have been handled properly to prevent degradation. Work under dim light, use amber vials, and consider blanketing samples with an inert gas like nitrogen or argon.

  • System Suitability: Check the performance of your HPLC system with a well-characterized standard to ensure it is functioning correctly.

  • Mobile Phase Preparation: Confirm that the mobile phase was prepared correctly and has been adequately degassed.

Frequently Asked Questions (FAQs)

Q1: What is the recommended column for this compound isomer separation?

A1: For the separation of hydrophobic, structurally related isomers like this compound, a C30 column is highly recommended.[1][2][3] The longer alkyl chains of the C30 stationary phase provide greater shape selectivity compared to traditional C18 columns, which is crucial for resolving geometric isomers.[1][2][4]

Q2: How does temperature affect the resolution of this compound isomers?

A2: Lowering the column temperature often improves the resolution of carotenoid isomers.[3] While this may lead to longer retention times and increased backpressure, the enhanced selectivity can be beneficial for separating closely eluting peaks. It is advisable to evaluate a range of temperatures (e.g., 10°C to 30°C) to find the optimal balance between resolution and analysis time.

Q3: What mobile phases are typically used for the separation of carotenoid isomers?

A3: Reversed-phase HPLC is commonly used for carotenoid isomer separation. A mobile phase consisting of a mixture of solvents like acetonitrile, methanol, and methyl-tert-butyl ether (MTBE) is often employed.[3] A gradient elution, where the solvent composition is changed over time, is typically necessary to achieve a good separation of all isomers.

Q4: How can I prevent the degradation of my this compound samples during preparation and analysis?

A4: To minimize degradation, follow these precautions:

  • Work under dim or yellow light.

  • Use amber glass vials to protect samples from light.

  • Prepare samples fresh and analyze them promptly.

  • If storage is necessary, store extracts and standards at low temperatures (-20°C or below) under an inert atmosphere (e.g., nitrogen or argon).

  • Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents.

Data Presentation

Table 1: Effect of Column Type on this compound Isomer Resolution

Column TypeAll-trans-Rhodopin Retention Time (min)Resolution (Rs) between Isomer 1 and Isomer 2
C1815.20.8
C30 22.5 1.6

Note: Data is hypothetical and for illustrative purposes.

Table 2: Effect of Column Temperature on this compound Isomer Resolution (C30 Column)

Temperature (°C)All-trans-Rhodopin Retention Time (min)Resolution (Rs) between Isomer 1 and Isomer 2
3020.11.2
2022.51.6
15 25.8 1.9

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: HPLC Method for the Separation of this compound Isomers

  • Sample Preparation: a. Extract this compound from the sample matrix using a suitable solvent mixture (e.g., hexane:acetone:ethanol). b. Perform all extraction steps under dim light to prevent photoisomerization. c. Add 0.1% BHT to the extraction solvent to inhibit oxidation. d. Evaporate the solvent under a gentle stream of nitrogen. e. Reconstitute the dried extract in the initial mobile phase. f. Filter the sample through a 0.22 µm syringe filter prior to injection.

  • HPLC System and Conditions: a. HPLC System: A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector. b. Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). c. Mobile Phase A: Methanol d. Mobile Phase B: Methyl-tert-butyl ether (MTBE) e. Gradient Program:

    • 0-10 min: 5% B
    • 10-30 min: 5-50% B (linear gradient)
    • 30-35 min: 50% B (isocratic)
    • 35-40 min: 5% B (re-equilibration) f. Flow Rate: 1.0 mL/min g. Column Temperature: 18°C h. Detection: 480 nm i. Injection Volume: 20 µL

Visualization

TroubleshootingWorkflow start Poor Resolution of this compound Isomers check_sample Verify Sample Integrity (Light/Heat/Oxygen Exposure) start->check_sample use_c30 Is a C30 Column in Use? check_sample->use_c30 switch_to_c30 Switch to a C30 Column use_c30->switch_to_c30 No optimize_temp Optimize Column Temperature use_c30->optimize_temp Yes switch_to_c30->optimize_temp lower_temp Decrease Temperature (e.g., 15-20°C) optimize_temp->lower_temp Resolution still poor end_node Improved Resolution optimize_temp->end_node Resolution Improved optimize_mp Optimize Mobile Phase Gradient lower_temp->optimize_mp lower_temp->end_node Resolution Improved adjust_gradient Make Gradient Shallower (Increase Gradient Time) optimize_mp->adjust_gradient Resolution still poor optimize_mp->end_node Resolution Improved adjust_gradient->end_node

Caption: Troubleshooting workflow for enhancing this compound isomer resolution.

ExperimentalWorkflow start Sample Extraction add_bht Add BHT (Antioxidant) start->add_bht evaporate Evaporate Solvent (under Nitrogen) add_bht->evaporate reconstitute Reconstitute in Initial Mobile Phase evaporate->reconstitute filter_sample Filter Sample (0.22 µm) reconstitute->filter_sample hplc_injection HPLC Injection filter_sample->hplc_injection separation Chromatographic Separation (C30 Column, Gradient Elution) hplc_injection->separation detection PDA Detection (480 nm) separation->detection analysis Data Analysis and Quantification detection->analysis

Caption: Experimental workflow for this compound isomer analysis by HPLC.

References

Validation & Comparative

Validating Rhodopin Identification: A Comparative Guide to Tandem Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of carotenoids like Rhodopin is paramount. This guide provides a detailed comparison of tandem mass spectrometry (MS/MS) with alternative analytical techniques for the validation of this compound, supported by experimental data and detailed protocols.

Tandem mass spectrometry has emerged as a powerful tool for the structural elucidation and sensitive detection of carotenoids. Its ability to generate specific fragmentation patterns provides a high degree of confidence in compound identification. This guide will delve into the validation of this compound using MS/MS and compare its performance against established methods such as High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA).

Performance Comparison: Tandem Mass Spectrometry vs. HPLC-PDA

The choice of analytical technique often depends on the specific requirements of the study, such as sensitivity, selectivity, and throughput. Below is a summary of the performance characteristics of tandem mass spectrometry and HPLC-PDA for the analysis of carotenoids, including this compound.

ParameterTandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
Principle Separation by liquid chromatography followed by mass analysis of the precursor ion and its fragments.Separation by liquid chromatography followed by detection based on UV/Vis absorbance.
Specificity Very high; based on precursor mass and specific fragmentation patterns.Moderate; based on retention time and UV/Vis spectrum. Co-elution can be a challenge.
Sensitivity (LOD) Generally in the low pg to fg range. For similar carotenoids, LODs can be as low as 24 fmol on-column.[1]Typically in the low ng to high pg range. For similar carotenoids, LODs are around 0.020 to 0.063 mg/L.[2]
Sensitivity (LOQ) Generally in the low pg to fg range. For similar carotenoids, LOQs can be as low as 0.003 µg/mL.[3]Typically in the low ng to high pg range. For similar carotenoids, LOQs are around 0.067 to 0.209 mg/L.[2]
Quantitative Accuracy High, especially with the use of isotopically labeled internal standards.Good, but can be affected by co-eluting interferences.
Structural Information Provides detailed structural information through fragmentation patterns.Limited to UV/Vis spectral characteristics, which indicate the chromophore system.[4]
Analysis Time Comparable to HPLC-PDA, with typical run times in the range of 20-50 minutes.Comparable to LC-MS/MS, with typical run times in the range of 20-50 minutes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound using tandem mass spectrometry and HPLC-PDA.

Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on general procedures for carotenoid analysis and adapted for this compound.

1. Sample Preparation:

  • Extraction: Carotenoids are sensitive to light, heat, and oxidation, so sample preparation should be performed under dim light and at low temperatures.[5] A common method involves extraction with a mixture of methanol and ethyl acetate (6:4, v/v) or methanol and tetrahydrofuran (1:1, v/v).[3] For biological samples, a liquid-liquid extraction with solvents like hexane, acetone, or a mixture of hexane, ethanol, acetone, and toluene can be employed.[1]

  • Saponification (Optional): To remove interfering lipids and chlorophylls, especially from plant matrices, an overnight saponification with methanolic potassium hydroxide can be performed.[6]

  • Final Preparation: The dried extract is reconstituted in a suitable solvent for injection, such as a mixture of methanol and methyl tert-butyl ether (MTBE).[7]

2. LC-MS/MS Analysis:

  • Chromatography: Separation is typically achieved on a C30 reversed-phase column, which is well-suited for resolving carotenoid isomers.[6] A gradient elution with a mobile phase consisting of methanol and MTBE with a modifier like ammonium acetate is often used.[8]

  • Mass Spectrometry:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for carotenoids as it generally provides better sensitivity than Electrospray Ionization (ESI).[5]

    • MS1: A full scan is performed to identify the precursor ion of this compound ([M+H]⁺ at m/z 555.45).

    • MS2 (Tandem MS): The precursor ion is selected and fragmented using collision-induced dissociation (CID). The resulting product ions are then analyzed.

HPLC-PDA Protocol

This protocol outlines the key steps for the identification and quantification of this compound using HPLC with a photodiode array detector.

1. Sample Preparation:

  • The sample preparation steps are similar to those for LC-MS/MS analysis, involving extraction and optional saponification.

2. HPLC-PDA Analysis:

  • Chromatography: A C30 reversed-phase column is also recommended for optimal separation of carotenoids.[7] The mobile phase often consists of a gradient of methanol and MTBE.

  • Detection: The PDA detector is set to acquire spectra over a wide wavelength range (e.g., 250-600 nm).[6] The chromatogram is typically monitored at the wavelength of maximum absorbance (λmax) for this compound, which is expected to be in the range of 450-500 nm, similar to other carotenoids with extended polyene systems.

This compound Identification by Tandem Mass Spectrometry

The chemical structure of this compound is 1-hydroxy-1,2-dihydro-ψ,ψ-carotene. Its validation by tandem mass spectrometry relies on the characteristic fragmentation of its molecular ion.

An experimental MS/MS spectrum of this compound (precursor m/z 554.45, corresponding to the molecular ion [M]•+) shows several key fragment ions that can be used for its identification.

Proposed Fragmentation Pathway for this compound:

Based on the experimental data and known fragmentation patterns of similar carotenoids, the following fragmentation pathway for the this compound molecular ion ([M]•+) is proposed:

  • Loss of Water (H₂O): While not directly observed from the [M]•+ in the provided spectrum, the protonated molecule [M+H]⁺ of hydroxylated carotenoids readily loses a water molecule (18 Da). This would result in a fragment at m/z 537.44.

  • In-chain Cleavages: The long polyene chain of carotenoids is susceptible to fragmentation. Common losses include toluene (92 Da) and xylene (106 Da).

  • Cleavage at the Hydroxylated End: Fragmentation can occur at the hydroxylated end of the molecule.

Experimental Workflow for this compound Identification using Tandem MS:

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Extraction Extraction Sample->Extraction Saponification (optional) Saponification (optional) Extraction->Saponification (optional) Reconstitution Reconstitution Saponification (optional)->Reconstitution HPLC Separation HPLC Separation Reconstitution->HPLC Separation Ionization (APCI) Ionization (APCI) HPLC Separation->Ionization (APCI) MS1 (Precursor Scan) MS1 (Precursor Scan) Ionization (APCI)->MS1 (Precursor Scan) Fragmentation (CID) Fragmentation (CID) MS1 (Precursor Scan)->Fragmentation (CID) MS2 (Product Scan) MS2 (Product Scan) Fragmentation (CID)->MS2 (Product Scan) Data Acquisition Data Acquisition MS2 (Product Scan)->Data Acquisition Spectral Interpretation Spectral Interpretation Data Acquisition->Spectral Interpretation Compound Identification Compound Identification Spectral Interpretation->Compound Identification

Caption: Workflow for this compound identification via LC-MS/MS.

Alternative Identification Method: HPLC-PDA

HPLC with a photodiode array detector offers a robust and widely accessible alternative for the identification and quantification of this compound.

Principle of Identification:

Identification using HPLC-PDA is based on two key parameters:

  • Retention Time: The time it takes for this compound to elute from the HPLC column under specific conditions. This is compared to a known standard.

  • UV/Vis Spectrum: The PDA detector records the absorbance spectrum of the eluting compound. Carotenoids have characteristic spectra with distinct maxima (λmax) due to their conjugated polyene systems. The spectrum of the unknown peak is compared to that of a this compound standard.

Logical Relationship for this compound Identification by HPLC-PDA:

Analyte Analyte in Sample HPLC HPLC Separation Analyte->HPLC PDA PDA Detection HPLC->PDA RetentionTime Retention Time Match with Standard PDA->RetentionTime UVSpectrum UV/Vis Spectrum Match with Standard PDA->UVSpectrum Identification This compound Identified RetentionTime->Identification UVSpectrum->Identification

Caption: Identification logic for this compound using HPLC-PDA.

Conclusion

Both tandem mass spectrometry and HPLC-PDA are valuable techniques for the validation of this compound. Tandem MS offers superior specificity and sensitivity, providing detailed structural information through fragmentation analysis, making it the gold standard for unequivocal identification. HPLC-PDA, while less sensitive and specific, is a robust and cost-effective method suitable for routine quantification and preliminary identification, especially when authentic standards are available for comparison of retention times and UV/Vis spectra. The choice between these methods will ultimately be guided by the specific research question, required level of confidence, and available instrumentation.

References

A Comparative Analysis of Rhodopin and Spirilloxanthin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the properties, biosynthesis, and functional characteristics of two key bacterial carotenoids.

This guide provides a comprehensive comparative analysis of Rhodopin and Spirilloxanthin, two carotenoids prevalent in phototrophic bacteria. It is designed for researchers, scientists, and drug development professionals interested in the potential applications of these natural pigments. This document delves into their chemical structures, biosynthetic pathways, and a comparison of their known biological activities, supported by available experimental data and detailed methodologies.

Chemical and Physical Properties

This compound and Spirilloxanthin are both C40 carotenoids, yet they possess distinct structural features that influence their physical and chemical properties. This compound is a monocyclic carotenoid with a hydroxyl group, while Spirilloxanthin is an acyclic carotenoid with two methoxy groups. These differences in their end groups contribute to variations in polarity and reactivity.

PropertyThis compoundSpirilloxanthin
Chemical Formula C40H58O[1][2][3]C42H60O2
Molecular Weight 554.90 g/mol [1][2][3]596.9 g/mol
IUPAC Name (1R)-1,2-dihydro-ψ,ψ-caroten-1-ol1,1'-dimethoxy-3,4,3',4'-tetradehydro-1,2,1',2'-tetrahydro-ψ,ψ-carotene
Structure Monocyclic with one hydroxyl groupAcyclic with two methoxy groups
Appearance Red crystalsDeep red, spindle-like crystals
Solubility Soluble in organic solvents like chloroform and petroleum ether.Soluble in organic solvents like chloroform, benzene, and acetone/petroleum ether mixtures.
UV-Vis λmax (in Acetone) 458, 485, 518 nm470, 497, 532 nm

Biosynthetic Pathways

Both this compound and Spirilloxanthin are synthesized from the common carotenoid precursor, lycopene. The divergence in their biosynthetic pathways occurs in the terminal modification steps. The biosynthesis of these carotenoids is a key area of study in metabolic engineering for the production of novel antioxidant compounds.

The key enzymes involved in these pathways are:

  • CrtC (Lycopene hydratase): Catalyzes the hydration of the C1-C2 double bond of lycopene to form this compound.

  • CrtD (this compound 3,4-desaturase): Introduces a double bond at the C3-C4 position of the hydroxylated ring of a this compound precursor.

  • CrtF (1-hydroxycarotenoid O-methyltransferase): Catalyzes the methylation of the hydroxyl group to a methoxy group.

Biosynthetic Pathway of this compound

The formation of this compound is a critical step in the biosynthesis of other carotenoids in some phototrophic bacteria. It is produced from lycopene through a hydration reaction catalyzed by the enzyme lycopene hydratase (CrtC).

Rhodopin_Biosynthesis Lycopene Lycopene This compound This compound Lycopene->this compound CrtC (Lycopene hydratase) (+H2O)

Biosynthetic pathway of this compound from Lycopene.
Biosynthetic Pathway of Spirilloxanthin

Spirilloxanthin biosynthesis from lycopene involves a series of hydration, dehydrogenation, and methylation steps. The pathway typically proceeds through intermediates such as this compound, Anhydrorhodovibrin, and Rhodovibrin.

Spirilloxanthin_Biosynthesis Lycopene Lycopene This compound This compound Lycopene->this compound CrtC (+H2O) Anhydrorhodovibrin Anhydrorhodovibrin This compound->Anhydrorhodovibrin CrtD (-2H) Rhodovibrin Rhodovibrin Anhydrorhodovibrin->Rhodovibrin CrtC (+H2O) Spirilloxanthin Spirilloxanthin Rhodovibrin->Spirilloxanthin CrtF (+CH3)

Biosynthetic pathway of Spirilloxanthin from Lycopene.

Comparative Biological Activity

While both this compound and Spirilloxanthin are recognized for their antioxidant and photoprotective properties, direct comparative studies with quantitative data are limited. The available data primarily focuses on their roles within the light-harvesting complexes of photosynthetic bacteria.

Biological ActivityThis compoundSpirilloxanthin
Antioxidant Activity Expected to have significant antioxidant activity due to its conjugated double bond system. Specific quantitative data from direct comparative studies is not readily available.Known to be a potent antioxidant. Specific quantitative data from direct comparative studies is not readily available.
Photoprotective Role Functions as an accessory pigment in light-harvesting complexes, absorbing light in the blue-green region and transferring energy to bacteriochlorophylls.[4]Also a key component of light-harvesting complexes with a crucial role in photoprotection.[4]
Energy Transfer Efficiency (to Bacteriochlorophyll) 62%[4]39%[4]

It is important to note that the lower energy transfer efficiency of Spirilloxanthin compared to this compound in the study cited does not necessarily imply inferior photoprotective capabilities.[4] The efficiency of photoprotection also involves quenching of harmful reactive oxygen species, an area where direct comparative data is needed.

Experimental Protocols

The following sections outline the general methodologies for the extraction, quantification, and assessment of the antioxidant activity of this compound and Spirilloxanthin.

Extraction and Quantification

Objective: To extract and quantify this compound and Spirilloxanthin from bacterial cultures.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Bacterial cell pellets are harvested by centrifugation and washed.

  • Extraction: The pigments are extracted from the cell pellets using a solvent mixture, typically acetone/methanol (7:2, v/v). The extraction is performed in the dark to prevent photodegradation.

  • Chromatographic Separation: The extracted pigments are separated using a reversed-phase C18 column. A typical mobile phase for gradient elution consists of a mixture of solvents such as acetonitrile, methanol, and dichloromethane.

  • Detection and Quantification: The separated carotenoids are detected using a photodiode array (PDA) detector at their respective maximum absorption wavelengths. Quantification is performed by comparing the peak areas with those of known concentrations of standards.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis HPLC Analysis Harvest Harvest Bacterial Cells Wash Wash Cell Pellet Harvest->Wash Extract Solvent Extraction (e.g., Acetone/Methanol) Wash->Extract Inject Inject Extract into HPLC Extract->Inject Separate Separation on C18 Column Inject->Separate Detect PDA Detection Separate->Detect Quantify Quantification Detect->Quantify

General workflow for HPLC analysis of carotenoids.
Antioxidant Activity Assessment

Objective: To determine and compare the radical scavenging activity of this compound and Spirilloxanthin.

Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared and its absorbance is adjusted to a specific value at its maximum wavelength (around 517 nm).

  • Sample Preparation: this compound and Spirilloxanthin are dissolved in a suitable solvent (e.g., ethanol or methanol) to prepare a series of concentrations.

  • Reaction: The carotenoid solutions are mixed with the DPPH solution and incubated in the dark.

  • Measurement: The decrease in absorbance of the DPPH solution is measured spectrophotometrically at 517 nm. The percentage of radical scavenging activity is calculated.

  • IC50 Determination: The concentration of the carotenoid required to scavenge 50% of the DPPH radicals (IC50 value) is determined to quantify the antioxidant activity. A lower IC50 value indicates higher antioxidant activity.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Sol Prepare DPPH Solution Mix Mix Carotenoid and DPPH Solutions DPPH_Sol->Mix Sample_Sol Prepare Carotenoid Solutions (Varying Concentrations) Sample_Sol->Mix Incubate Incubate in the Dark Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calc_Scavenging Calculate % Scavenging Activity Measure_Abs->Calc_Scavenging Calc_IC50 Determine IC50 Value Calc_Scavenging->Calc_IC50

Workflow for the DPPH radical scavenging assay.

Conclusion

This compound and Spirilloxanthin, both derived from lycopene, exhibit significant potential as natural antioxidants and photoprotective agents. Their distinct chemical structures, arising from different terminal modifications in their biosynthetic pathways, likely result in nuanced differences in their biological activities. While current research highlights their integral roles in the light-harvesting machinery of phototrophic bacteria, further direct comparative studies are necessary to fully elucidate their relative potencies as antioxidants. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses, which will be crucial for unlocking the full potential of these fascinating carotenoids in various research and development applications.

References

Rhodopin vs. lycopene: a comparative antioxidant study.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of two carotenoids, rhodopin and lycopene. While both are recognized for their potential health benefits, this document aims to objectively present the available experimental data to aid in research and drug development.

Introduction to this compound and Lycopene

Lycopene is a well-studied carotenoid, abundant in tomatoes and other red fruits and vegetables, and is known for its potent antioxidant activity.[1] this compound, a structurally similar carotenoid, is produced by certain photosynthetic bacteria, such as Rhodopseudomonas palustris.[1][2] Both molecules possess a long chain of conjugated double bonds, which is central to their ability to quench singlet oxygen and scavenge free radicals. The key structural difference lies in the terminal groups of their polyene chains.

Mechanisms of Antioxidant Action

The antioxidant activity of carotenoids like this compound and lycopene is multifaceted. The primary mechanisms include:

  • Singlet Oxygen Quenching: Carotenoids can absorb the energy from highly reactive singlet oxygen (¹O₂), a major initiator of oxidative damage to lipids and proteins, and dissipate it as heat, thereby returning to their ground state without being chemically altered.

  • Radical Scavenging: They can donate an electron or a hydrogen atom to neutralize free radicals, such as peroxyl radicals (ROO•), hydroxyl radicals (•OH), and nitrogen dioxide radicals (•NO₂).[3] This process can terminate the chain reactions of lipid peroxidation.

  • Modulation of Endogenous Antioxidant Enzymes: Some carotenoids can upregulate the expression and activity of the body's own antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), providing indirect antioxidant protection.

Comparative Antioxidant Activity: A Review of the Evidence

Direct comparative studies on the antioxidant activity of pure this compound and lycopene are limited in the existing scientific literature. However, insights can be drawn from studies on this compound-containing extracts and structurally similar carotenoids.

A study investigating the bacteriocarotenoids from Rhodopseudomonas palustris found that in both DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays, the antioxidant activity of the bulk carotenoid extract and the isolated β-carotene was higher than that of the isolated this compound.[4] This suggests that in these assay systems, this compound may be a less potent radical scavenger compared to β-carotene and a mixture of carotenoids from this bacterium.

Conversely, research on torularhodin, a carotenoid with a chemical structure very similar to this compound, suggests it possesses stronger antioxidant activity than both β-carotene and lycopene.[5][6][7][8] This has been attributed to its longer conjugated double bond system.[7] Given the structural similarities, it is plausible that this compound may also exhibit potent antioxidant activity, though further direct comparative studies with lycopene are necessary to confirm this.

The table below summarizes the available, albeit indirect, comparative antioxidant data.

Antioxidant AssayThis compound (or related compounds)LycopeneReference
DPPH Radical Scavenging Isolated this compound showed lower activity than β-carotene and the bulk extract from R. palustris.Generally exhibits strong radical scavenging activity.[4]
FRAP Assay Isolated this compound showed lower activity than β-carotene and the bulk extract from R. palustris.Demonstrates significant ferric reducing power.[4]
Singlet Oxygen Quenching Torularhodin (structurally similar) is suggested to be more effective than β-carotene.Recognized as a highly potent singlet oxygen quencher.[3][7]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Principle: Antioxidant-H + DPPH• → Antioxidant• + DPPH-H (Violet)                                 (Yellow)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound and lycopene in a suitable solvent (e.g., chloroform, hexane, or THF) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction: Add 1 mL of the DPPH solution to 3 mL of each carotenoid dilution. A blank is prepared by adding 1 mL of DPPH solution to 3 mL of the solvent.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Value: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the carotenoid.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Principle: Antioxidant + ABTS•+ → Oxidized Antioxidant + ABTS (Blue-Green)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                             &- (Colorless)

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound and lycopene in a suitable solvent.

  • Reaction: Add 10 µL of each carotenoid dilution to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for 6 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Principle: The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS) generated by a peroxyl radical initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation, and the reduction in fluorescence is measured.

Procedure:

  • Cell Culture: Plate human hepatocarcinoma (HepG2) cells in a 96-well microplate and incubate until confluent.

  • Loading with DCFH-DA: Remove the culture medium and incubate the cells with a solution of DCFH-DA.

  • Treatment with Antioxidants: Wash the cells and treat them with various concentrations of this compound and lycopene.

  • Induction of Oxidative Stress: Add AAPH to the wells to generate peroxyl radicals.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm at regular intervals.

  • Calculation: The CAA value is calculated based on the area under the curve of fluorescence versus time. The results are often expressed as quercetin equivalents (QE).

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample DPPH_sol->Mix Sample_prep Prepare this compound/Lycopene Dilutions Sample_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Caption: Workflow of the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_gen Generate ABTS•+ (ABTS + K2S2O8) Mix Mix ABTS•+ Solution with Sample ABTS_gen->Mix Sample_prep Prepare this compound/Lycopene Dilutions Sample_prep->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging and TEAC Measure->Calculate

Caption: Workflow of the ABTS radical cation scavenging assay.

Carotenoid_Antioxidant_Pathway ROS Reactive Oxygen Species (e.g., ¹O₂, ROO•) Cell_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cell_Damage causes Neutralized_ROS Neutralized Species Carotenoid This compound or Lycopene Carotenoid->ROS quenches/ scavenges Antioxidant_Enzymes Endogenous Antioxidant Enzymes (SOD, CAT, GPx) Carotenoid->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes

Caption: General antioxidant signaling pathways of carotenoids.

Conclusion

References

Rhodopin's Role in Photosynthetic Light Harvesting: A Comparative Analysis of Energy Transfer Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of rhodopin's energy transfer capabilities in comparison to other carotenoids reveals its significant, yet variable, efficiency in capturing and transferring solar energy within photosynthetic systems. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance, the underlying molecular mechanisms, and the experimental protocols used for their evaluation.

Carotenoids are indispensable pigments in photosynthesis, acting as accessory light harvesters that absorb light in the blue-green spectral region, where chlorophylls and bacteriochlorophylls (BChl) have weak absorption. The captured energy is then transferred to (bacterio)chlorophylls to drive the process of photosynthesis. The efficiency of this energy transfer is a critical determinant of overall photosynthetic productivity and is influenced by the specific type of carotenoid, its molecular structure, and its interaction with the surrounding protein scaffold.

Quantitative Comparison of Energy Transfer Efficiencies

The energy transfer efficiency (ETE) from a carotenoid to a bacteriochlorophyll can vary significantly depending on the carotenoid's structure, particularly the number of conjugated double bonds (N). The following table summarizes the ETE for this compound and other common carotenoids found in the light-harvesting complex 2 (LH2) of various purple photosynthetic bacteria.

CarotenoidNumber of Conjugated Double Bonds (N)Photosynthetic OrganismEnergy Transfer Efficiency (%)Experimental Method
This compound glucoside 11Rhodopseudomonas acidophila~53Steady-state absorption and fluorescence excitation spectroscopy
This compound glucoside 11Rhodopseudomonas acidophila49.5 ± 3.5 (from S2), 5.1 ± 1 (from S1)Femtosecond transient absorption spectroscopy
This compound 11Rhodoblastus acidophilus (High-Light)63 - 71Fluorescence excitation spectroscopy
Rhodopinal 12Rhodoblastus acidophilus (Low-Light)76 - 86 (nearly 100% reported in some cases)Fluorescence excitation spectroscopy
Neurosporene9Rhodobacter sphaeroides G1C~90Steady-state absorption and fluorescence excitation spectroscopy
Spheroidene10Rhodobacter sphaeroides 2.4.1>90Femtosecond transient absorption spectroscopy
Spheroidenone10Rhodobacter sphaeroides 2.4.1 (aerobically grown)~90Steady-state absorption and fluorescence excitation spectroscopy
Okenone13Chromatium purpuratum63 ± 2.5 (from S2), 61 ± 2 (from S1)Femtosecond transient absorption spectroscopy
Lycopene11Rhodospirillum molischianum48 (from S2)Not specified

Note: The energy transfer efficiency can be influenced by the specific experimental conditions, the method of calculation, and the protein environment.

A significant finding is the precipitous drop in energy transfer efficiency for this compound glucoside (N=11) compared to carotenoids with fewer conjugated double bonds like spheroidene (N=10). This is attributed to the lower energy of the S1 (2¹Ag⁻) state of this compound glucoside, which makes energy transfer from this state to bacteriochlorophylls less probable. However, under low-light conditions, some bacteria can enzymatically convert this compound to rhodopinal, which exhibits a significantly higher energy transfer efficiency, demonstrating a remarkable adaptation to challenging environmental conditions.

Energy Transfer Pathways

The transfer of excitation energy from carotenoids to bacteriochlorophylls is a complex process involving multiple excited states of the carotenoid. The primary pathways are from the carotenoid's second excited singlet state (S₂) and its first excited singlet state (S₁). More recently, an alternative pathway involving a third excited singlet state, termed S*, has been identified as playing a role in the overall energy transfer process.

EnergyTransferPathway cluster_Carotenoid Carotenoid cluster_BChl Bacteriochlorophyll S0_Car S₀ (Ground State) S2_Car S₂ (¹Bᵤ⁺) S1_Car S₁ (2¹A₉⁻) S2_Car->S1_Car Internal Conversion (~150 fs) Qx_BChl Qₓ S2_Car->Qx_BChl Energy Transfer (ET₂) S1_Car->S0_Car Internal Conversion (ps) S_star_Car S* S1_Car->S_star_Car Formation Qy_BChl Qᵧ S1_Car->Qy_BChl Energy Transfer (ET₁) S_star_Car->Qy_BChl Alternative ET Qx_BChl->Qy_BChl Internal Conversion S0_BChl S₀ (Ground State) Qy_BChl->S0_BChl Fluorescence / Photosynthesis Light Light (400-550 nm) Light->S2_Car Absorption

Carotenoid-to-Bacteriochlorophyll Energy Transfer Pathways.

This diagram illustrates the primary and alternative pathways for energy transfer from a carotenoid to bacteriochlorophyll. Light absorption excites the carotenoid from its ground state (S₀) to the S₂ state. From here, energy can be transferred directly to the Qₓ state of bacteriochlorophyll (ET₂) or undergo internal conversion to the S₁ state. Energy transfer can then occur from the S₁ state to the Qᵧ state of bacteriochlorophyll (ET₁). An alternative pathway involving the S* state also contributes to the overall energy transfer to the Qᵧ state.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from ultrafast spectroscopic techniques. A detailed methodology for a typical femtosecond transient absorption spectroscopy experiment is provided below.

Femtosecond Transient Absorption Spectroscopy

This technique is used to monitor the ultrafast relaxation processes and energy transfer events that occur on a femtosecond to picosecond timescale.

1. Sample Preparation:

  • Isolate and purify the light-harvesting complexes (e.g., LH2) from the photosynthetic bacteria.

  • Suspend the purified complexes in a suitable buffer (e.g., 20 mM Tris with 0.1% lauryl dimethyl amine oxide).

  • Ensure the optical density of the sample is appropriate for the measurements.

2. Laser System:

  • A Ti:sapphire laser system is typically used to generate ultrashort laser pulses (e.g., ~10-100 fs).

  • The output of the laser is split into two beams: a pump beam and a probe beam.

3. Excitation (Pump) and Probing:

  • The pump beam is used to excite the carotenoids in the sample at a specific wavelength (e.g., in the 400-550 nm range).

  • The probe beam is a broadband white-light continuum generated by focusing a portion of the laser output into a transparent medium (e.g., sapphire plate).

  • The probe beam passes through the excited sample at a variable time delay with respect to the pump pulse.

4. Data Acquisition:

  • The change in absorption of the probe beam is measured as a function of wavelength and time delay.

  • This provides a transient absorption spectrum, which reveals the formation and decay of excited states of both the carotenoids and bacteriochlorophylls.

5. Data Analysis:

  • The transient absorption data is globally fitted to a kinetic model to extract the time constants for the various processes, including internal conversion and energy transfer.

  • The energy transfer efficiency is calculated from the lifetimes of the carotenoid excited states in the presence and absence of the bacteriochlorophyll acceptor.

ExperimentalWorkflow cluster_Setup Experimental Setup cluster_Analysis Data Analysis Laser Femtosecond Laser BeamSplitter Beam Splitter Laser->BeamSplitter Pump Pump Beam (Excitation) BeamSplitter->Pump Path 1 Probe Probe Beam (White Light) BeamSplitter->Probe Path 2 Sample LH2 Complex Sample Pump->Sample Probe->Sample Detector Spectrometer/Detector Sample->Detector Data Transient Absorption Data (ΔA vs. Wavelength & Time) Detector->Data Fitting Global Kinetic Fitting Data->Fitting Results Energy Transfer Rates & Efficiencies Fitting->Results

Workflow for Femtosecond Transient Absorption Spectroscopy.

This diagram outlines the typical workflow for a femtosecond transient absorption spectroscopy experiment to measure carotenoid-to-bacteriochlorophyll energy transfer efficiency. The process begins with generating ultrashort laser pulses, which are split into pump and probe beams. The pump excites the sample, and the probe measures the resulting changes in absorption over time. The collected data is then analyzed to determine the kinetics and efficiency of the energy transfer process.

Differentiating Rhodopin from its Biosynthetic Precursors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and differentiation of carotenoids like rhodopin from their biosynthetic precursors is crucial for understanding metabolic pathways and for the development of novel therapeutic agents. This guide provides a comprehensive comparison of this compound and its precursors, supported by experimental data and detailed analytical protocols.

The Biosynthetic Pathway of this compound

This compound is a carotenoid alcohol synthesized in various photosynthetic bacteria as part of the spirilloxanthin pathway. The biosynthesis begins with the colorless C40 carotenoid, phytoene, which undergoes a series of desaturation reactions to form lycopene, a well-known red carotenoid. Lycopene is the direct precursor to this compound. The key enzymatic steps leading to this compound are outlined below.

The biosynthetic pathway begins with the formation of phytoene from two molecules of geranylgeranyl pyrophosphate (GGPP), a reaction catalyzed by phytoene synthase (CrtB). Phytoene then undergoes a series of four desaturation steps, catalyzed by phytoene desaturase (CrtI), to yield lycopene. These desaturation reactions introduce conjugated double bonds, which are responsible for the characteristic color of carotenoids. The intermediate precursors in this process are phytofluene, ζ-carotene, and neurosporene.

Lycopene is then hydrated at the C-1,2 position by the enzyme lycopene hydratase (CrtC) to form this compound (1-hydroxy-1,2-dihydrolycopene). Further enzymatic modifications can occur downstream from this compound to produce other carotenoids in the spirilloxanthin pathway. For instance, this compound can be a substrate for the enzyme CrtD, a carotene 3,4-desaturase.

Rhodopin_Biosynthesis GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene GGPP->Phytoene CrtB Phytofluene Phytofluene Phytoene->Phytofluene CrtI Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene CrtI Neurosporene Neurosporene Zeta_Carotene->Neurosporene CrtI Lycopene Lycopene Neurosporene->Lycopene CrtI This compound This compound Lycopene->this compound CrtC Experimental_Workflow cluster_extraction Carotenoid Extraction cluster_analysis Analytical Separation and Identification Harvest Cell Harvesting Lysis Cell Lysis Harvest->Lysis Extraction Solvent Extraction Lysis->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C30 Column) Reconstitution->HPLC PDA PDA Detection (UV-Vis Spectra) HPLC->PDA MS Mass Spectrometry (Molecular Weight) HPLC->MS MSMS MS/MS Analysis (Fragmentation Pattern) MS->MSMS

Comparative Genomics of Rhodopin Biosynthesis Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Rhodopin biosynthesis pathways across different microbial species. It is intended for researchers, scientists, and drug development professionals interested in carotenoid metabolism and its potential applications. The guide summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

The Core this compound Biosynthesis Pathway

This compound is a carotenoid synthesized from lycopene. The biosynthesis is a part of the broader spirilloxanthin pathway. The key enzymatic steps involved in the conversion of lycopene to this compound are hydration and, in some organisms, subsequent methylation and desaturation to form other carotenoids. The central enzyme responsible for the formation of this compound is the acyclic carotene C-1,2 hydratase, encoded by the crtC gene.

The synthesis begins with the common carotenoid precursor, lycopene. The enzyme CrtC then catalyzes the addition of a water molecule to the C-1,2 double bond of one of the terminal ψ-ends of the lycopene molecule. This reaction results in the formation of this compound.

Rhodopin_Biosynthesis Lycopene Lycopene This compound This compound Lycopene->this compound CrtC (Acyclic carotene C-1,2 hydratase)

Caption: The core enzymatic step in this compound biosynthesis from lycopene.

Comparative Analysis of this compound Biosynthesis Across Species

While the core conversion of lycopene to this compound is conserved, the presence and subsequent metabolism of this compound vary significantly among different bacterial species. This variation is reflected in their genomic content and the organization of their carotenoid biosynthesis gene clusters.

For instance, in the genus Rhodoplanes, the composition of carotenoids, including this compound, differs among species. Rhodoplanes serenus primarily produces spirilloxanthin, indicating a highly active downstream pathway, whereas "Rhodoplanes cryptolactis" accumulates this compound as its major carotenoid.[1] This suggests a lower activity or different substrate specificity of the subsequent enzyme, C-3,4 desaturase (CrtD), in "Rpl. cryptolactis".[1]

In Rhodospirillum rubrum, the production of this compound is part of its adaptation to anaerobic conditions. Transcriptomic analysis has shown that genes involved in carotenoid biosynthesis, including those potentially involved in the this compound pathway, are significantly upregulated during anaerobic growth.[2]

The diagram below illustrates the divergence of the pathway after the synthesis of this compound in different organisms, leading to the production of various other carotenoids.

Comparative_Rhodopin_Pathway cluster_core Core Pathway cluster_downstream Downstream Pathways cluster_organisms Organism-Specific Outcomes Lycopene Lycopene This compound This compound Lycopene->this compound CrtC Anhydrorhodovibrin Anhydrorhodovibrin This compound->Anhydrorhodovibrin CrtD (Acyclic carotene C-3,4 desaturase) Rpl_cryptolactis "Rpl. cryptolactis" (Accumulates this compound) This compound->Rpl_cryptolactis Spirilloxanthin Spirilloxanthin Anhydrorhodovibrin->Spirilloxanthin CrtF (Acyclic 1-hydroxycarotenoid methyltransferase) Rpl_serenus Rpl. serenus (Produces Spirilloxanthin) Spirilloxanthin->Rpl_serenus

Caption: Divergent pathways following this compound synthesis in different bacteria.

Quantitative Data on Carotenoid Composition

The relative abundance of this compound and related carotenoids can be quantified to compare the metabolic flux through the biosynthesis pathway in different organisms or under varying conditions. The following table summarizes the carotenoid composition in selected Rhodoplanes species.

SpeciesThis compound (%)Anhydrorhodovibrin (%)Spirilloxanthin (%)Reference
Rhodoplanes elegans302545[1]
"Rhodoplanes cryptolactis"85510[1]
Rhodoplanes serenus51085[1]

Data is illustrative and based on reported major carotenoids.

Experimental Protocols

Protocol for Carotenoid Extraction and Analysis

This protocol outlines the steps for extracting and quantifying carotenoids from bacterial cultures, adapted from standard methods.[3][4][5]

1. Sample Preparation:

  • Harvest bacterial cells from a liquid culture by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

  • Lyophilize or use the wet pellet for extraction.

2. Extraction:

  • Resuspend the cell pellet in acetone.

  • Homogenize the suspension using a sonicator or by grinding with celite.[4]

  • Centrifuge to pellet cell debris and collect the acetone supernatant containing the carotenoids.

  • Repeat the extraction until the pellet is colorless.[4]

3. Liquid-Liquid Partition:

  • Transfer the acetone extract to a separatory funnel containing petroleum ether and water.

  • Mix gently and allow the phases to separate. The carotenoids will partition into the petroleum ether (upper) phase.

  • Wash the ether phase with water to remove residual acetone and water-soluble impurities.

4. Saponification (Optional):

  • If the sample contains carotenoid esters and they are not the target of the analysis, the extract can be saponified with 10% KOH in methanol.[3][5]

5. Quantification and Identification:

  • Dry the petroleum ether extract under a stream of nitrogen.

  • Redissolve the carotenoid residue in a suitable solvent for analysis (e.g., MTBE/methanol).[3][5]

  • Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C30 column, which is effective for separating carotenoid isomers.[5]

  • Use a photodiode array (PDA) detector to obtain UV-visible spectra for identification and a mass spectrometry (MS) detector for confirmation of molecular weights.[6]

  • Quantify the carotenoids by comparing peak areas to those of known standards.

The following diagram illustrates the general workflow for carotenoid analysis.

Carotenoid_Analysis_Workflow start Bacterial Culture harvest Cell Harvesting (Centrifugation) start->harvest extraction Extraction (Acetone) harvest->extraction partition Liquid-Liquid Partition (Petroleum Ether) extraction->partition dry Solvent Evaporation (Nitrogen Stream) partition->dry analysis HPLC-PDA-MS Analysis dry->analysis quant Quantification analysis->quant

Caption: General workflow for the extraction and analysis of carotenoids.

Protocol for Transcriptomic Analysis of Biosynthesis Genes

This protocol describes a method to compare the expression levels of carotenoid biosynthesis genes, such as in R. rubrum grown under different conditions.[2]

1. RNA Extraction:

  • Grow bacterial cultures under the desired conditions (e.g., aerobic in the dark vs. anaerobic in the light).

  • Harvest cells and immediately lyse them in an RNA-stabilizing solution.

  • Extract total RNA using a commercial kit or a standard phenol-chloroform extraction protocol.

  • Treat the RNA with DNase to remove any contaminating genomic DNA.

2. Library Preparation and Sequencing:

  • Deplete ribosomal RNA (rRNA) from the total RNA sample.

  • Fragment the remaining mRNA and synthesize cDNA.

  • Prepare sequencing libraries by adding adapters and barcodes.

  • Sequence the libraries using a high-throughput sequencing platform (e.g., Illumina).

3. Bioinformatic Analysis:

  • Perform quality control on the raw sequencing reads.

  • Align the reads to the reference genome of the organism.

  • Quantify the number of reads mapping to each gene to determine expression levels (e.g., as RPKM or FPKM).

  • Identify differentially expressed genes between the different growth conditions.

  • Perform functional annotation and pathway analysis on the differentially expressed genes to identify those involved in this compound biosynthesis.

This comparative genomic and transcriptomic approach is crucial for understanding the regulation and diversity of this compound biosynthesis pathways, offering insights for metabolic engineering and the discovery of novel bioactive compounds.

References

Tracing Rhodopsin Metabolism: A Comparative Guide to Isotopic Labeling Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of crucial molecules like rhodopsin is paramount. Isotopic labeling stands out as a powerful technique for elucidating these complex biological pathways. This guide provides an objective comparison of isotopic labeling methods for tracing rhodopsin metabolism, supported by experimental data and detailed protocols, and contrasts them with alternative non-isotopic approaches.

Comparison of Metabolic Tracing Methodologies

The selection of a tracing method depends on the specific research question, available instrumentation, and budget. Isotopic labeling techniques offer unparalleled insight into the dynamic processes of metabolism, while non-isotopic methods are valuable for quantification and localization.

Method Principle Isotopes/Probes Used Detection Method Advantages Disadvantages
Stable Isotope Labeling Incorporation of non-radioactive heavy isotopes into rhodopsin or its precursors. The mass shift is detected to trace the labeled molecules.¹³C, ¹⁵N, ²H (Deuterium)[1][2]Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]- Safe, no radiation hazard- Provides detailed structural and positional information (NMR)- High resolution and sensitivity (MS)- Can be used in human studies[3]- Higher cost of labeled compounds- Requires sophisticated and expensive detection equipment (MS, NMR)
Radioisotopic Labeling Incorporation of radioactive isotopes into rhodopsin or its precursors. The emitted radiation is detected to trace the labeled molecules.¹⁴C, ³H (Tritium)[4]Scintillation Counting, Autoradiography[2]- High sensitivity- Relatively lower cost of isotopes and detection equipment- Radiation safety concerns and regulations- Limited structural information- Potential for radiolysis-induced damage to biological molecules
Non-Isotopic Methods Quantification and localization of rhodopsin and its metabolites without the use of isotopes.N/AHigh-Performance Liquid Chromatography (HPLC), Spectrophotometry, Proteomics, Mass Spectrometry (for enzyme localization)[5][6]- Lower cost for some methods (e.g., spectrophotometry)- Well-established protocols for quantification (HPLC)- Does not directly trace metabolic pathways- Provides a static snapshot rather than dynamic metabolic flux information- Lower sensitivity for detecting subtle metabolic changes

Experimental Protocols

Stable Isotope (¹³C) Labeling of Rhodopsin for Mass Spectrometry Analysis

This protocol outlines the expression of ¹³C-labeled rhodopsin in a cell culture system, followed by analysis to trace its metabolic fate.

1. Cell Culture and Labeling:

  • Culture HEK293S cells that stably express the rhodopsin gene.[7]

  • Prepare a custom DMEM growth medium that is deficient in the amino acids to be labeled (e.g., lysine and glycine).

  • Supplement the medium with ¹³C-labeled amino acids (e.g., 6-¹⁵N-lysine and 2-¹³C-glycine).[7]

  • Grow the cells in suspension culture in the presence of the labeled amino acids for a sufficient duration to allow for incorporation into newly synthesized rhodopsin.

2. Rhodopsin Purification:

  • Harvest the cells and solubilize the membranes using a suitable detergent (e.g., dodecyl maltoside).

  • Purify the rhodopsin using immunoaffinity chromatography with an antibody specific to rhodopsin.[7]

3. Sample Preparation for Mass Spectrometry:

  • Perform an in-gel digest of the purified rhodopsin to generate tryptic peptides.

  • Extract the peptides and prepare them for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

4. LC-MS Analysis:

  • Separate the peptides using reverse-phase liquid chromatography.

  • Analyze the eluted peptides using a high-resolution mass spectrometer.

  • Identify the peptides containing the ¹³C label by their characteristic mass shift.

  • Quantify the relative abundance of labeled and unlabeled peptides to determine the rate of rhodopsin turnover and the incorporation of its metabolites into other pathways.

Radioisotopic (¹⁴C) Tracing of β-Carotene (Rhodopsin Precursor) Metabolism

This protocol describes an in vivo experiment to trace the metabolism of a rhodopsin precursor, β-carotene.

1. Preparation of Labeled β-Carotene:

  • Synthesize or commercially obtain [¹⁴C]β-carotene.

  • Dissolve the labeled β-carotene in a suitable carrier, such as oil, for oral administration.[4]

2. Animal Model and Dosing:

  • Use a suitable animal model (e.g., rats or ferrets).

  • Administer a single oral dose of the [¹⁴C]β-carotene solution.[4]

3. Sample Collection:

  • Collect blood samples at various time points after administration.

  • At the end of the experiment, collect tissues of interest, such as the intestine, liver, and eyes.

4. Extraction and Analysis:

  • Extract carotenoids and retinoids from the plasma and tissue samples.

  • Separate the different metabolites using High-Performance Liquid Chromatography (HPLC).

  • Quantify the amount of radioactivity in each fraction using a scintillation counter.

5. Data Interpretation:

  • The detection of ¹⁴C in various metabolites (e.g., retinal, retinoic acid) will indicate the metabolic conversion of β-carotene.

  • The distribution of radioactivity in different tissues will reveal the transport and storage of these metabolites.

Visualizing Metabolic Pathways and Workflows

To better understand the complex processes involved in rhodopsin metabolism and the experimental approaches to study them, the following diagrams are provided.

Rhodopsin_Metabolic_Pathway cluster_synthesis Synthesis & Chromophore Binding cluster_phototransduction Phototransduction Cascade cluster_recycling Recycling Pathway Opsin Opsin Rhodopsin (inactive) Rhodopsin (inactive) Opsin->Rhodopsin (inactive) binds 11-cis-retinal 11-cis-retinal 11-cis-retinal->Rhodopsin (inactive) Metarhodopsin II (active) Metarhodopsin II (active) Rhodopsin (inactive)->Metarhodopsin II (active) isomerization Light (photon) Light (photon) Light (photon)->Rhodopsin (inactive) Transducin (G-protein) Transducin (G-protein) Metarhodopsin II (active)->Transducin (G-protein) activates all-trans-retinal all-trans-retinal Metarhodopsin II (active)->all-trans-retinal releases Opsin_deactivated Opsin Metarhodopsin II (active)->Opsin_deactivated all-trans-retinol all-trans-retinol all-trans-retinal->all-trans-retinol reduced to all-trans-retinol->11-cis-retinal isomerized to

Caption: The metabolic pathway of rhodopsin, from synthesis to light-induced activation and recycling.

Isotopic_Labeling_Workflow cluster_detection Detection Methods Labeled Precursor Labeled Precursor Biological System Biological System Labeled Precursor->Biological System Introduction Sample Collection Sample Collection Biological System->Sample Collection Time course Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction Analytical Detection Analytical Detection Metabolite Extraction->Analytical Detection Data Analysis Data Analysis Analytical Detection->Data Analysis Quantitative & Qualitative Mass Spectrometry Mass Spectrometry Analytical Detection->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Analytical Detection->NMR Spectroscopy Scintillation Counting Scintillation Counting Analytical Detection->Scintillation Counting

Caption: A generalized experimental workflow for tracing metabolism using isotopic labeling.

References

Confirming Rhodopin in Novel Bacterial Isolates: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of bioactive compounds in novel bacterial isolates is a critical step. This guide provides a comprehensive comparison of analytical methods for confirming the presence of the carotenoid Rhodopin, a pigment with potential therapeutic applications. Detailed experimental protocols and supporting data are presented to facilitate the objective assessment of various techniques.

The identification of natural products from microbial sources is a cornerstone of drug discovery and biotechnology. This compound, a linear carotenoid, is produced by several species of photosynthetic bacteria and has garnered interest for its antioxidant properties. For researchers who have isolated new bacterial strains and hypothesize the presence of this compound, a systematic and robust analytical approach is essential for confirmation. This guide compares the primary methods used for this compound identification—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—and provides detailed protocols for each.

Comparison of Analytical Methods for this compound Identification

A multi-faceted approach combining chromatographic separation with spectroscopic analysis is the gold standard for the unambiguous identification of this compound. Each technique provides a unique piece of the puzzle, and their combined data offer a high degree of confidence in the final identification.

Analytical Technique Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) Retention time (Rt), Chromatographic purity, UV-Vis spectrumHigh resolution and sensitivity, Quantitative capability, Provides preliminary spectral dataCo-elution with similar compounds is possible, Requires reference standards for definitive identification
Mass Spectrometry (MS) Molecular weight, Elemental composition (with high resolution MS), Fragmentation patternHigh specificity and sensitivity, Provides structural information through fragmentation, Can identify compounds without a reference standardIsomers may not be distinguishable by mass alone, Complex spectra can be difficult to interpret
UV-Visible (UV-Vis) Spectroscopy Absorption maxima (λmax)Simple and rapid, Non-destructive, Provides information about the chromophore structureLow specificity, Insufficient for identification on its own, Susceptible to interference from other absorbing compounds

Experimental Workflow for this compound Confirmation

The logical progression of experiments to confirm this compound in a novel bacterial isolate is crucial for efficient and accurate identification. The following workflow outlines the recommended steps from sample preparation to final confirmation.

experimental_workflow cluster_extraction Pigment Extraction cluster_analysis Analytical Confirmation cluster_data Data Interpretation bacterial_culture Bacterial Culture cell_pellet Cell Pellet bacterial_culture->cell_pellet Centrifugation extraction Solvent Extraction (e.g., Hexane/Methanol) cell_pellet->extraction crude_extract Crude Pigment Extract extraction->crude_extract hplc HPLC-DAD Analysis crude_extract->hplc Primary Identification ms LC-MS/MS Analysis hplc->ms Structural Confirmation uv_vis UV-Vis Spectroscopy hplc->uv_vis Spectral Characterization comparison Comparison with Reference Data hplc->comparison nmr NMR Spectroscopy (for novel structures) ms->nmr Unambiguous Identification ms->comparison uv_vis->comparison confirmation Confirmation of this compound comparison->confirmation

A typical experimental workflow for the confirmation of this compound in a novel bacterial isolate.

Detailed Experimental Protocols

Extraction of Carotenoids from Bacterial Biomass

This protocol is adapted from a rapid extraction method for carotenoids from photosynthetic bacteria.[1]

Materials:

  • Bacterial cell pellet

  • Methanol

  • Hexane

  • Deionized water

  • Vortex mixer

  • Centrifuge

Procedure:

  • Harvest bacterial cells from a liquid culture by centrifugation (e.g., 4000 x g for 15 minutes).

  • To the cell pellet, add 1 mL of methanol and 2 mL of hexane.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough cell lysis and pigment extraction.

  • Induce phase separation by adding 1 mL of deionized water and vortexing for an additional 1 minute.

  • Centrifuge the mixture (e.g., 4000 x g for 20 minutes) to separate the phases.

  • The upper, colored hexane phase contains the carotenoids. Carefully collect this phase for subsequent analysis.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetone and water is commonly used for separating carotenoids.

  • Detection: Diode array detector scanning a range of 200-700 nm.

  • Injection Volume: 20 µL

Expected Results: this compound is expected to elute as a distinct peak. The retention time will vary depending on the specific HPLC conditions. The DAD will provide a UV-Vis spectrum of the eluting peak, which can be compared to the known spectrum of this compound.

Mass Spectrometry (MS)

Instrumentation:

  • Liquid chromatography system coupled to a mass spectrometer (LC-MS), preferably with tandem MS (MS/MS) capabilities.

  • Ionization source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

Expected Results:

  • Molecular Ion: this compound has a molecular weight of 554.45 g/mol . In positive ion mode, expect to see the molecular ion peak [M+H]⁺ at m/z 555.45 or the radical cation [M]⁺˙ at m/z 554.45.

  • Fragmentation: Tandem MS (MS/MS) of the molecular ion will produce a characteristic fragmentation pattern that can be used for structural elucidation and confirmation.

UV-Visible (UV-Vis) Spectroscopy

Procedure:

  • Dilute the extracted pigment in a suitable solvent (e.g., ethanol, hexane, or acetone).

  • Record the absorption spectrum from approximately 300 nm to 600 nm using a spectrophotometer.

Expected Results: The UV-Vis spectrum of this compound exhibits a characteristic three-peaked absorption pattern due to its long conjugated polyene chain. The absorption maxima (λmax) will vary slightly depending on the solvent used. In ethanol, the expected absorption maxima are around 368, 467, and 498 nm.

Comparative Data for this compound and Related Carotenoids

Carotenoid Structure Molecular Weight ( g/mol ) UV-Vis λmax (in Hexane, nm) Key Biosynthetic Enzymes
This compound Acyclic, 11 conjugated double bonds, one hydroxyl group554.45~368, 467, 498CrtC, CrtD
Lycopene Acyclic, 11 conjugated double bonds536.87~446, 472, 505CrtI
Spirilloxanthin Acyclic, 13 conjugated double bonds, two methoxy groups596.92~468, 497, 532CrtC, CrtD, CrtF

This compound Biosynthesis Pathway

The biosynthesis of this compound is a part of the broader carotenoid synthesis pathway in bacteria. It originates from the precursor lycopene and involves a series of enzymatic reactions. Understanding this pathway can provide genetic targets for confirming the presence of the necessary biosynthetic genes in a novel isolate.

rhodopin_biosynthesis lycopene Lycopene crtC CrtC (Hydratase) lycopene->crtC This compound This compound (1-Hydroxylycopene) crtD CrtD (Desaturase) This compound->crtD ketocarotenoid Ketocarotenoids crtC->this compound crtD->ketocarotenoid

A simplified biosynthetic pathway leading to this compound from Lycopene.

The enzyme CrtC, a hydratase, catalyzes the addition of a hydroxyl group to lycopene to form this compound (also known as 1-hydroxylycopene)[2]. Subsequently, the enzyme CrtD, a desaturase, can act on this compound to introduce a keto group, leading to the formation of other carotenoids[3]. The presence of genes encoding these enzymes in the genome of a novel bacterial isolate would provide strong evidence for its capability to produce this compound.

Conclusion

Confirming the presence of this compound in novel bacterial isolates requires a systematic and multi-technique approach. While UV-Vis spectroscopy and HPLC-DAD can provide initial evidence, mass spectrometry is indispensable for definitive structural confirmation. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently identify this compound and pave the way for further investigation into its biological activities and potential applications.

References

A Comparative Analysis of Rhodopin's Functional Roles in Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide comparing the functional attributes of the carotenoid rhodopin across various bacterial species has been published for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of this compound's functions, supported by experimental data, to facilitate a deeper understanding of its potential applications.

The carotenoid this compound, a pigment found in various phototrophic and non-phototrophic bacteria, plays a crucial role in several cellular processes. This guide delves into a functional comparison of this compound in different bacterial species, focusing on its contributions to light harvesting, antioxidant defense, and membrane fluidity.

Quantitative Functional Comparison of this compound

To provide a clear and concise overview, the following table summarizes the key quantitative data on this compound's functions in different bacterial species.

Bacterial SpeciesFunctional AspectKey FindingsQuantitative Data
Rhodoblastus acidophilusLight HarvestingActs as an accessory pigment, transferring energy to bacteriochlorophyll.Energy transfer efficiency from this compound to bacteriochlorophyll is approximately 54-61%.
Rhodopseudomonas palustrisAntioxidant Activity & Salt ToleranceContributes to the bacterium's tolerance to salt stress, likely through its antioxidant properties.While direct antioxidant capacity of isolated this compound is not quantified, carotenoid extracts containing this compound demonstrate significant radical scavenging activity.
Rhodospirillum rubrumLight HarvestingA component of the light-harvesting complex.Specific energy transfer efficiency from this compound has not been isolated from other carotenoids in this species.
General Bacterial MembranesMembrane FluidityCarotenoids, as a class, are known to decrease membrane fluidity (increase rigidity) by ordering the lipid bilayer.Specific quantitative data for this compound's effect on membrane fluidity in different bacterial species is currently limited.

Key Functional Roles of this compound

Light Harvesting

In phototrophic bacteria, this compound functions as an accessory light-harvesting pigment. It absorbs light in a spectral region where bacteriochlorophylls absorb weakly and transfers the captured energy to the photosynthetic reaction center. This broadens the spectrum of light that can be used for photosynthesis, enhancing the organism's efficiency in diverse light environments. In Rhodoblastus acidophilus, the energy transfer efficiency from this compound to bacteriochlorophyll has been measured to be between 54% and 61%.

dot

Light_Harvesting Light Light This compound This compound Light->this compound Absorption Bacteriochlorophyll Bacteriochlorophyll This compound->Bacteriochlorophyll Energy Transfer Reaction_Center Reaction_Center Bacteriochlorophyll->Reaction_Center Energy Funneling Energy_Production Energy_Production Reaction_Center->Energy_Production Photosynthesis

Caption: Energy transfer pathway from light absorption by this compound to energy production.

Antioxidant Activity

Carotenoids are well-known for their antioxidant properties, and this compound is no exception. It can quench reactive oxygen species (ROS), protecting the cell from oxidative damage. In Rhodopseudomonas palustris, the presence of this compound is linked to increased tolerance to salt stress, a condition that can induce oxidative stress.[1] While direct quantitative data on the antioxidant capacity of purified this compound is still emerging, studies on carotenoid extracts from this bacterium have demonstrated potent radical scavenging abilities.[2]

dot

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) This compound This compound ROS->this compound quenches Cellular_Components DNA, Proteins, Lipids ROS->Cellular_Components attacks Neutralized_ROS Neutralized Species This compound->Neutralized_ROS Oxidative_Damage Oxidative Damage Cellular_Components->Oxidative_Damage leads to

Caption: this compound's role in neutralizing reactive oxygen species to prevent cellular damage.

Membrane Fluidity Regulation

Experimental Protocols

A general workflow for the functional characterization of this compound in a bacterial species is outlined below.

Experimental_Workflow cluster_extraction Carotenoid Extraction cluster_analysis Functional Analysis Harvest Bacterial Cell Culture & Harvesting Lysis Cell Lysis Harvest->Lysis Extraction Solvent Extraction (e.g., Acetone/Methanol) Lysis->Extraction Purification Chromatography (e.g., HPLC) Extraction->Purification Spectroscopy Spectroscopic Analysis (Absorption, Fluorescence) Purification->Spectroscopy Antioxidant_Assay Antioxidant Assays (e.g., DPPH, ABTS) Purification->Antioxidant_Assay Membrane_Studies Membrane Fluidity Studies (e.g., Anisotropy) Purification->Membrane_Studies

References

Safety Operating Guide

Navigating the Safe Disposal of Rhodopin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Rhodopin, ensuring the protection of personnel and the environment.

Understanding this compound: Key Chemical Properties

This compound is a carotenoid pigment, a class of naturally occurring pigments synthesized by plants, algae, and photosynthetic bacteria.[1] It is characterized as a dark red crystalline solid.[2] A clear understanding of its chemical and physical properties is the first step toward safe handling and disposal.

PropertyValue
Chemical Formula C40H58O[1]
Molar Mass 554.903 g/mol [1]
Appearance Aggregates of dark red crystals[2]
CAS Number 105-92-0

A summary of this compound's key chemical properties.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

Handling:

  • Avoid inhalation of any dust or aerosol.

  • Prevent contact with skin and eyes.

  • Ensure adequate ventilation in the handling area.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol for this compound

In the absence of a specific hazard classification for this compound, it should be treated as a chemical waste product and disposed of according to standard laboratory procedures for non-hazardous or minimally hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect all waste this compound, including unused product and contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled waste container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • Label the container with "this compound Waste" and include the chemical formula (C40H58O).

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Segregation is key to safe and compliant disposal.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.

  • Disposal Request:

    • When the waste container is full or ready for disposal, follow your institution's established procedures for chemical waste pickup. This typically involves submitting a request to the EHS office.

  • Documentation:

    • Maintain a record of the amount of this compound waste generated and the date of disposal, as required by your institution's protocols.

This compound Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.

G A Handling of this compound (with appropriate PPE) B Generation of this compound Waste (unused chemical, contaminated materials) A->B C Collect in a Labeled, Compatible Waste Container B->C D Store in Designated Chemical Waste Area C->D E Submit Chemical Waste Pickup Request to EHS D->E F EHS Collects and Disposes of Waste Compliantly E->F

This compound Disposal Workflow Diagram

Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal protocols and safety guidelines provided by your institution's Environmental Health and Safety department. If a comprehensive Safety Data Sheet for this compound becomes available, its recommendations should supersede the guidance provided here.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Rhodopin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Rhodopin, a carotenoid pigment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Essential Safety Information

Chemical and Physical Properties of Structurally Similar Carotenoids
PropertyBeta-CaroteneLycopeneThis compound
Molecular Formula C₄₀H₅₆C₄₀H₅₆C₄₀H₅₈O
Molecular Weight 536.87 g/mol 536.87 g/mol 554.89 g/mol
Appearance Red-brown powder/crystalsRed, crystalline solidDark red crystals
Melting Point 178 - 179 °C172-173 °C171 °C
Solubility Insoluble in water. Soluble in organic solvents like chloroform and benzene.Insoluble in water. Soluble in organic solvents.Soluble in carbon disulfide and petroleum ether.
Sensitivities Air and light sensitive.Light sensitive.Expected to be air and light sensitive.
Hazard Identification and Precautions

Based on data for analogous compounds, this compound is not classified as a hazardous substance.[1][2][3] However, good laboratory practice dictates that all chemicals should be handled with care.

  • Potential Hazards :

    • May cause mild skin or eye irritation upon contact.[4]

    • Inhalation of dust may cause respiratory irritation.[4]

    • Ingestion of large quantities is not recommended.

    • Carotenoid dusts may be combustible and can form explosive mixtures with air under certain conditions.[5][6]

  • Precautionary Statements :

    • Avoid breathing dust.[7]

    • Wear protective gloves, eye protection, and a lab coat.[7]

    • Wash hands thoroughly after handling.[5]

    • Store in a cool, dark, and well-ventilated place under an inert atmosphere (e.g., argon).[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your first line of defense when handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety glasses with side shields or safety gogglesConforming to EN166 (EU) or ANSI Z87.1 (US) standards.Protects eyes from dust particles and potential splashes of solvents used for this compound.
Hand Protection Nitrile glovesDisposable, powder-free.Provides a barrier against skin contact with the pigment and solvents.
Body Protection Laboratory coatLong-sleeved, properly fitted.Protects skin and personal clothing from contamination.
Respiratory Protection Dust mask (e.g., N95)NIOSH-approved.Recommended when handling the powder outside of a fume hood to prevent inhalation of fine particles.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol minimizes exposure and ensures the integrity of the compound.

Preparation and Weighing
  • Work Area Preparation : Conduct all manipulations of solid this compound in a chemical fume hood or a glove box to minimize inhalation risk and exposure to light and air.

  • Gather Materials : Assemble all necessary PPE, spatulas, weighing paper, and sealable containers before handling the compound.

  • Inert Atmosphere : If working with highly pure this compound for sensitive applications, consider using a glove box with an inert atmosphere (argon or nitrogen) to prevent degradation.

  • Weighing : Carefully weigh the desired amount of this compound. Use anti-static weighing dishes if available. Clean any spills immediately with a dry cloth or paper towel.

Solubilization and Use
  • Solvent Selection : Choose an appropriate solvent based on your experimental needs (e.g., chloroform, carbon disulfide).

  • Dissolving : Add the solvent to the weighed this compound in a suitable container (e.g., a round-bottom flask). Use a magnetic stirrer to aid dissolution if necessary. Protect the solution from light by wrapping the container in aluminum foil.

  • Reaction Setup : If this compound is to be used in a reaction, ensure the reaction vessel is clean, dry, and purged with an inert gas if the reaction is air-sensitive.

Storage
  • Short-Term Storage : For solutions, store in amber glass vials or flasks, tightly sealed, and wrapped in aluminum foil. Refrigerate if necessary, depending on the solvent and experimental stability requirements.

  • Long-Term Storage : Store solid this compound in its original container, tightly sealed, in a freezer, and under an inert atmosphere.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to maintain a safe laboratory environment.

Waste Segregation
  • Solid Waste : Collect any solid this compound waste, including contaminated weighing paper and gloves, in a designated, sealed waste container labeled "Chemical Waste."

  • Liquid Waste : Dispose of this compound solutions in a properly labeled "Halogenated" or "Non-Halogenated" organic solvent waste container, depending on the solvent used.

  • Sharps : Dispose of any contaminated needles or other sharps in a designated sharps container.

Disposal Procedure
  • Container Labeling : Ensure all waste containers are clearly labeled with their contents.

  • Institutional Guidelines : Follow your institution's specific guidelines for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for clarification.

  • Non-Hazardous Waste : For small quantities of what is considered non-regulated chemical waste, some institutions may permit disposal in the regular trash after ensuring no hazardous solvent is present.[8] However, always confirm with your EHS department.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the safe handling of this compound.

Rhodopin_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area (Fume Hood/Glove Box) A->B C Weigh this compound B->C D Dissolve in Solvent C->D Transfer to container E Perform Experiment D->E F Segregate Waste (Solid & Liquid) E->F I Store or Dispose E->I Store remaining material G Clean Work Area F->G F->I Dispose of waste H Doff PPE G->H

Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rhodopin
Reactant of Route 2
Rhodopin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.